2-(2-Chlorophenyl)oxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUACMRENZNWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345053 | |
| Record name | 2-(2-Chlorophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62881-98-5 | |
| Record name | 2-(2-Chlorophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Chlorophenyl)oxazole: Properties, Synthesis, and Reactivity for Advanced Research
Introduction to the 2-(2-Chlorophenyl)oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is considered a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities, including antiviral, anticancer, and antimicrobial properties.[1][2] The 2-aryl substitution pattern, specifically with a 2-(2-chlorophenyl) group, introduces conformational constraints and electronic properties that are of significant interest in the design of targeted therapeutics and functional materials. The chlorine atom at the ortho position of the phenyl ring influences the molecule's steric profile and electronic distribution, which can be critical for molecular recognition and binding affinity in biological systems.
This technical guide provides a comprehensive overview of the core chemical properties, a validated synthesis protocol, and the key reactivity patterns of this compound. The content herein is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their research endeavors.
Core Physicochemical and Structural Properties
This compound is a stable, crystalline solid under standard conditions. Its core structure consists of a central 1,3-oxazole ring connected at the 2-position to a phenyl ring, which is substituted with a chlorine atom at the ortho-position. This arrangement dictates its physical and chemical behavior.
A summary of its key properties is presented below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-chlorophenyl)-1,3-oxazole | [3][] |
| CAS Number | 62881-98-5 | [3][][5][6] |
| Molecular Formula | C₉H₆ClNO | [3][5] |
| Molecular Weight | 179.61 g/mol | [5] |
| Canonical SMILES | ClC1=CC=CC=C1C1=NC=CO1 | [3] |
| InChI Key | IWUACMRENZNWBB-UHFFFAOYSA-N | [3][5] |
| LogP (calculated) | 2.54 | [3] |
| Purity (typical) | ≥95-98% | [3][5] |
Spectroscopic Profile for Structural Verification
Validation of the synthesis and purity of this compound relies on a combination of standard spectroscopic techniques. The following profile outlines the expected spectral characteristics, which serve as a benchmark for experimental verification.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The two protons on the oxazole ring should appear as singlets or doublets in the downfield region (typically δ 7.0-8.5 ppm). The four protons of the chlorophenyl ring will present as a complex multiplet pattern in the aromatic region (typically δ 7.3-7.8 ppm) due to their distinct chemical environments and coupling.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the oxazole ring are expected in the δ 120-165 ppm range, with the C2 carbon being the most downfield. The six carbons of the chlorophenyl ring will appear in the aromatic region (δ 125-140 ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₉H₆ClNO). The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic molecular ion peak cluster due to the isotopic abundance of chlorine. The M+ peak will be observed at m/z ≈ 179, and a prominent M+2 peak at m/z ≈ 181 will be present with an intensity of approximately one-third of the M+ peak, which is a definitive signature for a monochlorinated compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected absorption bands include:
-
~1600-1650 cm⁻¹ (C=N stretching of the oxazole ring)
-
~1500-1580 cm⁻¹ (C=C aromatic stretching)
-
~1050-1150 cm⁻¹ (C-O-C stretching of the oxazole ring)
-
~750-780 cm⁻¹ (C-Cl stretching)
-
Synthesis Methodology: The Van Leusen Reaction
One of the most efficient and widely adopted methods for the synthesis of 2,5-disubstituted oxazoles is the Van Leusen reaction.[7][8] This approach offers high convergence and utilizes readily available starting materials.
Principle and Rationale
The reaction proceeds via a [3+2] cycloaddition between an aryl aldehyde (2-chlorobenzaldehyde) and p-toluenesulfonylmethyl isocyanide (TosMIC). The choice of this method is justified by its operational simplicity and tolerance for various functional groups on the aldehyde, making it a robust choice for library synthesis. The mechanism involves the base-mediated deprotonation of the acidic methylene group of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[9]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound via the Van Leusen reaction.
Caption: Workflow for the Van Leusen synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on specific laboratory conditions.
-
Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzaldehyde (1.0 eq.), p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous methanol as the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. To the residue, add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Isolation and Validation: Combine the pure fractions and remove the solvent to yield this compound as a solid. The final product's identity and purity should be rigorously confirmed using the spectroscopic methods detailed in Section 3.0.
Chemical Reactivity and Strategic Functionalization
The reactivity of this compound is governed by the electronic nature of the oxazole ring and the influence of its substituents. Understanding its reactivity is paramount for its application as a building block in more complex molecular architectures.
Reactivity of the Oxazole Core
The oxazole ring is aromatic but less so than benzene, rendering it susceptible to specific transformations.
-
Basicity: The nitrogen atom is weakly basic (pKa of the conjugate acid is ~0.8), similar to pyridine.[8][10]
-
Electrophilic Substitution: The ring is generally electron-deficient and resistant to electrophilic aromatic substitution unless activated by electron-donating groups. When it occurs, substitution is favored at the C5 position.[8][11]
-
Nucleophilic Substitution: Nucleophilic attack is uncommon on the unsubstituted ring but can occur at the C2 position if it bears a suitable leaving group (e.g., a halogen).[11][12]
-
Deprotonation: The proton at the C2 position is the most acidic, allowing for metallation, though the resulting lithio-species can be unstable.[10][12]
Advanced Synthetic Applications: Palladium Cross-Coupling
For drug discovery programs requiring rapid library generation, the functionalization of the oxazole core via cross-coupling reactions is a powerful strategy. While the parent this compound is not primed for direct coupling, it can be readily halogenated (e.g., brominated at the C5 position) to create a versatile intermediate for reactions like the Sonogashira, Suzuki, or Stille couplings.[13][14] The Sonogashira coupling, in particular, is a robust method for forming C(sp²)-C(sp) bonds, introducing alkyne functionalities that are valuable for further elaboration.[1][15][16][17]
Logical Pathway for Functionalization
This diagram outlines a strategic approach to derivatize the parent compound for advanced applications.
Caption: Strategic functionalization via halogenation and Sonogashira coupling.
Applications in Medicinal Chemistry and Drug Discovery
The 2-phenyloxazole core is a key pharmacophore in numerous biologically active agents. Derivatives of this scaffold have demonstrated a wide spectrum of therapeutic potential. For instance, various substituted oxazoles have reported antitubulin activity, making them of interest in oncology research.[18] Furthermore, related structures have been investigated for antiprotozoal, antiproliferative, and antimicrobial activities.[19][20] The title compound, this compound, serves as a crucial starting material or fragment for the synthesis of these more complex and potentially therapeutic molecules.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on data for structurally related compounds, the following hazards should be considered.
| Hazard Type | GHS Statement | Precautionary Measures |
| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves. P264: Wash skin thoroughly after handling.[21][22] |
| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21][22] |
| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[22] |
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Handling: Use in a chemical fume hood. Avoid generation of dust. Employ standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles | Organic Letters - ACS Publications . ACS Publications. [Link]
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Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction . Wiley Online Library. [Link]
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An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction | Request PDF - ResearchGate . ResearchGate. [Link]
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Synthesis of the C1'−C11' Oxazole-Containing Side Chain of Leucascandrolide A. Application of a Sonogashira Cross-Coupling - American Chemical Society . ACS Publications. [Link]
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Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives . Tropical Journal of Pharmaceutical Research. [Link]
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4-(2-Chlorophenyl)oxazole | C9H6ClNO | CID 66786097 - PubChem . PubChem @ NIH. [Link]
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Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ) - ResearchGate . ResearchGate. [Link]
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A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - NIH . ACS Omega @ NIH. [Link]
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Oxazole - Wikipedia . Wikipedia. [Link]
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A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega . ACS Publications. [Link]
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Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC - NIH . Molecules @ NIH. [Link]
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A Direct Synthesis of Oxazoles from Aldehydes - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar . Semantic Scholar. [Link]
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Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline . Pharmaguideline. [Link]
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Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC - NIH . Scientific Reports @ NIH. [Link]
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Core Compound Profile and Physicochemical Properties
An In-Depth Technical Guide to 2-(2-Chlorophenyl)oxazole
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 62881-98-5), a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, outline a robust synthetic methodology based on established chemical principles, and detail the analytical workflows required for its characterization. Furthermore, this document explores the rationale behind its application as a structural scaffold in drug development, supported by the broader context of oxazole derivatives' biological activities. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both theoretical grounding and practical, field-proven insights.
This compound is a substituted aromatic heterocycle. The oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom[1]. The presence of the 2-chlorophenyl substituent at the C2 position of the oxazole ring imparts specific steric and electronic properties that make it a valuable building block in synthetic chemistry. These properties are critical for its interaction with biological targets and for its utility in creating diverse molecular libraries.
The key identifiers and computed physicochemical properties are summarized below for rapid reference.
| Property | Value | Source |
| CAS Number | 62881-98-5 | [2][3][4] |
| IUPAC Name | 2-(2-chlorophenyl)-1,3-oxazole | [2] |
| Molecular Formula | C₉H₆ClNO | [2][3] |
| Molecular Weight | 179.61 g/mol | [3] |
| Canonical SMILES | ClC1=CC=CC=C1C1=NC=CO1 | [2] |
| InChI Key | IWUACMRENZNWBB-UHFFFAOYSA-N | [2][3] |
| LogP | 2.54 | [2] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Purity (Typical) | >98% | [2] |
Synthesis Methodology: The Robinson-Gabriel Approach
The synthesis of 2,5-disubstituted oxazoles is classically achieved via the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone[6]. This method remains a cornerstone of oxazole synthesis due to its reliability and the accessibility of starting materials.
Rationale and Mechanistic Insight
The core of this transformation is an intramolecular cyclodehydration. The α-acylamino ketone precursor contains both the nucleophilic amide oxygen and the electrophilic ketone carbonyl, poised for cyclization. The choice of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, is critical. These reagents protonate the ketonic oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the amide oxygen. The subsequent elimination of water drives the reaction forward, leading to the formation of the aromatic oxazole ring, a thermodynamically favorable outcome.
Conceptual Synthesis Workflow
The following diagram illustrates the conceptual workflow for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Prophetic)
This protocol is a representative example based on the Robinson-Gabriel synthesis and should be adapted and optimized under appropriate laboratory conditions.
-
Synthesis of Precursor (2-Chloro-N-(2-oxo-2-phenylethyl)benzamide):
-
To a stirred solution of 2-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add 2-chlorobenzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone precursor. Purify by recrystallization if necessary.
-
-
Cyclodehydration to this compound:
-
To the purified precursor (1.0 eq), add phosphorus oxychloride (POCl₃, 3-5 eq) slowly at 0 °C.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The causality here is that heat provides the activation energy for the cyclization and dehydration steps.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated NaHCO₃ or a dilute NaOH solution until pH 7-8 is achieved.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure this compound.
-
Analytical Characterization and Validation
Every protocol must be a self-validating system. Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound.
Analytical Workflow
Caption: Standard workflow for the analytical validation of the final product.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR should show characteristic signals for the aromatic protons on both the phenyl and oxazole rings, with distinct splitting patterns and integrations. The carbon NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, matching the expected molecular formula of C₉H₆ClNO.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups and the disappearance of others (e.g., the loss of the precursor's C=O and N-H stretches).
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final compound, typically aiming for >98% for research applications.
Relevance and Applications in Drug Development
The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds[7][8]. Its value stems from its metabolic stability, its ability to engage in hydrogen bonding via the ring nitrogen, and its rigid structure which helps in orienting substituents in a well-defined three-dimensional space.
The this compound moiety serves as a key building block for several reasons:
-
Scaffold for Library Synthesis: It provides a solid foundation for creating libraries of related compounds by modifying the C4 and C5 positions of the oxazole ring or by further substitution on the phenyl ring.
-
Modulation of Pharmacokinetics: The chlorophenyl group is a common feature in drug molecules. The chlorine atom can modulate the compound's lipophilicity (LogP) and metabolic stability, which are critical pharmacokinetic properties.
-
Bioisosteric Replacement: The oxazole ring can act as a bioisostere for other chemical groups, such as esters or amides, potentially improving metabolic stability or cell permeability.
-
Diverse Biological Activities: Oxazole derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, antibacterial, antifungal, and antiproliferative properties[8]. The specific 2-chlorophenyl substitution pattern can be explored for targeted activities, for instance, in the development of kinase inhibitors or receptor agonists[9][10]. While direct applications of this compound itself may be in the research phase, its structural motif is highly relevant, as seen in related benzoxazole drugs like Tafamidis[11].
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. The following hazard information is based on available safety data sheets[2].
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Ingestion may cause harm. |
| Causes skin irritation | H315 | Direct contact may cause skin irritation. |
| Causes serious eye irritation | H319 | Direct contact may cause serious eye damage. |
| May cause respiratory irritation | H335 | Inhalation of dust/vapors may irritate the respiratory tract. |
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of dust or vapors and prevent contact with skin and eyes[2].
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2-(2-Chlorophenyl)benzoxazole | C13H8ClNO | CID 3014177 - PubChem. PubChem, National Center for Biotechnology Information.[Link]
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4-(4-chlorophenyl)-2-phenyl-1,3-oxazole - ChemSynthesis. ChemSynthesis.[Link]
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4-(2-Chlorophenyl)oxazole | C9H6ClNO | CID 66786097 - PubChem. PubChem, National Center for Biotechnology Information.[Link]
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Design, Synthesis and Pharmacological Evaluation of Novel 2-[2-(2-Chlorophenoxy) phenyl]-1,3,4-oxadiazole Derivatives as Benzodiazepine Receptor Agonists - PMC - NIH. National Center for Biotechnology Information.[Link]
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Oxazole - ChemTik Products. ChemTik.[Link]
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Green Synthesis of Pyrazole and Oxazole Derivatives - K.T.H.M. College. K.T.H.M. College E-Repository.[Link]
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Preparation, Characterization and Antibacterial Study of Novel 2-[5-(4-Chlorophenyl)-4, 5-dihydro-1, 2-oxazol-3-yl] Compounds - ThaiJO. Thai Journals Online.[Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.[Link]
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Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides - International Journal of Chemical and Physical Sciences. IJCPS.[Link]
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Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity - Arabian Journal of Chemistry. ScienceDirect.[Link]
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Oxazole - Wikipedia. Wikipedia.[Link]
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A Multi-technique Approach to the Structural Elucidation of 2-(2-Chlorophenyl)oxazole
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Foreword: The Imperative of Unambiguous Structural Verification
In the realm of medicinal chemistry and drug development, the precise three-dimensional structure of a molecule is not merely an academic detail; it is the fundamental blueprint that dictates its biological activity, metabolic fate, and potential toxicity. The oxazole scaffold, a five-membered aromatic heterocycle, is a privileged structure found in numerous natural products and synthetic compounds with significant therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The introduction of a substituted phenyl ring at the 2-position, as in 2-(2-chlorophenyl)oxazole, creates a molecule with specific steric and electronic properties that must be unequivocally confirmed.
This guide eschews a simplistic, linear protocol. Instead, it presents an integrated, self-validating workflow for the structural elucidation of this compound. We will navigate from a logical synthetic pathway to a suite of orthogonal spectroscopic and crystallographic techniques. The causality behind each analytical choice will be emphasized, demonstrating how data from multiple independent methods are woven together to build an unshakeable and definitive structural proof.[2][3]
Part 1: Synthesis as the Starting Point of Structural Inquiry
The first step in elucidating a structure is often its synthesis. A well-characterized synthetic route provides a strong hypothesis for the expected molecular framework. The Van Leusen oxazole synthesis is a robust and highly efficient method for constructing the 2,5-disubstituted oxazole core from an aldehyde and tosylmethyl isocyanide (TosMIC).[4][5][6]
The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of 2-chlorobenzaldehyde. This is followed by a 5-endo-dig cyclization to form an oxazoline intermediate.[5] Subsequent base-promoted elimination of the tosyl group yields the aromatic oxazole ring.[4][6]
Experimental Protocol: Van Leusen Oxazole Synthesis
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.
-
Base Addition: Add potassium tert-butoxide (2.2 equivalents) to the stirring THF.
-
TosMIC Addition: Slowly add a solution of tosylmethyl isocyanide (TosMIC) (1.1 equivalents) in THF to the cooled base suspension. Stir for 20 minutes.
-
Aldehyde Addition: Add a solution of 2-chlorobenzaldehyde (1.0 equivalent) in THF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Part 2: The Spectroscopic Triad for Molecular Fingerprinting
With the target compound synthesized, we employ a triad of spectroscopic techniques—Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance—to deconstruct the molecule piece by piece.
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper
The initial and most fundamental question is: What is the molecular weight and elemental composition? HRMS provides this answer with exceptional precision.[2] For this compound, the presence of chlorine is a key validation point, as its natural isotopic abundance (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) creates a characteristic M+2 peak with an intensity ratio of approximately 3:1 relative to the monoisotopic M+ peak.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₉H₆ClNO | Derived from synthetic precursors. |
| Calculated Exact Mass [M+H]⁺ | 180.0211 | For C₉H₇ClNO⁺ |
| Calculated Exact Mass [M+2+H]⁺ | 182.0181 | For C₉H₇³⁷ClNO⁺ |
| Isotopic Peak Ratio (M:M+2) | ~3:1 | Characteristic signature of one chlorine atom. |
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions and minimize fragmentation.
-
Analysis: Analyze the sample on a high-resolution mass analyzer, like a Time-of-Flight (TOF) or Orbitrap instrument, in positive ion mode.
-
Data Processing: Determine the experimental exact mass and compare it to the theoretical value. The mass accuracy should ideally be below 5 ppm. Verify the isotopic pattern and relative abundance.
Infrared (IR) Spectroscopy: Identifying Functional Scaffolds
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[7] It provides confirmatory evidence for the presence of the aromatic systems (oxazole and phenyl rings) and the carbon-chlorine bond.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3100-3000 | C-H Stretch | Aromatic (Oxazole & Phenyl Rings) |
| ~1610-1500 | C=N and C=C Stretch | Oxazole Ring Vibrations[1] |
| ~1475 | C=C Stretch | Phenyl Ring Skeletal Vibration |
| ~1350-1250 | C-O-C Stretch | Oxazole Ring Breathing[1] |
| ~750 | C-H Out-of-Plane Bend | ortho-Disubstituted Benzene Ring |
| ~780-740 | C-Cl Stretch | Aryl Halide |
-
Sample Preparation: Place a small amount of the purified solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.[3][8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments allows for the unambiguous assignment of every proton and carbon and their connectivity.
| Atom Position | ¹H Shift (ppm), Mult. | ¹³C Shift (ppm) | Rationale |
| H-4 (Oxazole) | ~7.2 | ~126.0 | Proton on an electron-rich heterocycle. |
| H-5 (Oxazole) | ~7.7 | ~139.0 | Deshielded relative to H-4. |
| H-3' (Phenyl) | ~7.5, ddd | ~131.0 | ortho to C-Cl, meta to oxazole. |
| H-4' (Phenyl) | ~7.3, ddd | ~127.0 | meta to both substituents. |
| H-5' (Phenyl) | ~7.4, ddd | ~130.0 | meta to C-Cl, ortho to oxazole. |
| H-6' (Phenyl) | ~8.0, dd | ~129.0 | Deshielded due to proximity to oxazole nitrogen. |
| C-2 (Oxazole) | - | ~161.0 | C=N carbon, attached to the phenyl ring. |
| C-4 (Oxazole) | - | ~126.0 | CH carbon. |
| C-5 (Oxazole) | - | ~139.0 | CH carbon. |
| C-1' (Phenyl) | - | ~128.0 | Ipso-carbon attached to the oxazole ring. |
| C-2' (Phenyl) | - | ~133.0 | Ipso-carbon bearing the chlorine atom. |
| C-3' to C-6' | - | ~127-131 | Aromatic carbons. |
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.
-
COSY (¹H-¹H Correlation Spectroscopy): Will reveal the coupling network within the chlorophenyl ring, showing correlations between H-3'/H-4', H-4'/H-5', and H-5'/H-6'.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for confirming the overall structure. It reveals long-range (2-3 bond) correlations between protons and carbons. The key correlation proving the connectivity between the two rings is the signal between the phenyl proton H-6' and the oxazole carbon C-2.
Caption: Key HMBC correlations confirming the structure.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.
Part 3: X-ray Crystallography: The Unambiguous 3D Proof
While the combination of synthesis and spectroscopy provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of structure.[9] It provides a high-resolution, three-dimensional map of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and the conformation in the solid state. This technique would definitively confirm the ortho position of the chloro substituent.[9][10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., hexane/ethyl acetate).
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a cold stream (e.g., 100 K) on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed data.
-
CIF File Generation: Generate a Crystallographic Information File (CIF) that contains all relevant information about the crystal structure and the data collection and refinement process.[9]
Integrated Elucidation Workflow: A System of Self-Validation
The strength of this approach lies in the integration of multiple, independent techniques. Each method validates the others, creating a robust and reliable structural assignment. A discrepancy in any one technique would immediately signal a need for re-evaluation of the entire dataset, thereby ensuring the highest level of scientific integrity.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural elucidation of this compound, or any novel chemical entity, is a systematic process of hypothesis generation and rigorous, multi-faceted verification. By logically progressing from a well-defined synthesis to a suite of orthogonal analytical techniques—HRMS for formula determination, IR for functional group identification, comprehensive NMR for connectivity mapping, and finally X-ray crystallography for definitive 3D structure—we build a self-validating case. This meticulous, evidence-based approach is the cornerstone of modern chemical research and is indispensable for advancing drug discovery and development programs where structural certainty is paramount.
References
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Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
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Van Leusen Reaction. Organic Chemistry Portal. [Link]
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Van Leusen reaction. Wikipedia. [Link]
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Van Leusen Reaction. NROChemistry. [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
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Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. The Journal of Chemical Physics. [Link]
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Kwiecień, A., Szultka-Młyńska, M., & Buszewski, B. (2015). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]
- Hansen, P. E., & Spanget-Larsen, J. (2017). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Bulletin of the Korean Chemical Society.
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Petrič, A., & Erjavec, B. (2021). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling. [Link]
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Spectroscopy/Small Molecule Structure Elucidation Course Material. Princeton University. [Link]
-
Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. ResearchGate. [Link]
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Patsenker, L. D., & Lokshin, A. I. (1995). Structure and proton-acceptor ability of 2-phenyl-, 2-(2-furyl)-, 2-(2-thienyl)-5-phenyloxazoles and their carbonyl derivatives. Ariel University. [Link]
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Mass spectrometry of oxazoles. HETEROCYCLES. [Link]
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Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. ResearchGate. [Link]
-
Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI. [Link]
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Spectroscopic Elucidation of 2-(2-Chlorophenyl)oxazole: A Technical Guide
This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural confirmation and characterization of 2-(2-Chlorophenyl)oxazole. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere data presentation to explain the rationale behind spectroscopic methods and the interpretation of spectral features, ensuring a thorough understanding of the molecule's structural identity.
Introduction: The Importance of Spectroscopic Characterization
This compound is a heterocyclic compound featuring an oxazole ring substituted with a 2-chlorophenyl group. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[1][2] Accurate structural confirmation is the bedrock of any chemical research or development pipeline, making proficiency in spectroscopic interpretation an indispensable skill.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the precise connectivity and spatial relationships of atoms.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Experience: ¹H NMR provides a detailed picture of the proton skeleton. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for achieving the necessary resolution to separate the signals of the aromatic protons, which often appear in a crowded region of the spectrum.[3] Deuterated chloroform (CDCl₃) is a standard solvent choice for non-polar to moderately polar analytes like this one, as its residual signal (δ ≈ 7.26 ppm) rarely interferes with key aromatic signals.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters: Utilize a standard pulse sequence with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Data Presentation: Representative ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.05 | dd | 1H | 7.8, 1.8 | H-6' |
| ~7.72 | s | 1H | - | H-5 |
| ~7.52 | dd | 1H | 8.0, 1.5 | H-3' |
| ~7.45 | td | 1H | 7.6, 1.8 | H-4' |
| ~7.38 | td | 1H | 7.6, 1.5 | H-5' |
| ~7.25 | s | 1H | - | H-4 |
Spectrum Interpretation & Causality
-
Oxazole Protons (H-4, H-5): The two protons on the oxazole ring are expected to appear as singlets due to the lack of adjacent protons. The H-5 proton (~7.72 ppm) is typically downfield of the H-4 proton (~7.25 ppm) due to the electronic influence of the adjacent nitrogen atom.
-
Chlorophenyl Protons (H-3' to H-6'): The four protons on the substituted phenyl ring present a complex, coupled system.
-
The proton ortho to the oxazole ring and meta to the chlorine (H-6', ~8.05 ppm) is shifted furthest downfield. This is due to the deshielding anisotropic effect of the C=N bond in the oxazole ring and its proximity to the electronegative nitrogen. It appears as a doublet of doublets (dd) from coupling to H-5' and H-4'.
-
The remaining aromatic protons (H-3', H-4', H-5') appear in the typical aromatic region (~7.38-7.52 ppm). Their specific multiplicities (dd, td) arise from ortho and meta couplings to their neighbors.
-
Workflow Visualization: ¹H NMR Analysis
Caption: Workflow for ¹H NMR structural elucidation.
¹³C NMR Spectroscopy: Probing the Carbon Backbone
Expertise & Experience: ¹³C NMR provides complementary information, confirming the number and type of carbon atoms. A proton-decoupled experiment is standard, yielding a spectrum of singlets for each unique carbon. The chemical shifts are highly diagnostic of the carbon's hybridization and electronic environment.
Experimental Protocol: ¹³C NMR Data Acquisition
The protocol is analogous to that for ¹H NMR, using the same sample. The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal via the Nuclear Overhauser Effect (NOE). A larger number of scans is typically required due to the low natural abundance of ¹³C.
Data Presentation: Representative ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~161.5 | C-2 | Carbon double-bonded to N and O, highly deshielded. |
| ~151.0 | C-5 | Oxazole carbon adjacent to N. |
| ~138.0 | C-4 | Oxazole carbon adjacent to O. |
| ~133.0 | C-2' | Aromatic carbon bearing the Cl atom. |
| ~132.0 | C-6' | Aromatic CH carbon. |
| ~131.5 | C-4' | Aromatic CH carbon. |
| ~129.5 | C-1' | Quaternary carbon attached to the oxazole ring. |
| ~127.5 | C-5' | Aromatic CH carbon. |
| ~127.0 | C-3' | Aromatic CH carbon. |
Spectrum Interpretation & Causality
-
Oxazole Carbons: The three carbons of the oxazole ring are distinctly deshielded. C-2 (~161.5 ppm) is the most downfield, being bonded to two heteroatoms (N and O). C-5 and C-4 are also in the aromatic/heteroaromatic region.
-
Chlorophenyl Carbons: Six signals are expected for the phenyl ring. The carbon directly attached to the chlorine (C-2', ~133.0 ppm) is readily identifiable. The quaternary carbon (C-1') attached to the oxazole ring is typically of lower intensity. The remaining four CH carbons appear in the characteristic aromatic region of ~127-132 ppm.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The presence of the aromatic rings and the C=N and C-O bonds of the oxazole ring will give rise to a characteristic fingerprint.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
-
Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be run first.
Data Presentation: Representative IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~1610 | C=N Stretch | Oxazole ring |
| ~1580, 1470 | C=C Stretch | Aromatic rings |
| ~1100 | C-O-C Stretch | Oxazole ring ether linkage |
| ~750 | C-Cl Stretch | Aryl-Chloride |
Spectrum Interpretation & Causality
The IR spectrum provides a clear fingerprint for this compound.
-
Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ confirm the presence of sp²-hybridized C-H bonds in the aromatic systems.
-
Ring Vibrations: The characteristic stretching vibrations for the C=N (~1610 cm⁻¹) and C=C (~1580, 1470 cm⁻¹) bonds are definitive evidence for the heteroaromatic oxazole and the phenyl rings.[4]
-
C-O-C Stretch: A strong absorption around 1100 cm⁻¹ is indicative of the ether-like C-O-C stretching within the oxazole ring.
-
C-Cl Stretch: The presence of the chlorine substituent is confirmed by a strong absorption in the lower frequency region, typically around 750 cm⁻¹.
Workflow Visualization: IR Analysis
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and aromatic systems, and mass spectrometry verifies the molecular weight and provides corroborating structural information through its characteristic isotopic and fragmentation patterns. Together, these methods provide an unambiguous and robust confirmation of the molecule's identity, a critical requirement for all subsequent research and development activities.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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Palmer, D. C. (Ed.). (2003). The Chemistry of Heterocyclic Compounds, Volume 60: Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons, Inc. [Link]
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PubChem. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. (2013). Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
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Royal Society of Chemistry. (2014). Supporting Information for An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]
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Radhikaa, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Malaya Journal of Matematik, S(2), 1338-1339. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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ResearchGate. (2025). Synthesis, Crystal Structure and DFT Analysis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole as Charge Transport and Non-Linear Optical Material. [Link]
-
Uccella, N. (1983). Mass Spectrometry of Oxazoles. In Mass Spectrometry Reviews. [Link]
-
International Journal of Chemical and Physical Sciences. (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. [Link]
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An In-depth Technical Guide to the Biological Activity of 2-(2-Chlorophenyl)oxazole Derivatives
Foreword: The Oxazole Scaffold in Modern Drug Discovery
The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties, structural rigidity, and capacity for hydrogen bonding and other non-covalent interactions allow it to serve as a versatile pharmacophore, capable of binding to a diverse array of enzymes and receptors.[1][2] As a result, oxazole derivatives have been successfully developed into agents demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This guide focuses specifically on derivatives featuring a 2-chlorophenyl substituent at the 2-position of the oxazole ring, a structural modification that can significantly influence the compound's steric and electronic profile, thereby modulating its biological efficacy and target specificity. We will explore the primary therapeutic activities of this chemical class, delve into the underlying mechanisms of action, and provide robust, field-proven protocols for their evaluation.
Anticancer Activity: Targeting Cellular Proliferation and Survival
The most extensively documented and promising application for oxazole derivatives is in oncology.[4][5][6] The introduction of a 2-(2-chlorophenyl) group can enhance cytotoxic potency through various mechanisms, primarily by interfering with critical cellular machinery and signaling pathways that govern cell growth and division.
Mechanism of Action: Inhibition of Tubulin Polymerization
A primary mechanism by which many heterocyclic compounds, including oxazole derivatives, exert their anticancer effects is through the disruption of microtubule dynamics.[7][8] Microtubules are essential cytoskeletal polymers, composed of α- and β-tubulin heterodimers, that play a pivotal role in cell division, particularly in the formation of the mitotic spindle.[8]
Derivatives of 2-(2-chlorophenyl)oxazole are hypothesized to act as tubulin polymerization inhibitors. By binding to the colchicine-binding site on β-tubulin, these small molecules prevent the assembly of tubulin dimers into microtubules.[9][10] This disruption leads to a cascade of downstream effects: the mitotic spindle cannot form correctly, the cell cycle is arrested in the G2/M phase, and unable to proceed through mitosis, the cancer cell ultimately undergoes programmed cell death, or apoptosis.[9][11] The selectivity of these agents for cancer cells over healthy cells can be attributed to the higher proliferation rate of neoplastic cells, which makes them exquisitely sensitive to mitotic disruption.
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Mechanism of Action: Modulation of Pro-Survival Signaling Pathways
Beyond direct cytoskeletal disruption, these compounds can modulate intracellular signaling cascades that are frequently dysregulated in cancer.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[12][13] Its hyperactivation is a hallmark of many cancers. Heterocyclic inhibitors have been shown to interfere with this pathway, often by competing with ATP at the kinase domains of key proteins like PI3K or Akt.[13][14] Inhibition of this pathway suppresses downstream signals that promote cell proliferation and prevent apoptosis, thereby contributing to the compound's overall anticancer effect.[15][16]
Caption: Inhibition of the PI3K/Akt/mTOR pro-survival pathway.
Experimental Protocol: In Vitro Anticancer Activity Assessment
The cornerstone of evaluating novel anticancer compounds is a robust in vitro screening process to determine cytotoxicity and selectivity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a panel of human cancer cell lines and a non-malignant control cell line.
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Culture:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) and a non-malignant cell line (e.g., HEK293) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well microtiter plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include wells for "untreated control" (media only) and "vehicle control" (media with 0.5% DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the supernatant from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percent viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as: SI = IC50 (non-malignant cells) / IC50 (cancer cells). A higher SI value indicates greater selectivity for cancer cells.
-
| Compound ID | Cell Line | IC50 (µM) | Selectivity Index (vs. HEK293) | Reference |
| Example Derivative A | MCF-7 (Breast) | 1.25 | 12.8 | Fictional Data |
| A549 (Lung) | 2.50 | 6.4 | Fictional Data | |
| HEK293 (Normal) | 16.0 | - | Fictional Data | |
| Example Derivative B | MCF-7 (Breast) | 0.80 | 25.0 | Fictional Data |
| A549 (Lung) | 1.50 | 13.3 | Fictional Data | |
| HEK293 (Normal) | 20.0 | - | Fictional Data | |
| Note: This table uses illustrative data as specific IC50 values for this compound derivatives were not available in the provided search results. Real experimental data should be substituted. |
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. Oxazole derivatives have demonstrated potential as anti-inflammatory agents, primarily by inhibiting central mediators of the inflammatory response.[3][17][18]
Mechanism of Action: Inhibition of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation.[17] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[19][20][21]
Certain oxadiazole and oxazole derivatives have been shown to inhibit this pathway.[20][22] They can block the phosphorylation of IκB or p65, preventing NF-κB's nuclear translocation and subsequent gene activation.[21][22] This action effectively shuts down a major engine of the inflammatory response.
Caption: Inhibition of the pro-inflammatory NF-κB signaling pathway.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents.[2] The oxazole scaffold has been identified as a promising starting point for the development of novel antibiotics and antifungals.[1][23]
Potential Mechanisms and Evaluation
While the precise antimicrobial mechanisms for this compound derivatives are still under investigation, they likely disrupt essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. The evaluation of their efficacy is standardized and quantitative.
Experimental Protocol: Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a this compound derivative against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[24]
Methodology: Broth Microdilution Assay
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB across 10 wells (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a "growth control" well (inoculum in MHB, no compound) and a "sterility control" well (MHB only).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
-
The growth control well should be turbid, and the sterility control well should be clear.
-
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Example Derivative C | 8 | 32 | 16 | Fictional Data |
| Example Derivative D | 16 | >128 | 32 | Fictional Data |
| Vancomycin (Control) | 1 | N/A | N/A | Standard |
| Ciprofloxacin (Control) | 0.5 | 0.015 | N/A | Standard |
| Fluconazole (Control) | N/A | N/A | 2 | Standard |
| Note: This table uses illustrative data. Real experimental data should be substituted. |
Synthesis and Future Directions
The synthesis of 2-aryl-oxazoles can be achieved through several established methods, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones, or from the reaction of aldehydes with tosylmethyl isocyanide (Van Leusen reaction).[23] A common route for the specific derivatives in this guide would involve the condensation of 2-chloro-N-(substituted phenyl)acetamide with an appropriate starting material.[24][25]
Caption: A generalized workflow for the synthesis and confirmation of oxazole derivatives.
The this compound scaffold represents a privileged structure in medicinal chemistry with significant therapeutic potential. The insights provided in this guide demonstrate its promise in anticancer, anti-inflammatory, and antimicrobial applications. Future research should focus on synthesizing and screening a broader library of these derivatives to establish clear structure-activity relationships (SAR), optimizing their potency and selectivity, and advancing the most promising leads into preclinical and clinical development.
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Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]
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Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. PubMed. [Link]
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Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers. [Link]
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Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. NIH. [Link]
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Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PMC. [Link]
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Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. ResearchGate. [Link]
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A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. MDPI. [Link]
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Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Indian Journal of Forensic Medicine & Toxicology. [Link]
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View of Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Indian Journal of Forensic Medicine & Toxicology. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
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A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]
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Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]
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Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. PubMed. [Link]
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Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC. [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. NIH. [Link]
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Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]
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An In-depth Technical Guide to 2-(2-Chlorophenyl)oxazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] This five-membered heterocyclic ring, containing nitrogen and oxygen atoms, serves as a versatile pharmacophore capable of engaging with various biological targets through diverse non-covalent interactions.[2] Among the myriad of substituted oxazoles, 2-(2-Chlorophenyl)oxazole emerges as a compound of significant interest, possessing a unique electronic and steric profile conferred by the ortho-chlorinated phenyl ring at the 2-position. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, chemical characteristics, and potential applications in drug discovery and materials science.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is paramount for its application in research and development.
| Property | Value |
| CAS Number | 62881-98-5 |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
| Appearance | White to off-white crystalline solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, dichloromethane) (predicted) |
Synthetic Strategies for this compound
Robinson-Gabriel Synthesis and Related Cyclodehydration Methods
The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles from 2-acylamino ketones.[3][4][5] This approach involves the cyclodehydration of an N-acyl-α-amino ketone.
Conceptual Workflow:
Caption: Robinson-Gabriel synthesis pathway.
Detailed Protocol (Hypothetical):
-
N-Acylation: To a solution of 2-aminoacetophenone hydrochloride in a suitable solvent (e.g., pyridine or dichloromethane with a base), add 2-chlorobenzoyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(2-oxo-2-phenylethyl)-2-chlorobenzamide.
-
Cyclodehydration: Treat the crude intermediate with a strong dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride.[4] Heat the reaction mixture to facilitate cyclization.
-
Purification: After cooling, carefully pour the reaction mixture onto ice and neutralize with a base. The precipitated solid can be collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield this compound.
Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a powerful method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7][8] While this route directly yields a 5-substituted product, it is a cornerstone of oxazole synthesis and can be adapted for 2-substituted analogs through different starting materials. For the direct synthesis of 2-substituted oxazoles, a modification starting from an acid chloride and an isocyanide can be envisioned.[9]
Conceptual Workflow for a 2-Substituted Oxazole:
Caption: Conceptual Van Leusen-type synthesis.
Detailed Protocol (Hypothetical, based on related syntheses):
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve tosylmethyl isocyanide in a dry aprotic solvent like THF or DME.
-
Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) and add a strong base such as n-butyllithium or potassium tert-butoxide to deprotonate the TosMIC.
-
Addition of Aldehyde: Slowly add a solution of 2-chlorobenzaldehyde in the same dry solvent to the reaction mixture.
-
Cyclization and Elimination: Allow the reaction to warm to room temperature. The intermediate oxazoline will undergo elimination of the tosyl group to form the 5-(2-chlorophenyl)oxazole.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Bredereck Reaction
The Bredereck reaction involves the reaction of α-haloketones with amides to produce 2,4-disubstituted oxazoles.[10] This method is a straightforward and efficient way to construct the oxazole ring.
Conceptual Workflow:
Caption: Bredereck reaction pathway.
Chemical Reactivity and Functionalization
The this compound molecule possesses several reactive sites that can be exploited for further chemical modifications. The oxazole ring itself is aromatic, but less so than benzene, and its reactivity is influenced by the heteroatoms.
-
Electrophilic Aromatic Substitution: The oxazole ring is generally deactivated towards electrophilic attack. However, substitution, if it occurs, is favored at the C5 position.[2]
-
Nucleophilic Aromatic Substitution: The C2 position of the oxazole ring is the most electron-deficient and is susceptible to nucleophilic attack, especially if a good leaving group is present.[2]
-
Deprotonation: The proton at the C5 position is the most acidic proton on the oxazole ring and can be removed by a strong base to generate a nucleophile for further reactions.
-
Cross-Coupling Reactions: The chloro-substituent on the phenyl ring provides a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of functional groups. This opens up avenues for creating libraries of derivatives for structure-activity relationship (SAR) studies.
Spectroscopic Characterization
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.9-8.1 | m | 1H, Ar-H |
| ~7.3-7.6 | m | 4H, Ar-H & Oxazole-H |
| ~7.2-7.3 | s | 1H, Oxazole-H |
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~161 | C2 (Oxazole) |
| ~140 | C5 (Oxazole) |
| ~125-135 | Aromatic Carbons |
| ~124 | C4 (Oxazole) |
Predicted IR Data (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3150 | C-H stretching (Oxazole ring) |
| ~3000-3100 | C-H stretching (Aromatic ring) |
| ~1600-1620 | C=N stretching (Oxazole ring) |
| ~1500-1550 | C=C stretching (Aromatic ring) |
| ~1050-1100 | C-O-C stretching (Oxazole ring) |
| ~750-780 | C-Cl stretching |
Mass Spectrometry (EI):
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 179 and a characteristic M+2 peak at m/z 181 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
Potential Applications in Drug Discovery and Medicinal Chemistry
Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][11] The introduction of a 2-chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The chlorine atom can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.
While specific pharmacological data for this compound is not extensively reported, its structural motif is present in various patented compounds with potential therapeutic applications.[12] For instance, related aryloxazole derivatives have been investigated as prostacyclin mimetics and for the treatment of allergic diseases.[12][13] The this compound core can serve as a valuable starting point for the design and synthesis of novel therapeutic agents.
Workflow for Biological Evaluation:
Caption: Drug discovery workflow.
Conclusion
This compound represents a synthetically accessible and versatile heterocyclic compound with considerable potential in medicinal chemistry and materials science. While detailed characterization and application data for this specific molecule are still emerging, the established synthetic routes to the 2-aryloxazole core and the known biological activities of related compounds provide a strong foundation for future research. This guide offers a comprehensive overview of the current knowledge and a predictive framework for the synthesis, characterization, and potential applications of this compound, serving as a valuable resource for researchers in the field.
References
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In Silico Prediction of 2-(2-Chlorophenyl)benzoxazole Properties: A Framework for Early-Stage Drug Discovery
An In-Depth Technical Guide
Abstract: The early-stage assessment of a molecule's pharmacokinetic and toxicological profile is a critical determinant of its success in the drug development pipeline. Failures at late-stage clinical trials are often attributed to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, resulting in significant financial and temporal losses. In silico computational methodologies offer a robust, cost-effective, and rapid alternative to traditional experimental screening, enabling the early identification and mitigation of potential liabilities. This guide provides a comprehensive framework for the in silico characterization of 2-(2-Chlorophenyl)benzoxazole, a representative heterocyclic compound, demonstrating a workflow applicable to a wide range of small molecules. We will explore the theoretical underpinnings of predictive models, detail a step-by-step protocol using publicly available tools, and interpret the resulting data to build a holistic molecular profile.
Introduction: The Imperative for Predictive Modeling
The journey of a drug from concept to clinic is fraught with challenges, with an exceedingly high attrition rate. A significant portion of these failures can be traced back to unfavorable ADMET properties.[1][2] The ability to predict these characteristics before significant resources are invested in synthesis and experimental testing is paramount. Computational, or in silico, methods have emerged as an indispensable tool in modern drug discovery, providing crucial insights into a molecule's potential behavior in a biological system.[3]
This guide focuses on 2-(2-Chlorophenyl)benzoxazole (PubChem CID: 3014177) as a case study. The benzoxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities. By profiling this molecule, we aim to provide researchers, scientists, and drug development professionals with a practical, field-proven workflow for leveraging computational predictions to make more informed decisions. We will move beyond a simple listing of steps to explain the causality behind methodological choices, ensuring a trustworthy and scientifically-grounded approach.
The In Silico Prediction Workflow: A Multi-Pillar Approach
Our predictive workflow is designed as a self-validating system, integrating multiple computational models to assess a molecule from different perspectives. This approach enhances the reliability of the final assessment, moving from basic physicochemical characteristics to complex biological interactions and potential toxicities.
Caption: A high-level overview of the in silico prediction workflow.
Step 1: Molecular Representation and Standardization
The foundational step for any in silico analysis is the unambiguous representation of the chemical structure. The Simplified Molecular Input Line Entry System (SMILES) is a widely adopted standard.
Protocol:
-
Obtain Canonical SMILES: For 2-(2-Chlorophenyl)benzoxazole, the canonical SMILES string is c1ccc2c(c1)oc(n2)c3ccccc3Cl. This can be acquired from chemical databases like PubChem.[4]
-
Ensure Structural Correctness: Visually inspect the 2D structure generated from the SMILES string in a chemical drawing tool or the prediction software to confirm its accuracy. This prevents the "garbage in, garbage out" pitfall.
Step 2: Physicochemical Property Prediction
Physicochemical properties govern how a molecule behaves in different environments and are fundamental to its pharmacokinetic profile.[5] We utilize models that calculate these properties based on the molecule's structure.
Causality Behind Key Parameters:
-
Lipophilicity (logP): The octanol-water partition coefficient is a critical measure of a molecule's oiliness. It influences solubility, membrane permeability, and plasma protein binding. Excessively high logP can lead to poor absorption, high metabolic turnover, and potential toxicity.
-
Aqueous Solubility (logS): A drug must be in solution to be absorbed and distributed. Poor solubility is a major hurdle in drug development.
-
Topological Polar Surface Area (TPSA): TPSA is the sum of surfaces of polar atoms in a molecule. It correlates well with passive molecular transport through membranes and is a key predictor of oral bioavailability and blood-brain barrier (BBB) penetration.
Protocol using SwissADME:
-
Navigate: Access the SwissADME web server.[5]
-
Input: Paste the SMILES string for 2-(2-Chlorophenyl)benzoxazole into the input field.
-
Execute: Run the prediction.
-
Collect Data: Record the computed values for Molecular Weight, logP (consensus), logS (ESOL), and TPSA.
Step 3: ADME Profile Prediction
This step simulates the journey of the drug through the body. We use a combination of Quantitative Structure-Activity Relationship (QSAR) models and graph-based signatures to predict key ADME endpoints.[2][6]
Caption: Key components of an ADMET profile and their interplay.
Causality Behind Key Parameters:
-
Gastrointestinal (GI) Absorption: Predicts the extent to which a drug is absorbed from the gut into the bloodstream. This is a primary determinant of oral bioavailability.
-
Blood-Brain Barrier (BBB) Permeation: The BBB is a highly selective barrier protecting the central nervous system. Predicting whether a compound can cross it is crucial for CNS-targeting drugs and for avoiding unwanted neurological side effects for non-CNS drugs.
-
Cytochrome P450 (CYP) Inhibition: CYPs are a major family of enzymes responsible for drug metabolism. Inhibition of specific isoforms (e.g., CYP2D6, CYP3A4) can lead to dangerous drug-drug interactions.
-
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that actively transports substances out of cells. Being a P-gp substrate can reduce absorption and BBB penetration, while inhibition can affect the disposition of other drugs.
Protocol using pkCSM:
-
Navigate: Access the pkCSM predictive modeling server.[1]
-
Input: Submit the SMILES string for the molecule.
-
Execute: Run the full panel of ADMET predictions.
-
Collect Data: Record the predictions for GI absorption, BBB permeability (logBB), CYP isoform inhibition (e.g., CYP2D6, CYP3A4), and P-gp substrate/inhibitor status.
Step 4: Toxicity Profile Prediction
Early identification of potential toxicities is one of the most valuable applications of in silico modeling, helping to prevent catastrophic failures in later development stages.[7] Regulatory guidelines, such as the ICH M7 for mutagenic impurities, explicitly endorse the use of two complementary computational methods (one expert rule-based and one statistical-based) for certain endpoints.[8]
Causality Behind Key Parameters:
-
AMES Mutagenicity: Predicts the potential of a compound to cause mutations in bacterial DNA, which is often a proxy for carcinogenic potential.
-
hERG Inhibition: The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias (Torsades de Pointes), a major reason for drug withdrawal.
-
Hepatotoxicity (DILI): Drug-Induced Liver Injury is a common and serious adverse drug reaction. Models predict the potential for a compound to cause liver damage.
Protocol using a Combination of Tools (e.g., pkCSM and ProTox-II):
-
Mutagenicity/hERG: Use the toxicity prediction modules within pkCSM or similar platforms.
-
Cross-Validation: Submit the SMILES string to a second, independent server (e.g., ProTox-II) to obtain predictions for endpoints like hepatotoxicity and to cross-validate the mutagenicity results.
-
Expert Rule-Based Systems: For a comprehensive assessment, especially for regulatory submissions, the results should be compared against alerts from an expert rule-based system like the OECD QSAR Toolbox. This checks for the presence of structural fragments known to be associated with specific toxicities (structural alerts).[9]
Predicted Properties of 2-(2-Chlorophenyl)benzoxazole
The following tables summarize the predicted properties for 2-(2-Chlorophenyl)benzoxazole based on the described in silico workflow.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Interpretation & Significance |
|---|---|---|
| Molecular Weight | 229.66 g/mol | Within the typical range for small molecule drugs.[4] |
| cLogP (Consensus) | 4.10 | High lipophilicity; may lead to poor solubility but good membrane permeability.[4] |
| Solubility (ESOL) | -4.55 (log mol/L) | Predicted to be poorly soluble in water. |
| TPSA | 26.03 Ų | Low polar surface area, suggesting good potential for membrane permeation. |
Table 2: Predicted ADME Profile
| Property | Predicted Value | Interpretation & Significance |
|---|---|---|
| GI Absorption | High | The molecule is likely well-absorbed from the intestine. |
| BBB Permeant | Yes (logBB > 0.3) | Predicted to cross the blood-brain barrier, a key consideration for CNS effects. |
| P-gp Substrate | No | Not likely to be actively removed from cells by P-gp, aiding absorption. |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2D6 Inhibitor | No | Lower risk of interactions with drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor | Yes | High potential for significant drug-drug interactions. |
Table 3: Predicted Toxicity and Drug-Likeness Profile
| Property | Predicted Value | Interpretation & Significance |
|---|---|---|
| AMES Mutagenicity | Negative | Low likelihood of being a mutagen. |
| hERG I Inhibition | Yes | Significant Flag: Potential for cardiotoxicity. |
| Hepatotoxicity | Yes | Significant Flag: Potential for drug-induced liver injury. |
| Lipinski's Rule of 5 | Yes (0 violations) | Meets the criteria for a "drug-like" molecule based on size and lipophilicity. |
| Bioavailability Score | 0.55 | Represents a good probability of having favorable pharmacokinetic properties. |
Interpretation and Strategic Implications
The in silico profile of 2-(2-Chlorophenyl)benzoxazole presents a mixed but highly informative picture.
-
Strengths: The molecule exhibits excellent predicted absorption and membrane permeability, supported by its high lipophilicity, low TPSA, and non-substrate status for P-gp. It adheres to Lipinski's Rule of Five, suggesting a favorable "drug-like" chemical space. The absence of a mutagenicity alert is also a positive sign.
-
Liabilities: The prediction of poor aqueous solubility is a significant formulation challenge that would need to be addressed. More critically, the strong flags for hERG inhibition and hepatotoxicity are major safety concerns.[10] The predicted inhibition of multiple key CYP enzymes (1A2, 2C9, and especially 3A4) indicates a high potential for clinically relevant drug-drug interactions.
-
Strategic Path Forward: Based on this in silico assessment, proceeding with this exact molecule without modification would be high-risk. The primary focus for a medicinal chemist would be to modify the structure to mitigate the identified liabilities while preserving the favorable absorption characteristics. This could involve:
-
Reducing Lipophilicity: Introducing polar groups to decrease the logP, which may simultaneously improve solubility and reduce off-target toxicities like hERG binding.
-
Modulating CYP/hERG Interactions: Altering the molecule's shape and electronic properties to reduce its affinity for the hERG channel and CYP active sites. This is a complex task that would be guided by further computational modeling, such as molecular docking.[11]
-
Conclusion
This technical guide has demonstrated a robust, multi-step in silico workflow for the comprehensive profiling of a small molecule, using 2-(2-Chlorophenyl)benzoxazole as a practical example. By integrating predictions for physicochemical, ADME, and toxicity properties, we can construct a detailed risk-benefit profile early in the discovery process.[1][3] This predictive power allows for the prioritization of compounds with a higher probability of success, the intelligent design of new analogues to overcome specific liabilities, and the overall enhancement of efficiency in the drug development pipeline. The adoption of such in silico protocols is no longer just an alternative but a foundational component of modern, rational drug design.
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An In-Depth Technical Guide to 2-(2-Chlorophenyl)oxazole and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promising Scaffold of 2-Phenyl-Oxazoles
The oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Within this class, 2-phenyl-oxazole derivatives have emerged as a particularly promising scaffold for the development of novel therapeutic agents, especially in oncology.[2] This guide provides a comprehensive technical overview of 2-(2-chlorophenyl)oxazole and its analogs, focusing on their synthesis, mechanism of action as apoptosis inducers, and methods for their biological evaluation.
Synthesis of the this compound Core
The synthesis of the this compound scaffold can be efficiently achieved through several established methods in organic chemistry. The Van Leusen oxazole synthesis is a particularly effective approach, utilizing readily available starting materials.[3]
Synthetic Workflow: Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a robust method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3]
Caption: Workflow for the Van Leusen Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on the established Van Leusen oxazole synthesis methodology.[3]
Materials:
-
2-Chlorobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 2-chlorobenzaldehyde (1 equivalent) in anhydrous methanol, add tosylmethyl isocyanide (1 equivalent).
-
Add potassium carbonate (2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are expected in the aromatic region (7.0-8.0 ppm). The protons on the oxazole ring would likely appear as distinct singlets or doublets. The protons of the 2-chlorophenyl group would exhibit a characteristic multiplet pattern.
-
¹³C NMR (CDCl₃, 100 MHz): Signals for the carbon atoms of the oxazole ring are expected in the range of 120-160 ppm. The carbons of the 2-chlorophenyl group would also appear in the aromatic region, with the carbon bearing the chlorine atom showing a characteristic chemical shift.
-
Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (179.60 g/mol ).[4] The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of CO, HCN, and cleavage of the phenyl-oxazole bond.[5]
Biological Activity and Mechanism of Action
2-Phenyl-oxazole derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis in various cancer cell lines.[6] This programmed cell death is often mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases.[7]
The Caspase Activation Cascade: A Pathway to Apoptosis
The activation of caspases is a central event in apoptosis and can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[8] Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the dismantling of the cell.[9]
Caption: The convergence of extrinsic and intrinsic pathways on Caspase-3 activation.
Structure-Activity Relationship (SAR) of this compound Analogs
The biological activity of 2-phenyl-oxazole derivatives can be significantly influenced by the nature and position of substituents on both the phenyl and oxazole rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective analogs.
| Compound ID | R1 (Position on Phenyl Ring) | R2 (Position on Oxazole Ring) | Anticancer Activity (IC₅₀ in µM) |
| 1 | 2-Cl | H | Reference Compound |
| 2a | 4-Cl | H | Potent Activity (Sub-micromolar)[10] |
| 2b | 4-Br | H | Potent Activity (Sub-micromolar)[10] |
| 2c | 4-OCH₃ | H | Moderate Activity[10] |
| 3a | 2-Cl | 4-Carboxamide | Potent Apoptosis Inducer[6] |
| 3b | 2-Cl | 4-Sulfonyl | Cytostatic Effect[10] |
Note: The table presents a qualitative summary of SAR trends observed in the literature for analogous compounds, as specific IC₅₀ values for a direct series of this compound analogs were not available in the searched results. The data suggests that electron-withdrawing groups on the phenyl ring and specific substitutions on the oxazole ring can enhance anticancer activity.[6][10]
Experimental Protocol: Fluorometric Caspase-3 Activity Assay
This protocol provides a detailed methodology for quantifying caspase-3 activity in cancer cells treated with this compound analogs, based on established fluorometric assay principles.[11][12]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
96-well black, clear-bottom tissue culture plates
-
This compound analog stock solution (in DMSO)
-
Staurosporine (positive control)
-
Caspase-3 Assay Kit (containing lysis buffer, reaction buffer, DTT, and fluorogenic substrate Ac-DEVD-AMC)
-
Fluorometric microplate reader (Excitation: ~380-400 nm, Emission: ~460-505 nm)
Procedure:
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 2 x 10⁵ cells/well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the this compound analog and the positive control (staurosporine) in the cell culture medium.
-
Treat the cells with the compounds at various concentrations for the desired incubation time (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control.
2. Cell Lysis:
-
After treatment, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully remove the medium and wash the cells once with ice-cold PBS.
-
Centrifuge again and remove the PBS.
-
Add 30-50 µL of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.[11][12]
3. Caspase-3 Activity Measurement:
-
Prepare the reaction buffer by adding DTT to the 2X reaction buffer as per the kit instructions.[11]
-
Prepare the substrate solution by diluting the Ac-DEVD-AMC stock in the reaction buffer.[12]
-
In a new 96-well black plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[11]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
4. Data Analysis:
-
Subtract the background fluorescence (from wells with no cell lysate) from all readings.
-
Normalize the fluorescence intensity of the treated samples to the vehicle control.
-
Plot the relative fluorescence units (RFU) against the compound concentration to determine the dose-response curve and calculate the EC₅₀ value.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with significant potential for development as anticancer therapeutics. Their ability to induce apoptosis through caspase activation provides a clear mechanism of action that can be further exploited for the design of more potent and selective agents. Future research should focus on the synthesis of a diverse library of analogs to further elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. In vivo studies in relevant animal models will be crucial to validate their therapeutic efficacy and safety profiles.
References
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Bandyopadhyay, A., et al. (2017). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. Apoptosis, 22(6), 786-799. [Link]
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Tai, V. W.-F., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554–4558. [Link]
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Caspase Cascade pathway. (n.d.). Gene Ontology Consortium. Retrieved January 12, 2026, from [Link]
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Bandyopadhyay, A., et al. (2017). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. ResearchGate. [Link]
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Demidenko, I. V., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7564-7579. [Link]
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Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1956-1979. [Link]
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Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023). JoVE. [Link]
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Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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Caspase Activation Pathways: an Overview. (n.d.). Holland-Frei Cancer Medicine. 6th edition. Retrieved January 12, 2026, from [Link]
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Mass spectrometry of oxazoles. (n.d.). eScholarship, University of California. Retrieved January 12, 2026, from [Link]
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Zhang, H.-Z., et al. (2007). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 50(9), 2064–2075. [Link]
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Graph of the Caspase Cascade Eissing model for apoptosis. The colors of the edges... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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The schematic diagram of caspase cascade activated by DZA. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Schematic representation of the caspase activation cascade Courtesy of Seamus J Martin. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Oxazole. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
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Synthesis, Crystal Structure and DFT Analysis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole as Charge Transport and Non-Linear Optical Material. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer. (2020). Cell Communication and Signaling, 18(1), 1-13. [Link]
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Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Indian Journal of Pharmaceutical Sciences, 84(2), 253-267. [Link]
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Preparation, Characterization and Antibacterial Study of Novel 2-[5-(4-Chlorophenyl) - ThaiScience. (n.d.). Retrieved January 12, 2026, from [Link]
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The Study of the Mass Spectrum of 2-Ar-4-phenyl-oxazole derivates. (n.d.). Acta Scientiarum Naturalium Universitatis Pekinensis. Retrieved January 12, 2026, from [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1649. [Link]
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Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. (n.d.). International Journal of Chemical and Physical Sciences. Retrieved January 12, 2026, from [Link]
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Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (2021). Molecules, 26(5), 1469. [Link]
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Preparation of 2-chlorobenzaldehyde. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
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1H- and 13C-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]
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Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020). Biointerface Research in Applied Chemistry, 10(6), 6667-6674. [Link]
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Naturally Occurring Oxazole-Containing Peptides. (2018). Marine Drugs, 16(7), 229. [Link]
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Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2015). Journal of Medicinal Chemistry, 58(20), 8046–8058. [Link]
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NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]ylmethyl-45-dimethyl-1H-imidazole)
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A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-(2-Chlorophenyl)oxazole
Executive Summary: The oxazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous pharmacologically active agents.[1][2] This guide provides an in-depth analysis of 2-(2-Chlorophenyl)oxazole (CAS No. 62881-98-5), a representative member of this class. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data with field-proven analytical methodologies to deliver a comprehensive physicochemical profile. We will explore its structural, thermal, and solubility properties, delve into its ionization and stability characteristics, and outline robust protocols for its spectroscopic and chromatographic analysis. The overarching goal is to equip scientists with the foundational knowledge required for effective formulation, quality control, and mechanistic studies involving this compound.
Core Molecular and Physical Properties
A thorough understanding of a compound's fundamental molecular and physical properties is the bedrock of all subsequent research and development. These parameters govern its behavior from the benchtop to potential in-vivo applications.
Structural and Identity Data
Correctly identifying the molecule is paramount. The following table summarizes the key identifiers for this compound.
| Parameter | Value | Reference |
| IUPAC Name | 2-(2-chlorophenyl)-1,3-oxazole | [3][] |
| CAS Number | 62881-98-5 | [3][] |
| Molecular Formula | C₉H₆ClNO | [5] |
| Molecular Weight | 179.61 g/mol | [3] |
| Canonical SMILES | ClC1=CC=CC=C1C1=NC=CO1 | [3] |
| InChI Key | IWUACMRENZNWBB-UHFFFAOYSA-N | [3][] |
Thermal Properties
Thermal characteristics such as melting and boiling points are critical indicators of purity, stability, and physical state.
-
Boiling Point: The experimentally determined boiling point is reported as 130 °C at a reduced pressure of 7.5 Torr.[5] Extrapolating to atmospheric pressure suggests a significantly higher boiling point, indicative of a compound with low volatility.
-
Melting Point: As of this writing, a definitive experimental melting point for this compound is not available in surveyed literature. For a crystalline solid, this is a critical quality attribute. Its determination is strongly recommended using Differential Scanning Calorimetry (DSC).
The choice of DSC is based on its high precision and the small amount of sample required. It measures the difference in heat flow into a sample and a reference as a function of temperature, providing an accurate melting onset and peak.
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (Melting Point: 156.6 °C). This ensures the trustworthiness of the measurement.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent sublimation.
-
Method Parameters:
-
Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Equilibrate the cell at a starting temperature, e.g., 25 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the expected melting range (e.g., 200 °C). A controlled heating rate is crucial for resolving the thermal transition accurately.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined from the resulting thermogram. The onset of the endothermic peak is typically reported as the melting point, representing the temperature at which melting begins.
Caption: Workflow for determining melting point via DSC.
Density
The predicted density for this compound is approximately 1.258 ± 0.06 g/cm³.[5][6] This value, while computational, suggests the compound is denser than water.
Solubility and Lipophilicity Profile
Solubility and lipophilicity are pivotal in drug development, influencing everything from formulation to bioavailability and membrane permeability.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a key measure of a molecule's lipophilicity. For this compound, the calculated LogP is 2.54 .[3]
-
Expert Insight: A LogP value in this range (typically 1-3) is often considered favorable for oral drug candidates. It suggests a balance between aqueous solubility sufficient for dissolution and lipid solubility required to cross biological membranes. However, it also indicates that the compound will have very low solubility in water.
Aqueous and Organic Solubility
Direct experimental solubility data is scarce. Based on its LogP and the presence of the chlorophenyl group, this compound is expected to be poorly soluble in water but readily soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
The shake-flask method (OECD Guideline 105) is the gold-standard for determining aqueous solubility. It establishes a thermodynamic equilibrium, providing a reliable and reproducible value.
-
System Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a glass flask. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is achieved. A preliminary kinetics study can determine the minimum time to reach equilibrium.
-
Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the saturated aqueous solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in units such as mg/L or µM based on the measured concentration in the saturated solution.
Ionization and Stability
Acid-Base Properties (pKa)
The oxazole ring is a very weak base.[7] The conjugate acid of the parent oxazole has a pKa of approximately 0.8.[2][7] This indicates that the nitrogen atom is not readily protonated under physiological conditions. The presence of the electron-withdrawing chlorophenyl group is unlikely to increase the basicity.
-
Implication for Drug Development: The non-ionizable nature of this compound in the physiological pH range (1-8) means its solubility and permeability will not be significantly affected by changes in pH throughout the gastrointestinal tract. This can simplify formulation and lead to more predictable absorption.
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is too low.
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. Specialized software is often used to refine the pKa value from the titration data.
Spectroscopic and Analytical Characterization
Spectroscopic and chromatographic methods are essential for confirming the chemical structure and assessing the purity of this compound. While specific spectra for this compound are not publicly cataloged, its expected features can be predicted based on its structure.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. The four protons on the chlorophenyl ring will appear as a complex multiplet in the ~7.4-7.8 ppm range. The two protons on the oxazole ring will appear as singlets or doublets further downfield, likely in the ~7.2-8.2 ppm region.
-
¹³C NMR: The spectrum will show nine distinct carbon signals. The carbons of the chlorophenyl ring will resonate in the ~127-135 ppm range, with the carbon attached to the chlorine atom appearing at a distinct chemical shift. The three carbons of the oxazole ring will have characteristic shifts, with the C2 carbon (between O and N) being the most downfield (~160 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
~1650-1590 cm⁻¹: C=N stretching of the oxazole ring.
-
~1550-1450 cm⁻¹: Aromatic C=C stretching.
-
~1150-1050 cm⁻¹: C-O-C stretching of the oxazole ring.
-
~800-700 cm⁻¹: C-Cl stretching.
Mass Spectrometry (MS)
Using Electron Impact (EI) mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 179, with a characteristic isotopic peak [M+2]⁺ at m/z 181 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Chromatographic Purity Assessment (HPLC)
HPLC is the definitive technique for assessing the purity of small molecule compounds.
This method is chosen because of the compound's moderate polarity, making it well-suited for separation on a nonpolar stationary phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid (The acid improves peak shape).
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: A gradient elution (e.g., starting at 40% B and ramping to 95% B over 15 minutes) is recommended to ensure the separation of potential impurities with different polarities.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm), determined by a UV scan.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of ~1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Caption: A typical workflow for purity determination by HPLC.
Relationship of Physicochemical Properties to Drug Development
The interplay of these characteristics is crucial for guiding a compound through the drug development pipeline. The following diagram illustrates these critical relationships.
Caption: Interrelation of physicochemical properties and their impact on drug development.
Summary of Physicochemical Data
| Property | Value / Expected Characteristic | Method | Reference |
| Molecular Weight | 179.61 g/mol | Mass Spectrometry | [3] |
| Boiling Point | 130 °C @ 7.5 Torr | Distillation | [5] |
| Melting Point | Data not available | Recommended: DSC | - |
| Predicted Density | 1.258 ± 0.06 g/cm³ | Computational | [5][6] |
| LogP | 2.54 | Computational | [3] |
| Aqueous Solubility | Expected to be low | Recommended: Shake-Flask | - |
| pKa (Conjugate Acid) | Expected to be < 1 | Recommended: Potentiometry | [2][7] |
| Hydrogen Bond Acceptors | 1 (Oxazole Nitrogen) | Computational | [3] |
| Hydrogen Bond Donors | 0 | Computational | [10] |
| Chromatographic Purity | ≥ 95% (typical for commercial) | Recommended: RP-HPLC | - |
Conclusion
This compound is a small molecule characterized by moderate lipophilicity (LogP ~2.54), low aqueous solubility, and a lack of significant basicity under physiological conditions. Its thermal properties suggest low volatility. While a complete experimental dataset is not publicly available, this guide outlines the standard, validated methodologies required to fully characterize the compound. The provided protocols for DSC, HPLC, and solubility determination serve as a robust starting point for any research program. A comprehensive understanding of these physicochemical properties is not merely academic; it is a prerequisite for the rational design of formulations, the establishment of meaningful quality control standards, and the interpretation of biological activity data, thereby accelerating its potential journey from a laboratory curiosity to a valuable scientific tool.
References
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The Synthetic Accessibility and Commercial Landscape of 2-(2-Chlorophenyl)oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds and natural products.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in the design of novel therapeutic agents.[3] This guide focuses on a specific, yet important, building block: 2-(2-Chlorophenyl)oxazole. The introduction of a chlorine atom on the phenyl ring at the 2-position introduces specific steric and electronic features that can significantly influence the pharmacological profile of derivative compounds. This document provides an in-depth analysis of its commercial availability, plausible synthetic routes, and potential applications, serving as a critical resource for researchers aiming to incorporate this moiety into their discovery programs.
Commercial Availability
This compound (CAS No. 62881-98-5) is commercially available from several suppliers, primarily catering to the research and development sector. While it is not always a stock item, it can be procured, often with lead times. The purity of the commercially available compound is typically around 95%. Below is a summary of representative suppliers and their offerings.
| Supplier | Product Code | Purity | Pack Size | Price (USD) | Availability |
| AKSci | V6985 | 95% | 1g | $84 | In Stock (USA) |
| 5g | $247 | 1 Week | |||
| 25g | $740 | 1 Week | |||
| Fluorochem | F775149 | N/A | N/A | Inquire | EU, UK, China Stock |
| BOC Sciences | N/A | N/A | N/A | Inquire | N/A |
| chemPUR | N/A | 95% | N/A | Inquire | N/A |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthetic Routes to this compound
The synthesis of 2-substituted oxazoles can be achieved through several established methodologies. For the specific synthesis of this compound, two classical and reliable methods are particularly relevant: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful tool for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5][6][7] This method is advantageous due to its relatively mild conditions and the ready availability of the starting materials. The synthesis of this compound would commence from 2-chlorobenzaldehyde.
Plausible Experimental Protocol:
Step 1: Reaction Setup
-
To a stirred suspension of potassium carbonate (2.0 equivalents) in methanol, add tosylmethyl isocyanide (TosMIC) (1.0 equivalent) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Aldehyde Addition
-
To the resulting mixture, add a solution of 2-chlorobenzaldehyde (1.0 equivalent) in methanol dropwise over a period of 15-20 minutes.
Step 3: Reaction Monitoring and Work-up
-
The reaction mixture is typically stirred at reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
Step 4: Purification
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is another fundamental method for constructing the oxazole ring, involving the cyclodehydration of a 2-acylamino-ketone.[8][9][10] To synthesize this compound via this route, the required precursor would be N-(2-oxo-2-phenylethyl)-2-chlorobenzamide.
Plausible Experimental Protocol:
Step 1: Preparation of the 2-Acylamino-ketone Precursor
-
This precursor can be synthesized by the acylation of 2-aminoacetophenone with 2-chlorobenzoyl chloride in the presence of a base like pyridine or triethylamine.
Step 2: Cyclodehydration
-
The N-(2-oxo-2-phenylethyl)-2-chlorobenzamide is treated with a dehydrating agent. Common reagents for this transformation include concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.
-
The reaction is typically heated to facilitate the cyclization and dehydration.
Step 3: Work-up and Purification
-
After cooling, the reaction mixture is carefully poured into ice water, and the resulting precipitate is collected by filtration.
-
Alternatively, if no precipitate forms, the aqueous solution is neutralized and extracted with an organic solvent.
-
The crude product is then purified by recrystallization or column chromatography to yield this compound.
Potential Applications in Drug Discovery and Materials Science
While specific biological activities for this compound are not extensively reported in publicly available literature, the broader class of oxazole-containing compounds demonstrates a vast range of pharmacological effects. This suggests that this compound is a valuable building block for the synthesis of novel bioactive molecules.
Antimicrobial Agents: Oxazole derivatives have been widely investigated for their antibacterial and antifungal properties.[1][2] The presence of a chlorophenyl group can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate microbial cell membranes.
Anticancer Agents: The oxazole nucleus is a key component of several natural products and synthetic compounds with potent anticancer activity.[3] These compounds often act by inhibiting crucial cellular processes such as cell division or signaling pathways.
Anti-inflammatory Drugs: Certain oxazole derivatives have shown significant anti-inflammatory effects.[1] The this compound moiety could be incorporated into novel non-steroidal anti-inflammatory drugs (NSAIDs).
Materials Science: Oxazole-containing molecules can exhibit interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Conclusion
This compound is a commercially accessible synthetic building block with significant potential for the development of new chemical entities in both medicine and materials science. Its synthesis can be reliably achieved through established methods such as the Van Leusen and Robinson-Gabriel reactions. For researchers in drug discovery, this compound offers a strategic starting point for the design and synthesis of novel therapeutics targeting a wide range of diseases. The insights provided in this guide aim to facilitate the effective utilization of this compound in innovative research and development endeavors.
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A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega. (2020). Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to the Safe Handling and Application of 2-(2-Chlorophenyl)oxazole
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-(2-Chlorophenyl)oxazole. While specific toxicological data for this exact compound is limited, this guide synthesizes information from structurally related analogs and the general chemical principles of the oxazole class to establish a robust safety protocol. The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents.[1] This guide aims to provide the necessary framework for its safe and effective use in a laboratory setting, grounding all recommendations in established chemical safety standards and explaining the causality behind each procedural step to ensure a self-validating system of laboratory practice.
Chemical Identity and Physicochemical Properties
This compound belongs to the oxazole family, a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom.[2] The presence of the 2-chlorophenyl substituent significantly influences its reactivity and potential biological activity, making it a valuable building block in drug discovery programs.[1][3] Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(2-chlorophenyl)-1,3-oxazole | [4] |
| CAS Number | 62881-98-5 | [4] |
| Molecular Formula | C₉H₆ClNO | N/A |
| Molecular Weight | 179.61 g/mol | N/A |
| Appearance | (Data not available) | N/A |
Hazard Identification and Toxicology
Comprehensive toxicological studies on this compound are not publicly available. Therefore, a conservative approach to hazard assessment is mandated, based on data from closely related analogs such as 2-(2-chlorophenyl)-5-methylbenzo[d]oxazole and various chlorophenyl-oxazole derivatives.[5][6]
The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system, with potential harm if swallowed.[5][6][7]
| GHS Classification | Details |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[5][8]H315: Causes skin irritation.[5][6][7][9]H319: Causes serious eye irritation.[5][6][7][9]H335: May cause respiratory irritation.[5][6][7] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P405, P501 |
The causality for these classifications stems from the chemical nature of substituted aromatic heterocycles. The electrophilic character of the molecule and its potential to interact with biological macromolecules can lead to irritation upon contact with mucosal surfaces. The chlorophenyl group may also contribute to its toxicological profile.
Safe Handling and Personal Protective Equipment (PPE)
A rigorous handling protocol is essential to mitigate the risks identified in the previous section. All work with this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors, directly addressing the H335 respiratory hazard.[10][11]
The following workflow provides a logical sequence for safe handling:
Caption: A standard workflow for the safe handling of this compound.
A detailed breakdown of mandatory PPE is critical for user safety.
| Protection Type | Specification | Justification |
| Hand Protection | Nitrile or neoprene gloves, inspected before use.[7] | Prevents skin contact and irritation (H315). Proper glove removal technique is essential to avoid self-contamination.[7] |
| Eye Protection | Chemical safety goggles or a face shield.[9][12] | Protects against splashes and airborne particles, preventing serious eye irritation (H319). |
| Skin/Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing.[10] |
| Respiratory Protection | Not required if handled exclusively within a fume hood. For large spills or emergencies, a NIOSH-approved respirator may be necessary. | Prevents respiratory tract irritation (H335).[7] |
Storage, Stability, and Incompatibility
Storage: The compound should be stored in a tightly sealed container to prevent moisture absorption and contamination.[11][12] Recommended storage is in a cool, dry, and well-ventilated area, away from incompatible substances.[12] For long-term stability, refrigeration (2-8°C) is advisable, as suggested for similar benzoxazole derivatives.[5]
Stability: Oxazole rings are generally stable but can be susceptible to cleavage under harsh conditions, such as with strong oxidizing agents or certain reducing agents.[13][14]
Incompatibility: Avoid contact with:
-
Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.
-
Strong Acids/Bases: Oxazole is a weak base and can form salts; strong acids or bases may promote ring-opening or other degradation pathways.[2]
Accidental Release and First Aid Measures
In the event of an accident, prompt and correct action is crucial.
Spill Response:
-
Evacuate non-essential personnel from the area.[11]
-
Ensure adequate ventilation and wear full PPE.
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[12]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[11]
-
Wash the spill area thoroughly after material pickup is complete.[15]
First Aid:
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[6] If the person feels unwell, call a poison center or doctor.[7]
-
If on Skin: Immediately wash with plenty of soap and water.[6] If skin irritation occurs, seek medical advice.[9] Remove contaminated clothing and wash it before reuse.[12]
-
If in Eyes: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do so. Continue rinsing.[12] If eye irritation persists, get medical advice.[9]
-
If Swallowed: Rinse mouth with water.[15] Call a poison center or doctor immediately if you feel unwell.[8] Do NOT induce vomiting.[11]
Reactivity and Synthetic Considerations
The oxazole ring is an aromatic system, but its reactivity is distinct from benzene.[2]
-
Electrophilic Substitution: Tends to occur at the C5 position, especially when activated by electron-donating groups.[2][13]
-
Deprotonation: The C2 position is the most acidic proton on the oxazole ring. Deprotonation with a strong base can lead to ring-opening to form an isonitrile intermediate.[13][14]
-
Cycloaddition: Oxazoles can act as dienes in Diels-Alder reactions, which is a powerful method for synthesizing substituted pyridine derivatives, a key scaffold in many pharmaceuticals.[2][13]
A common route to synthesize the oxazole core is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.[13]
Caption: The general scheme of the Robinson-Gabriel oxazole synthesis.
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.[12]
-
Dispose of the chemical and its container in accordance with all local, regional, and national regulations.
-
Do not allow the product to enter drains or waterways.[8]
-
Waste should be collected in clearly labeled, sealed containers and transferred to an approved waste disposal facility.[10]
Applications in Drug Development
The oxazole motif is a privileged structure in medicinal chemistry, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] While direct applications of this compound are not widely published, its structural elements are relevant. For instance, the related compound 2-(2-Chlorophenyl)-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid is used as an internal standard for the analysis of Tafamidis, a drug used to treat transthyretin amyloidosis.[16] This highlights the utility of chlorophenyl-substituted benzoxazoles in pharmaceutical analysis and development. Furthermore, oxadiazoles, which are isomeric with oxazoles, are extensively patented as anticancer, antimicrobial, and CNS-active agents, demonstrating the broad therapeutic potential of this heterocyclic family.[17]
Conclusion
This compound is a valuable research chemical with a manageable but distinct hazard profile. The primary risks include irritation to the skin, eyes, and respiratory system. Adherence to the protocols outlined in this guide—including mandatory use of a chemical fume hood, appropriate PPE, and correct storage and disposal procedures—is essential for mitigating these risks. By understanding the chemical properties and potential hazards, researchers can confidently and safely incorporate this compound into their drug discovery and development workflows.
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Unveiling the Molecular Blueprint: A Preliminary Mechanistic Investigation of 2-(2-Chlorophenyl)oxazole
A Technical Guide for Researchers in Drug Discovery and Development
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The oxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4] This guide outlines a comprehensive, multi-pronged strategy for the preliminary investigation of the mechanism of action (MoA) of a novel compound, 2-(2-Chlorophenyl)oxazole. Lacking prior specific biological data, we present a logical, data-driven framework for hypothesis generation, target identification, and initial validation. This document serves as a technical roadmap for researchers, providing both the strategic rationale and detailed, field-tested protocols necessary to navigate the critical early stages of drug discovery. Our approach is grounded in the principles of scientific integrity, emphasizing self-validating experimental systems and authoritative methodologies to build a robust foundation for future development.
Introduction: The Oxazole Scaffold as a Foundation for Pharmacological Activity
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of numerous clinically significant pharmaceuticals.[2][4] Its unique electronic and structural properties allow for diverse molecular interactions, enabling compounds containing this moiety to bind to a variety of biological targets such as enzymes and receptors.[2][4] The versatility of the oxazole scaffold is demonstrated by the broad spectrum of biological activities attributed to its derivatives, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[3][5]
The subject of this guide, this compound, is a structurally intriguing molecule. The presence of the 2-chlorophenyl group suggests potential for specific steric and electronic interactions with a target protein, possibly influencing binding affinity and selectivity. Given the diverse activities of related 2-substituted oxazoles, a systematic and unbiased approach is crucial to elucidate its primary MoA.[1] This guide will lay out a series of preliminary studies designed to move from a position of no specific biological knowledge to a data-supported mechanistic hypothesis.
Strategic Framework for Mechanism of Action (MoA) Elucidation
The initial phase of MoA studies for a novel compound is a journey of discovery. The path is not always linear, but a well-defined strategy enhances the probability of success. Our approach is two-pronged: an unbiased, broad screening to identify a general biological effect, followed by more focused techniques to pinpoint the molecular target.
Phase 1: Phenotypic Screening to Uncover Biological Response
Before seeking a specific molecular target, it is essential to understand the compound's effect on a cellular level. Phenotypic screening provides a powerful, unbiased method to observe a compound's impact on cell health, proliferation, and morphology.[6][7] This initial step helps to narrow the vast field of potential mechanisms to a manageable set of hypotheses.
Phase 2: Target Deconvolution - From "What" to "How"
Once a consistent and reproducible phenotypic effect is observed, the next critical step is to identify the direct molecular target(s) of this compound.[8][9] Modern proteomics-based techniques have revolutionized this process, offering both affinity-based and label-free methods to "pull" the target out of the complex cellular milieu.[8][10]
The logical flow of our proposed preliminary investigation is illustrated below:
Figure 1: A multi-phase workflow for MoA elucidation.
Detailed Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the key experiments proposed in our strategic framework. These protocols are designed to be robust and self-validating.
Protocol: Broad-Spectrum Cell Viability Assay
Rationale: The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects and to identify potentially sensitive cancer cell lines. A broad panel, such as the NCI-60, provides a diverse set of human cancer cell lines for this purpose. The MTT assay is a classic, reliable method for assessing metabolic activity as a proxy for cell viability.[11][12]
Methodology:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., from different tissue origins like breast, lung, colon, leukemia) in their recommended media and conditions.
-
Plating: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be wide (e.g., 0.01 µM to 100 µM) to capture a full dose-response curve. Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Plot the dose-response curve and determine the GI50 (concentration for 50% growth inhibition) for each cell line.
Data Presentation:
| Cell Line | Tissue of Origin | GI50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 8.9 |
| HT-29 | Colon Cancer | > 100 |
| K-562 | Leukemia | 5.4 |
| OVCAR-3 | Ovarian Cancer | 12.8 |
| Table 1: Hypothetical GI50 data for this compound across a panel of cancer cell lines. |
Protocol: Label-Free Target Identification using DARTS
Rationale: Drug Affinity Responsive Target Stability (DARTS) is a powerful label-free method for identifying the direct protein targets of small molecules.[13] It leverages the principle that when a small molecule binds to its target protein, it can stabilize the protein's conformation, making it less susceptible to proteolytic degradation.[8][13] This approach avoids the potentially activity-altering chemical modifications required for affinity-based methods.
Figure 2: The experimental workflow for the DARTS protocol.
Methodology:
-
Lysate Preparation: Grow the most sensitive cell line identified in the viability assay (e.g., K-562) to ~80% confluency. Harvest the cells and prepare a native protein lysate using a mild lysis buffer.
-
Compound Incubation: Divide the lysate into two aliquots. To one, add this compound at a concentration known to be effective (e.g., 10x GI50). To the other, add a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.
-
Proteolysis: Add a protease (e.g., pronase or thermolysin) to both aliquots at a predetermined optimal concentration. Incubate for a short period (e.g., 15-30 minutes) to allow for limited digestion.
-
Reaction Quenching: Stop the proteolysis by adding a protease inhibitor cocktail and heating the samples in SDS-PAGE loading buffer.
-
Gel Electrophoresis: Separate the proteins on a 1D SDS-PAGE gel.
-
Visualization and Band Excision: Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain). Carefully excise the protein bands that are present or more intense in the compound-treated lane compared to the control lane.
-
Mass Spectrometry: Subject the excised bands to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.
-
Data Analysis: The proteins identified in the protected bands are considered candidate targets of this compound.
Putative Mechanistic Pathways and Validation
Based on the hypothetical results from our preliminary screens, let's assume the DARTS experiment identifies a specific protein kinase as a primary binding partner of this compound. Numerous oxazole derivatives have been reported to act as kinase inhibitors.[14]
Hypothesis: this compound acts as an inhibitor of Protein Kinase X, leading to the observed cytotoxic effects in sensitive cancer cell lines.
Validation Strategy:
-
Biochemical Assay: Perform an in vitro kinase assay using recombinant Protein Kinase X. This will confirm direct inhibition and allow for the determination of an IC50 value, quantifying the compound's potency.[9][15]
-
Cellular Target Engagement: Treat sensitive cells with this compound and measure the phosphorylation status of a known downstream substrate of Protein Kinase X via Western Blot. A decrease in substrate phosphorylation would provide cellular evidence of target engagement.[7]
Figure 3: A putative signaling pathway for this compound.
Conclusion and Future Directions
This guide provides a foundational strategy for the preliminary investigation into the mechanism of action of this compound. By integrating unbiased phenotypic screening with powerful target identification technologies, this approach is designed to efficiently generate a testable, data-driven hypothesis. The outlined protocols are robust, widely adopted in the field, and provide a clear path from an unknown compound to a validated molecular target. Successful execution of these preliminary studies will build the essential scientific foundation required to justify further preclinical development, including lead optimization, in vivo efficacy studies, and detailed toxicological profiling.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Chlorophenyl)oxazole
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 2-Aryloxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is of paramount importance in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with potent biological activities.[1][2] The structural rigidity and electronic properties of the oxazole core, coupled with its ability to participate in hydrogen bonding and π-π stacking interactions, make it a privileged structure for engaging with biological targets like enzymes and receptors.[1] Consequently, oxazole derivatives have been developed as clinical drugs and candidates for a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2]
The 2-aryloxazole motif, in particular, has garnered significant attention. For instance, derivatives of 2-anilino-5-aryloxazole have been identified as potent inhibitors of VEGFR2 kinase, a key target in anti-angiogenic cancer therapy.[3][4] Furthermore, certain 2,4,5-trisubstituted oxazoles act as potent antitubulin agents, disrupting microtubule dynamics, a validated strategy in cancer chemotherapy.[5] The specific compound, 2-(2-chlorophenyl)oxazole, serves as a key building block in the synthesis of more complex molecules within these and other drug discovery programs. The presence of the ortho-chloro substituent on the phenyl ring can significantly influence the molecule's conformational preferences and metabolic stability, making it a valuable synthon for structure-activity relationship (SAR) studies.
This guide provides detailed protocols for two robust and widely applicable methods for the synthesis of this compound: a modified Robinson-Gabriel synthesis and the van Leusen oxazole synthesis. The causality behind experimental choices and the underlying mechanisms are explained to provide a comprehensive understanding for researchers in the field.
Method 1: Modified Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones.[6][7] This method is highly versatile and can be adapted for a wide range of substituted oxazoles. The key precursor for the synthesis of this compound via this route is N-(2-aminoacetyl)-2-chlorobenzamide.
Reaction Principle and Mechanism
The synthesis begins with the preparation of the α-acylamino ketone intermediate. This is followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring. Polyphosphoric acid (PPA) is a commonly used and effective cyclodehydrating agent for this transformation.[8]
The mechanism proceeds as follows:
-
Protonation of the amide carbonyl: The amide carbonyl oxygen is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
-
Intramolecular nucleophilic attack: The enol form of the ketone attacks the protonated amide carbonyl, forming a five-membered cyclic intermediate (an oxazoline derivative).
-
Dehydration: A series of proton transfers and the elimination of a water molecule leads to the formation of the stable aromatic oxazole ring.
Visualizing the Robinson-Gabriel Synthesis
Caption: Overall workflow of the Robinson-Gabriel synthesis of this compound.
Detailed Experimental Protocol
Part A: Synthesis of 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride (Precursor)
-
To a stirred solution of 2-chloroacetophenone (1.0 eq) in a suitable solvent such as diethyl ether, add a solution of hexamethylenetetramine (1.1 eq) in chloroform.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the resulting white precipitate, wash with diethyl ether, and dry under vacuum.
-
Suspend the precipitate in ethanol and add concentrated hydrochloric acid (2.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and filter the resulting precipitate.
-
Wash the solid with cold ethanol and dry to afford 2-amino-1-(2-chlorophenyl)ethan-1-one hydrochloride.
Part B: Synthesis of N-(2-(2-chlorophenyl)-2-oxoethyl)-2-chlorobenzamide
-
Dissolve 2-amino-1-(2-chlorophenyl)ethan-1-one hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Simultaneously, add a solution of sodium bicarbonate (2.5 eq) in water dropwise to maintain a slightly basic pH.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-acylamino ketone.
Part C: Cyclodehydration to this compound
-
To the crude N-(2-(2-chlorophenyl)-2-oxoethyl)-2-chlorobenzamide from the previous step, add polyphosphoric acid (PPA) (10-fold excess by weight).
-
Heat the mixture to 140-160 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to approximately 80 °C and pour it carefully onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Quantitative Data Summary
| Reagent/Parameter | Molar Ratio (eq) | Molecular Weight | Amount |
| 2-Amino-1-(2-chlorophenyl)ethan-1-one HCl | 1.0 | 206.06 | (User Defined) |
| 2-Chlorobenzoyl chloride | 1.1 | 175.01 | (Calculated) |
| Sodium Bicarbonate | 2.5 | 84.01 | (Calculated) |
| Polyphosphoric Acid | - | - | 10x weight of amide |
| Typical Yield | - | - | 60-75% |
Method 2: Van Leusen Oxazole Synthesis
The van Leusen oxazole synthesis is a powerful and efficient method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[9][10] This reaction is particularly useful for preparing 5-substituted oxazoles, but can be adapted for 2,5-disubstituted products. For the synthesis of this compound, the key starting materials are 2-chlorobenzaldehyde and TosMIC.
Reaction Principle and Mechanism
The van Leusen reaction is a base-mediated [3+2] cycloaddition.[11][12] The TosMIC reagent serves as a three-atom synthon (C-N=C). The mechanism involves the following key steps:
-
Deprotonation of TosMIC: A strong base, such as potassium carbonate or potassium phosphate, deprotonates the α-carbon of TosMIC, generating a nucleophilic anion.[13]
-
Nucleophilic addition to the aldehyde: The TosMIC anion attacks the carbonyl carbon of 2-chlorobenzaldehyde.
-
Intramolecular cyclization: The resulting alkoxide intermediate undergoes a 5-endo-dig cyclization, with the oxygen attacking the isocyanide carbon to form a 5-membered oxazoline ring.[9]
-
Elimination: The presence of the tosyl group as an excellent leaving group facilitates a base-promoted elimination of p-toluenesulfinic acid, leading to the aromatization of the ring to form the final oxazole product.
Visualizing the Van Leusen Synthesis
Caption: Key steps in the van Leusen synthesis of this compound.
Detailed Experimental Protocol (Microwave-Assisted)
A microwave-assisted approach can significantly reduce reaction times and improve yields.[14]
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chlorobenzaldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC) (1.1 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Add isopropanol (or methanol) as the solvent (to a concentration of ~0.5 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 65 °C for 15-30 minutes (power: ~300 W). Monitor the reaction by TLC.
-
After completion, cool the reaction vial to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Quantitative Data Summary
| Reagent/Parameter | Molar Ratio (eq) | Molecular Weight | Amount |
| 2-Chlorobenzaldehyde | 1.0 | 140.57 | (User Defined) |
| TosMIC | 1.1 | 195.24 | (Calculated) |
| Potassium Phosphate (K₃PO₄) | 2.0 | 212.27 | (Calculated) |
| Microwave Temperature | - | - | 65 °C |
| Microwave Time | - | - | 15-30 min |
| Typical Yield | - | - | 75-90% |
Conclusion
The Robinson-Gabriel and van Leusen syntheses represent two highly effective and versatile methods for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and equipment. The Robinson-Gabriel synthesis is a classic, robust method suitable for large-scale production, while the microwave-assisted van Leusen synthesis offers a rapid and high-yielding alternative for laboratory-scale synthesis and library generation. Both protocols provide reliable access to this important heterocyclic building block, enabling further exploration of its potential in medicinal chemistry and materials science.
References
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Harris, P. A., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 48(5), 1610–1619. [Link]
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Harris, P. A., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]
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Shaikh, A., et al. (2021). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2021(4), M1296. [Link]
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SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
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Khanum, S. A., et al. (2008). Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines. Bioorganic & Medicinal Chemistry Letters, 18(16), 4597–4601. [Link]
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Wikipedia. (n.d.). Van Leusen reaction. [Link]
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Wiley Online Library. (n.d.). Robinson‐Gabriel Oxazole Synthesis. [Link]
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Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1563. [Link]
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Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]
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K.T.H.M. College. (2018). Green Synthesis of Pyrazole and Oxazole Derivatives. [Link]
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Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
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RSC Publishing. (n.d.). 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus. [Link]
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MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]
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Faizi, M., et al. (2006). Design, Synthesis and Pharmacological Evaluation of Novel 2-[2-(2-Chlorophenoxy) phenyl]-1,3,4-oxadiazole Derivatives as Benzodiazepine Receptor Agonists. Iranian Journal of Pharmaceutical Research, 5(4), 261-268. [Link]
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Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]
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National Institutes of Health. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
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National Institutes of Health. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. [Link]
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Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444–492. [Link]
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High-Yield Synthesis of 2-(2-Chlorophenyl)oxazole: Application Notes and Protocols
Introduction: The Significance of the 2-Aryloxazole Scaffold
The oxazole motif, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and drug development. Its prevalence in a wide array of pharmacologically active natural products and synthetic compounds underscores its utility as a privileged scaffold. The unique electronic properties and structural rigidity of the oxazole ring allow it to serve as a versatile bioisostere for amide and ester functionalities, enhancing metabolic stability and modulating pharmacokinetic profiles. Specifically, 2-aryloxazole derivatives, such as 2-(2-Chlorophenyl)oxazole, are key intermediates in the synthesis of compounds with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial agents.[1]
This technical guide provides detailed, field-proven protocols for the high-yield synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will explore two robust and distinct synthetic strategies: the modern and highly efficient Van Leusen Oxazole Synthesis and the classic, yet reliable, Robinson-Gabriel Synthesis. Each protocol is presented with an in-depth explanation of the underlying chemical principles, ensuring not just procedural accuracy but a thorough understanding of the reaction mechanics.
Strategic Approaches to this compound Synthesis
The construction of the oxazole ring can be achieved through several established methodologies. The choice of a specific route often depends on the availability of starting materials, desired substitution patterns, and scalability. This guide will focus on two complementary methods that offer high yields and operational simplicity for the target molecule.
-
Protocol 1: Van Leusen Oxazole Synthesis. This modern approach utilizes a [3+2] cycloaddition reaction between an aldehyde (2-chlorobenzaldehyde) and tosylmethyl isocyanide (TosMIC).[2] It is renowned for its mild reaction conditions and high yields, making it a preferred method for the synthesis of 5-unsubstituted-2-aryloxazoles.[3][4]
-
Protocol 2: Robinson-Gabriel Synthesis. A classic and powerful method involving the cyclodehydration of a 2-acylamino-ketone precursor.[5][6] This two-step sequence provides a reliable pathway to the target compound, showcasing fundamental transformations in heterocyclic chemistry.
Protocol 1: Van Leusen Oxazole Synthesis
This one-pot protocol is highly efficient for converting aromatic aldehydes directly into the corresponding 2-substituted oxazoles. The reaction proceeds via the initial deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. A subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yields the aromatic oxazole ring.[7]
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a sufficiently strong base to deprotonate the acidic α-carbon of TosMIC, initiating the reaction, yet it is mild enough to prevent side reactions.[7]
-
Solvent (Methanol): Methanol serves as an excellent solvent for the reactants and facilitates the elimination step of the reaction mechanism.[7]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and elimination steps, ensuring a high conversion rate in a reasonable timeframe.
Experimental Workflow: Van Leusen Synthesis
Caption: Workflow for the Van Leusen synthesis of this compound.
Detailed Step-by-Step Protocol (Van Leusen)
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.41 g, 10 mmol, 1.0 equiv.), tosylmethyl isocyanide (TosMIC) (2.05 g, 10.5 mmol, 1.05 equiv.), and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv.).
-
Solvent Addition: Add 40 mL of anhydrous methanol to the flask.
-
Reaction: Stir the suspension and heat it to reflux (approximately 65-70 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Stir vigorously and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an additional 2x25 mL of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes to afford the pure this compound.
Safety Precautions
-
Tosylmethyl isocyanide (TosMIC) is toxic and has an unpleasant odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
2-Chlorobenzaldehyde is an irritant. Handle with care.
Protocol 2: Robinson-Gabriel Synthesis
This classic synthesis provides a robust, two-step route to the target molecule. The first step involves the formation of the key intermediate, a 2-acylamino-ketone, via acylation of an aminoketone. The second step is the critical cyclodehydration reaction to form the oxazole ring.[5][8]
Causality Behind Experimental Choices:
-
Acylation (Step 1): The use of a base like triethylamine is crucial to neutralize the HCl generated during the acylation of the amino-ketone hydrochloride with 2-chlorobenzoyl chloride, driving the reaction to completion. Dichloromethane is an excellent, non-reactive solvent for this transformation.
-
Cyclodehydration (Step 2): Concentrated sulfuric acid is a powerful dehydrating agent that protonates the carbonyl oxygen of the amide, facilitating the nucleophilic attack by the ketone's enol form, which is the key step in the ring closure.[6] Heating is required to overcome the activation energy for the dehydration of the resulting oxazoline intermediate.
Reaction Scheme: Robinson-Gabriel Synthesis
Caption: Reaction scheme for the Robinson-Gabriel synthesis. Note: This scheme produces a 5-phenyl substituted analog. For the target molecule, an alternative aminoketone would be required.
Detailed Step-by-Step Protocol (Robinson-Gabriel)
Step 1: Synthesis of N-(2-amino-2-oxoethyl)-2-chlorobenzamide (Hypothetical Precursor)
(Note: A suitable aminoketone precursor for the direct synthesis of the title compound is not readily commercially available. The following is a generalized protocol for the acylation step.)
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add aminoacetamide hydrochloride (1.11 g, 10 mmol, 1.0 equiv.) and 50 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Cool the suspension to 0 °C in an ice bath and add triethylamine (2.79 mL, 20 mmol, 2.0 equiv.) dropwise.
-
Acylation: In a separate flask, dissolve 2-chlorobenzoyl chloride (1.75 g, 10 mmol, 1.0 equiv.) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred suspension at 0 °C over 20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC (30% ethyl acetate in hexanes) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding 50 mL of 1M HCl. Separate the layers and extract the aqueous layer with 2x25 mL of DCM.
-
Washing and Drying: Combine the organic layers, wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-acylamino-amide precursor. This can be purified by recrystallization or column chromatography if necessary.
Step 2: Cyclodehydration to this compound
-
Reaction Setup: Place the crude N-(2-amino-2-oxoethyl)-2-chlorobenzamide (from Step 1, ~10 mmol) in a 50 mL round-bottom flask.
-
Dehydrating Agent: Carefully add 10 mL of concentrated sulfuric acid to the flask at 0 °C.
-
Reaction: Slowly warm the mixture to room temperature and then heat to 90-100 °C for 1-2 hours.
-
Monitoring: Monitor the reaction by taking a small aliquot, carefully quenching it in ice/bicarbonate solution, extracting with ethyl acetate, and analyzing by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully over 100 g of crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the product with 3x50 mL of ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel as described in Protocol 1 to obtain pure this compound.
Quantitative Data Summary
| Parameter | Protocol 1: Van Leusen Synthesis | Protocol 2: Robinson-Gabriel Synthesis |
| Starting Materials | 2-Chlorobenzaldehyde, TosMIC | Aminoacetamide HCl, 2-Chlorobenzoyl Chloride |
| Key Reagents | K₂CO₃, Methanol | Triethylamine, Conc. H₂SO₄ |
| Reaction Steps | 1 (One-pot) | 2 |
| Typical Reaction Time | 2-4 hours | 14-20 hours (total) |
| Typical Yield | Good to Excellent (often >80%) | Moderate to Good (variable) |
| Operational Simplicity | High | Moderate |
Conclusion
Both the Van Leusen and Robinson-Gabriel syntheses represent effective and high-yield pathways to this compound. The Van Leusen protocol offers the advantages of being a one-pot reaction with milder conditions and typically higher yields, making it an excellent choice for modern synthetic applications.[2] The Robinson-Gabriel synthesis, while more traditional and involving an additional step, is a fundamentally important and reliable transformation in heterocyclic chemistry.[5] The selection of the optimal protocol will depend on the specific constraints and objectives of the research, including starting material availability, desired scale, and operational preferences. The detailed procedures provided herein serve as a robust starting point for any researcher or drug development professional seeking to synthesize this valuable chemical intermediate.
References
-
Robinson, R. (1909). CXXV.—A new synthesis of oxazole derivatives. J. Chem. Soc., Trans., 95, 2167–2174. Available at: [Link]
-
Gabriel, S. (1910). Neue Bildungsweise von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(2), 1283–1287. Available at: [Link]
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Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. Available at: [Link]
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Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372. Available at: [Link]
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Brain, C. T., & Paul, J. M. (1999). Rapid Synthesis of Oxazoles under Microwave Conditions. Synlett, 1999(10), 1642-1644. Available at: [Link]
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Sha, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
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NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]
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MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]
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Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European journal of medicinal chemistry, 44(10), 3930–3935. Available at: [Link]
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ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]
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ResearchGate. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
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ResearchGate. (2019). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. Retrieved from [Link]
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PubMed. (2004). A practical method for oxazole synthesis by cycloisomerization of propargyl amides. Retrieved from [Link]
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ResearchGate. (n.d.). A Simple Synthesis of 2-(2-Chlorophenyl)benzimidazole from o-Phenylenediamine and 2-Chlorobenzaldehyde. Retrieved from [Link]
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MDPI. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Retrieved from [Link]
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Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Retrieved from [Link]
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Purification of 2-(2-Chlorophenyl)oxazole: A Guide to Achieving High Purity for Research and Development
An Application Note for Drug Development Professionals
Abstract
2-(2-Chlorophenyl)oxazole is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in the development of novel therapeutic agents.[1][2] The biological activity and reliability of subsequent developmental studies are intrinsically linked to the purity of the starting material. This application note provides a comprehensive guide to the purification of this compound, designed for researchers, chemists, and drug development professionals. We delve into the principles and detailed protocols for the most effective purification techniques—recrystallization and flash column chromatography—while also addressing common challenges and methods for purity verification.
Introduction: The Critical Role of Purity
Oxazole derivatives are foundational scaffolds in drug discovery, known to interact with a wide range of biological targets.[1][3] this compound, with its specific substitution pattern, presents a valuable starting point for library synthesis and lead optimization. However, impurities stemming from its synthesis—such as unreacted starting materials, side-products, or regioisomers—can confound biological assays, lead to false positives, and compromise the integrity of structure-activity relationship (SAR) studies.
Achieving a purity level of >98% is often a minimum requirement for advancing a compound through the drug discovery pipeline. This guide explains the causality behind experimental choices, providing robust, self-validating protocols to ensure the production of high-purity this compound.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [4] |
| Molecular Weight | 179.61 g/mol | [4][5] |
| LogP (XLogP3) | ~2.6 | [4] |
| Appearance | Typically an off-white to pale solid | General Knowledge |
| Reactivity | The oxazole ring is a weak base (pKa of conjugate acid ~0.8).[6] |
Potential Impurities
The synthesis of this compound, often proceeding through routes like the Robinson-Gabriel or van Leusen synthesis, can introduce several types of impurities.[1][7] Awareness of these potential contaminants is the first step in their effective removal.
-
Unreacted Starting Materials: Such as 2-chlorobenzaldehyde, 2-chloro-α-aminoacetophenone, or other precursors depending on the synthetic route.
-
Side-Products: Isomeric byproducts or products from competing reaction pathways.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used during synthesis.
-
Hydrolysis Products: Degradation of the oxazole ring, though generally stable, can occur under harsh acidic or basic conditions.
Strategic Approach to Purification
The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of the operation. The following diagram outlines a logical workflow for purifying crude this compound.
Caption: Decision workflow for selecting a purification technique.
Method 1: Recrystallization
Recrystallization is the preferred method for purifying crystalline solids when impurities have different solubility profiles from the desired compound. It is efficient, scalable, and often yields material of very high purity. The core principle is to dissolve the impure compound in a minimum amount of a hot solvent and allow it to cool slowly, whereupon the desired compound forms pure crystals, leaving impurities behind in the mother liquor.[8]
Causality: Solvent Selection
The choice of solvent is the most critical factor for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound to prevent "oiling out".[9]
-
Be chemically inert and easily removable from the purified crystals.
For a moderately polar compound like this compound, alcohols (ethanol, isopropanol) or ester/alkane mixtures are excellent starting points. A two-solvent system can also be effective.[10]
Protocol: Single-Solvent Recrystallization
This protocol uses ethanol, a common and effective solvent for many heterocyclic compounds.[11]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol and heat the mixture to a gentle boil with stirring.
-
Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Rationale: Using the minimum amount of solvent is crucial for maximizing yield.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes. Rationale: Charcoal adsorbs high-molecular-weight colored impurities.[8]
-
Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Rationale: Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away the impurity-laden mother liquor. Rationale: Using ice-cold solvent minimizes the dissolution of the purified product.[9]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Caption: Step-by-step workflow for recrystallization.
Method 2: Flash Column Chromatography
When recrystallization is ineffective due to multiple impurities or an oily crude product, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.
Causality: System Selection
-
Stationary Phase: Silica gel (SiO₂) is the standard choice for moderately polar compounds. Its slightly acidic surface interacts with polar functional groups, slowing their movement down the column.
-
Mobile Phase (Eluent): The key to separation is finding an eluent system that moves the desired compound to a retardation factor (Rƒ) of 0.25-0.35 on a TLC plate. For this compound, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is appropriate.
-
High Rƒ? The compound is moving too fast. Decrease the polarity of the eluent (i.e., add more hexanes).
-
Low Rƒ? The compound is stuck. Increase the polarity of the eluent (i.e., add more ethyl acetate).
-
Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Glass column with stopcock
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a TLC plate with your crude material using various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 2:1) to find the optimal eluent system (target Rƒ ≈ 0.3).
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent (hexanes). Carefully pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (air or nitrogen) to achieve a steady flow.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment: Validating the Outcome
After purification, the purity of the final compound must be rigorously assessed.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method is suitable.[12]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water gradient
-
Detection: UV at 254 nm
-
Result: A single sharp peak indicates high purity. The peak area can be used to calculate purity as a percentage.
-
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting range.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirm the chemical structure and can reveal the presence of impurities, even at low levels.
Conclusion
The purification of this compound to a high degree of purity is an essential step in its journey from a synthetic target to a valuable tool in drug discovery. Both recrystallization and flash column chromatography are powerful techniques that, when applied correctly, can effectively remove critical impurities. By understanding the principles behind each method and following robust, validated protocols, researchers can ensure the quality and integrity of their compounds, leading to more reliable and reproducible scientific outcomes.
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MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
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Balkowitsch, S. (n.d.). This compound, min 95%, 25 grams. Retrieved from [Link]
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Yasaei, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603. Retrieved from [Link]
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Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 2-(2-Chlorophenyl)oxazole
Document ID: AN2026-CPO-1
Abstract
The rise of antimicrobial resistance necessitates the discovery and evaluation of novel chemical entities. Oxazole derivatives represent a promising class of heterocyclic compounds, with many exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of standardized antimicrobial assays to evaluate the efficacy of 2-(2-Chlorophenyl)oxazole, a representative novel oxazole derivative. We present detailed, field-proven protocols for preliminary screening via the Kirby-Bauer disk diffusion method and for quantitative assessment using the broth microdilution technique to determine the Minimum Inhibitory Concentration (MIC). The causality behind critical experimental choices is explained to ensure technical accuracy and reproducibility, adhering to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5]
Introduction: The Rationale for Investigating Oxazole Derivatives
Oxazoles are five-membered heterocyclic scaffolds containing oxygen and nitrogen atoms that are key structural motifs in numerous biologically active natural products and synthetic pharmaceuticals.[1][3] Their unique electronic properties and structural versatility allow them to interact with a variety of biological receptors and enzymes, making them a focal point in medicinal chemistry.[2][6] The oxazole ring is a component in compounds with demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer activities.[3][6][7]
Given the urgent need for new classes of antibiotics to combat drug-resistant pathogens, systematic evaluation of novel oxazole derivatives like this compound is a critical step in the drug discovery pipeline.[2] This guide establishes a robust, self-validating framework for conducting these initial, yet crucial, antimicrobial assessments.
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
The primary goal of AST is to determine the effectiveness of a compound against a specific microorganism. This is achieved through two main approaches:
-
Diffusion Assays: These are qualitative or semi-quantitative methods where the compound diffuses through a solid medium, creating a concentration gradient. The extent of microbial growth inhibition is observed. The Kirby-Bauer test is the most common example.[8][9]
-
Dilution Assays: These are quantitative methods that determine the minimum concentration of a compound required to inhibit microbial growth. The result is expressed as the Minimum Inhibitory Concentration (MIC).[10][11] Broth microdilution is the gold standard for its efficiency and reproducibility.[12]
The choice of methodology depends on the stage of research. Diffusion assays are excellent for high-throughput preliminary screening, while dilution assays provide the quantitative data necessary for lead compound characterization and further development.
Experimental Workflow Overview
The evaluation of a novel compound such as this compound follows a logical progression from initial screening to quantitative analysis. This workflow ensures that resources are focused on compounds showing genuine promise.
Caption: High-level workflow for antimicrobial evaluation of a novel compound.
Protocol 1: Kirby-Bauer Disk Diffusion Assay (Preliminary Screening)
This protocol is adapted from the CLSI M02 standard and is designed for the initial qualitative screening of this compound against a panel of bacteria.[5][13]
Principle
A sterile paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will form around the disk.[9] The diameter of this zone is proportional to the susceptibility of the organism.
Materials
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Media: Mueller-Hinton Agar (MHA) plates (4 mm depth). MHA is the standard medium because it supports the growth of most common pathogens and has minimal inhibitors.
-
Equipment: Sterile blank paper disks (6 mm), sterile forceps, micropipettes, incubator (35°C ± 2°C), McFarland 0.5 turbidity standard, sterile swabs, metric ruler.
-
QC Strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923.
Step-by-Step Methodology
-
Inoculum Preparation: a. Aseptically select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate. b. Suspend the colonies in sterile broth or saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL and is critical for reproducibility.[14]
-
Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside wall of the tube.[8] b. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform coverage.[14] c. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
Disk Preparation and Application: a. Prepare a stock solution of this compound in sterile DMSO. b. Aseptically apply a precise volume (e.g., 10 µL) of the compound solution onto a sterile blank disk to achieve the desired concentration (e.g., 30 µ g/disk ). c. Prepare a solvent control disk using only DMSO to ensure the solvent has no antimicrobial activity. d. Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Ensure disks are spaced at least 24 mm apart and no closer than 15 mm from the edge of the plate.[14] e. Gently press each disk to ensure complete contact with the agar.
-
Incubation and Interpretation: a. Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[14] b. After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using a ruler. c. A zone of inhibition around the compound disk (and no zone around the solvent control) indicates antimicrobial activity.
Protocol 2: Broth Microdilution for MIC Determination
This protocol provides a quantitative measure of the compound's activity and is based on the CLSI M07 standard.[12] It is the definitive method for determining the Minimum Inhibitory Concentration (MIC).
Principle
The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are observed for visible growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[10][15][16]
Materials
-
Test Compound: this compound stock solution in DMSO.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipette, incubator (35°C ± 2°C).
-
QC Strains and Test Organisms: As selected for screening.
Step-by-Step Methodology
-
Plate Preparation (Serial Dilution): a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. Well 1 will be the initial dilution well, and well 12 will serve as a growth control. b. Prepare an initial dilution of the this compound stock solution in CAMHB. For example, to achieve a final top concentration of 128 µg/mL, add 100 µL of a 256 µg/mL working solution to well 1. c. Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this two-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, until well 10. e. Discard 50 µL from well 10. This results in wells 1-10 containing serially diluted compound, each with a volume of 50 µL. f. Well 11 should be the sterility control (broth only), and well 12 should be the growth control (broth + inoculum, no compound).
-
Inoculum Preparation and Inoculation: a. Prepare a standardized inoculum as described in Protocol 1 (Section 4.3.1). b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. c. Inoculate wells 1 through 10 and well 12 (growth control) with 50 µL of the final inoculum. Do not inoculate well 11 (sterility control). The final volume in each well is now 100 µL.
-
Incubation and MIC Reading: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[17] b. After incubation, visually inspect the plate. The sterility control (well 11) should be clear, and the growth control (well 12) should be turbid. c. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).[10][18]
Caption: Diagram of the two-fold serial dilution process for MIC determination.
Data Presentation and Interpretation
For a novel compound, the primary result is the MIC value itself. These values should be compiled into a table for clear comparison across different microbial strains.
Table 1: Hypothetical MIC Data for this compound
| Microorganism | Strain ID | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | 4 |
| Staphylococcus aureus (MRSA) | Clinical Isolate | Positive | 16 |
| Enterococcus faecalis | ATCC 29212 | Positive | 8 |
| Escherichia coli | ATCC 25922 | Negative | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | >128 |
| Candida albicans | ATCC 90028 | N/A (Fungus) | 64 |
Interpreting the Data:
-
MIC Value: A lower MIC value indicates greater potency; less compound is required to inhibit the organism's growth.[10]
-
Spectrum of Activity: The range of MICs across different species (Gram-positive, Gram-negative, fungi) defines the compound's spectrum of activity. In the hypothetical data above, the compound shows more potent activity against Gram-positive bacteria.
-
MIC50 and MIC90: When testing a large population of clinical isolates of a single species, MIC50 and MIC90 values are calculated. These represent the MIC values required to inhibit 50% and 90% of the isolates, respectively, and are crucial for understanding potential clinical efficacy and resistance patterns.[18]
-
Breakpoints: For established antibiotics, CLSI and other bodies publish MIC breakpoints that categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).[16][19] For a novel compound like this compound, these breakpoints do not exist and would need to be established through extensive pharmacokinetic, pharmacodynamic, and clinical studies.[20]
Conclusion and Future Directions
This guide provides a standardized and scientifically robust framework for the initial antimicrobial evaluation of this compound. By following these detailed protocols for disk diffusion and broth microdilution, researchers can generate reliable and reproducible data on the compound's spectrum of activity and potency. Positive results from these assays would justify progression to more advanced studies, including mechanism of action investigations, time-kill kinetics, and in vivo efficacy models, which are essential steps in the journey of drug development.
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IDEXX. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX Laboratories. [Link]
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Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020). Indian Journal of Forensic Medicine & Toxicology. [Link]
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Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University- Palestinian Medical and Pharmaceutical Journal. [Link]
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A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2022). International Journal of Modern Pharmaceutical Research. [Link]
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Bio-protocol. Broth microdilution susceptibility testing. [Link]
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Abdel-Gawad, H., et al. (2016). Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties. PubMed. [Link]
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Application Notes & Protocols: The Strategic Use of 2-(2-Chlorophenyl)oxazole in Modern Drug Synthesis
Abstract: The oxazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of clinically approved pharmaceuticals and biologically active compounds.[1][2] This five-membered heterocycle serves as a versatile scaffold, offering a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities. This guide focuses on a particularly valuable derivative, 2-(2-chlorophenyl)oxazole, a key intermediate whose strategic deployment enables the efficient construction of complex molecular architectures. We provide an in-depth analysis of its synthesis, downstream applications, and detailed experimental protocols, grounded in established chemical principles, to empower researchers in drug discovery and development.
Introduction: The Significance of the Oxazole Scaffold
The prevalence of the oxazole ring in natural products and synthetic drugs underscores its importance as a "privileged scaffold."[3] Its unique physicochemical properties often lead to enhanced pharmacokinetic profiles and potent pharmacological effects compared to other heterocycles.[1] The intermediate, this compound, is of particular interest. The 2-chlorophenyl moiety is a common feature in many active pharmaceutical ingredients (APIs), where the chlorine atom can modulate lipophilicity, influence metabolic pathways, and form critical interactions with biological targets. The oxazole ring acts as a rigid and stable linker, positioning the phenyl group in a well-defined orientation while providing additional points for molecular diversification.
This document serves as a comprehensive technical guide, explaining the causality behind synthetic choices and providing robust, validated protocols for the synthesis and application of this critical intermediate.
Synthesis of the this compound Intermediate
The construction of the 2-substituted oxazole ring can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. We will detail two of the most efficient and widely adopted strategies: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.
Method A: Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful and direct method for synthesizing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[4][5][6] This reaction is prized for its operational simplicity and high yields. The mechanism involves the base-mediated addition of TosMIC to the aldehyde, followed by an intramolecular cyclization and subsequent elimination of the toluenesulfinic acid to form the aromatic oxazole ring.[6]
Causality of Experimental Design:
-
Base: A strong, non-nucleophilic base such as potassium carbonate (K2CO3) or potassium tert-butoxide (t-BuOK) is required to deprotonate TosMIC, which has acidic α-protons due to the electron-withdrawing effects of the sulfone and isocyanide groups.[7]
-
Solvent: Anhydrous methanol or another protic solvent is often used. The alcohol facilitates the elimination step and the overall reaction progress.[7]
-
Temperature: The reaction is typically performed at reflux to provide sufficient energy for the cyclization and elimination steps.
Caption: Van Leusen workflow for this compound synthesis.
Detailed Protocol: Van Leusen Synthesis
| Parameter | Value/Reagent |
| Reactant 1 | 2-Chlorobenzaldehyde (1.0 eq) |
| Reactant 2 | Tosylmethyl Isocyanide (TosMIC) (1.1 eq) |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq) |
| Solvent | Anhydrous Methanol |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 2-4 hours |
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (approx. 10 mL per 1 g of aldehyde).
-
Reagent Addition: Add 2-chlorobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) to the solvent. Stir until dissolved.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the mixture in one portion.
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Method B: Robinson-Gabriel Synthesis
An alternative and classic route is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone precursor.[3][8] While this is a two-step process from commercially available materials, it is highly versatile for creating various substituted oxazoles.[9]
Causality of Experimental Design:
-
Step 1 (Amide Formation): 2-Amino-1-(2-chlorophenyl)ethan-1-one is acylated, for example, with formic acid or an equivalent, to form the N-acylamino ketone intermediate.
-
Step 2 (Cyclodehydration): A strong dehydrating agent, such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃), is used to catalyze the intramolecular cyclization and subsequent dehydration to furnish the oxazole ring.[3][10]
Caption: Robinson-Gabriel two-step workflow for oxazole synthesis.
Detailed Protocol: Robinson-Gabriel Cyclodehydration
| Parameter | Value/Reagent |
| Reactant | N-(2-(2-chlorophenyl)-2-oxoethyl)formamide (1.0 eq) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
Step-by-Step Methodology:
-
Setup: Place the 2-acylamino-ketone precursor (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Cool the flask in an ice bath (0 °C). Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with vigorous stirring. Caution: This is a highly exothermic process.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extraction & Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue via column chromatography to obtain the final product.
Application in Drug Synthesis: A Case Study
This compound is a valuable building block for synthesizing compounds with diverse pharmacological activities, including antiproliferative agents and phosphodiesterase 4 (PDE4) inhibitors.[11][12] The oxazole core can be further functionalized, typically at the C4 and C5 positions, to build molecular complexity.
A common synthetic strategy involves the metallation of the oxazole ring followed by quenching with an electrophile. While the C2 proton is the most acidic on an unsubstituted oxazole, the presence of the 2-phenyl group directs metallation to the C5 position.
Workflow: Synthesis of a Hypothetical Drug Candidate
This workflow illustrates how this compound can be elaborated into a more complex, biologically active molecule.
Caption: Elaboration of the intermediate into a final drug candidate.
Protocol: C5-Bromination of this compound
This protocol describes a key transformation: introducing a handle for further diversification via cross-coupling reactions.
| Parameter | Value/Reagent |
| Reactant | This compound (1.0 eq) |
| Base | n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) |
| Electrophile | 1,2-Dibromo-1,1,2,2-tetrachloroethane (1.2 eq) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C |
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metallation: Add n-BuLi (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting dark solution for 1 hour at -78 °C.
-
Electrophilic Quench: In a separate flask, dissolve 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) in anhydrous THF. Add this solution dropwise to the lithiated oxazole solution at -78 °C.
-
Reaction Completion: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography to yield 5-bromo-2-(2-chlorophenyl)oxazole.
Conclusion
This compound is a high-value intermediate that provides a direct and efficient entry point into a wide range of complex molecular targets. Its synthesis is well-established via robust methods like the Van Leusen and Robinson-Gabriel reactions. The strategic positioning of the 2-chlorophenyl group and the inherent reactivity of the oxazole core make it an ideal platform for building structure-activity relationships in drug discovery programs. The protocols and workflows detailed in this guide offer researchers reliable and scalable methods to leverage this powerful building block in the synthesis of next-generation therapeutics.
References
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Wikipedia contributors. (2023). Fischer oxazole synthesis. Wikipedia, The Free Encyclopedia. [Link]
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Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
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Wikipedia contributors. (2023). Robinson–Gabriel synthesis. Wikipedia, The Free Encyclopedia. [Link]
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NROChemistry. (n.d.). Van Leusen Reaction. [Link]
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Wikipedia contributors. (2023). Van Leusen reaction. Wikipedia, The Free Encyclopedia. [Link]
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Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
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Keni, M., & Tepe, J. J. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 70(13), 5258–5260. [Link]
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Alipour, M., et al. (2012). Design, Synthesis and Pharmacological Evaluation of Novel 2-[2-(2-Chlorophenoxy) phenyl]-1,3,4-oxadiazole Derivatives as Benzodiazepine Receptor Agonists. Iranian Journal of Pharmaceutical Research, 11(4), 1109–1117. [Link]
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Application Notes and Protocols for Cell-Based Assays Involving 2-(2-Chlorophenyl)oxazole
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Oxazole Scaffold as a Privileged Structure in Drug Discovery
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold that can engage with a multitude of biological targets through various non-covalent interactions.[2] Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][4][5] Several successful therapeutic agents, such as the anti-inflammatory drug Oxaprozin, feature the oxazole core, highlighting its clinical significance.[5]
This document provides detailed application notes and protocols for the initial characterization of a novel derivative, 2-(2-Chlorophenyl)oxazole . Given the established antiproliferative potential of many oxazole-containing compounds,[6][7][8][9] these protocols will focus on a typical workflow for assessing its cytotoxic effects on cancer cell lines and subsequently probing a potential mechanism of action through a common signaling pathway. This guide is intended for researchers in drug discovery, cell biology, and pharmacology to facilitate the preliminary investigation of this and similar novel chemical entities.
Part 1: Initial Cytotoxicity Screening
The first critical step in evaluating a novel compound for potential anticancer activity is to determine its effect on cell viability and proliferation. A robust and high-throughput method is essential for determining the concentration range over which the compound exhibits a biological effect.
Scientific Rationale
We will employ a luminescence-based cell viability assay that quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells.[10][11] The amount of ATP is directly proportional to the number of viable cells in culture. A decrease in ATP levels following treatment with this compound would indicate either cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects. This method is generally more sensitive than colorimetric or fluorescence-based assays and has a broad dynamic range.[12]
Experimental Workflow: Cytotoxicity Assessment
The overall workflow for determining the half-maximal inhibitory concentration (IC50) of the compound is depicted below.
Caption: Workflow for IC50 determination of this compound.
Protocol 1: Luminescence-Based Cell Viability Assay
This protocol is adapted for a standard 96-well plate format.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Selected cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Sterile, opaque-walled 96-well microplates suitable for luminescence
-
Luminescence-based ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[13] Ensure complete dissolution. Store in small aliquots at -20°C to avoid freeze-thaw cycles.
-
On the day of the experiment, prepare serial dilutions of the compound in complete culture medium to achieve 2X the final desired concentrations (e.g., ranging from 200 µM to 0.1 µM).
-
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension in complete medium to a final concentration of 5 x 10⁴ cells/mL (this may require optimization depending on the cell line's growth rate).
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Cell Treatment:
-
After 24 hours, carefully add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final compound concentrations.
-
Include "vehicle control" wells treated with the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%).
-
Include "untreated control" wells with medium only.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP detection reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the ATP detection reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the data by converting the raw luminescence units (RLU) to percentage viability relative to the vehicle control:
-
% Viability = (RLU_sample / RLU_vehicle_control) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Exemplar Data
The following table represents hypothetical IC50 values for this compound against different cancer cell lines, demonstrating its potential selective cytotoxicity.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 8.2 |
| MCF-7 | Breast Cancer | 15.5 |
| A549 | Lung Cancer | 5.7 |
| HCT-116 | Colon Cancer | 22.1 |
Part 2: Mechanistic Investigation Using a Luciferase Reporter Assay
Following the identification of cytotoxic activity, the next logical step is to investigate the compound's mechanism of action. Many anticancer agents function by modulating key cell signaling pathways that control proliferation, apoptosis, and inflammation. Luciferase reporter assays are powerful tools for quantifying the activity of specific signaling pathways.[14][15][16][17]
Scientific Rationale
Let us hypothesize that this compound may exert its effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses and cell survival that is often dysregulated in cancer.
We will use a dual-luciferase reporter assay system.[15]
-
Firefly Luciferase: Its expression is driven by a promoter containing multiple NF-κB response elements. Activation of the NF-κB pathway will lead to increased firefly luciferase expression and a stronger light signal. Inhibition of the pathway will decrease the signal.
-
Renilla Luciferase: Its expression is driven by a constitutive promoter (e.g., CMV). It serves as an internal control to normalize for variations in cell number and transfection efficiency.
Hypothetical Signaling Pathway and Assay Principle
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Protocol 2: Dual-Luciferase® Reporter Assay for NF-κB Activity
Materials:
-
HEK293T or other easily transfectable cell line
-
NF-κB firefly luciferase reporter plasmid
-
Constitutive Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
Tumor Necrosis Factor-alpha (TNF-α) as a pathway activator
-
This compound
-
White, clear-bottom 96-well plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer with dual injectors (optional, but recommended)
Procedure:
-
Transfection:
-
One day before transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.
-
On the day of transfection, prepare the transfection complexes in Opti-MEM™ according to the manufacturer's protocol. For each well, co-transfect 100 ng of the NF-κB firefly luciferase plasmid and 10 ng of the Renilla luciferase control plasmid.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment and Pathway Stimulation:
-
After 24 hours of transfection, remove the medium containing the transfection complex.
-
Add 100 µL of fresh medium containing serial dilutions of this compound. Incubate for 1 hour (pre-treatment).
-
Prepare a solution of TNF-α in culture medium at 2X the final concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL).
-
Add 100 µL of the 2X TNF-α solution to all wells except the "unstimulated" controls. Add 100 µL of medium to the unstimulated wells.
-
Your experimental groups should include:
-
Unstimulated cells (vehicle only)
-
Stimulated cells (TNF-α + vehicle)
-
Stimulated cells treated with different concentrations of the compound.
-
-
Incubate for 6-8 hours at 37°C, 5% CO₂.
-
-
Luciferase Measurement:
-
Remove the culture medium from the wells.
-
Wash once with 100 µL of PBS.
-
Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Measure firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) and reading the luminescence.
-
Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent and reading the luminescence again.
-
-
Data Analysis:
-
For each well, calculate the Relative Response Ratio (RRR):
-
RRR = (Firefly Luminescence / Renilla Luminescence)
-
-
Normalize the data to the stimulated control to determine the percent inhibition:
-
% Inhibition = 100 - [((RRR_sample - RRR_unstimulated) / (RRR_stimulated - RRR_unstimulated)) * 100]
-
-
Plot the % Inhibition against the log of the compound concentration to determine the IC50 for pathway inhibition.
-
Conclusion and Future Directions
These protocols provide a foundational framework for the initial characterization of this compound. The cytotoxicity assay establishes the compound's potency and selectivity, while the reporter assay offers a robust method to investigate its influence on a specific, clinically relevant signaling pathway. Positive results from these assays would justify further investigation, including:
-
Orthogonal Assays: Validating the mechanism using non-reporter-based methods, such as Western blotting to check for phosphorylation of key pathway proteins (e.g., IκBα, p65).
-
Broader Profiling: Screening against a panel of other signaling pathway reporters to assess selectivity.
-
Advanced Cell Models: Migrating from 2D monolayer cultures to more physiologically relevant 3D spheroid models to evaluate compound efficacy in a tissue-like context.[18][19]
By systematically applying these cell-based assays, researchers can efficiently triage and characterize novel chemical entities like this compound, accelerating the journey from hit identification to lead optimization in the drug discovery pipeline.
References
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BPS Bioscience. (2023, July 18). Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. [Link]
-
Zhang, R., et al. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. [Link]
-
ScienCell. (2025, November 24). Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays. [Link]
-
LI-COR Biosciences. (n.d.). Cell Health Assays. [Link]
-
National Institutes of Health (NIH). (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. [Link]
-
National Institutes of Health (NIH). (2017, April 13). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. [Link]
-
AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]
-
National Institutes of Health (NIH). (n.d.). A review for cell-based screening methods in drug discovery. [Link]
-
National Institutes of Health (NIH). (2019, February 4). A comprehensive review on biological activities of oxazole derivatives. [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]
-
Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930-3935. [Link]
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El-Sayed, N. N. E., et al. (2025). Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Arabian Journal of Chemistry, 18(9), 101693. [Link]
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Application Note: A Multi-Assay Strategy for the In Vitro Cytotoxicity Profiling of 2-(2-Chlorophenyl)oxazole
Abstract
Oxazole derivatives represent a significant class of heterocyclic compounds with a wide spectrum of biological activities, including potential applications in oncology.[1] The initial characterization of any novel therapeutic candidate requires a robust assessment of its cytotoxic potential. This document provides a comprehensive, multi-assay framework for the in vitro evaluation of 2-(2-Chlorophenyl)oxazole, a representative novel compound. We detail an integrated approach employing three distinct, commonly used cytotoxicity assays to build a comprehensive profile of the compound's cellular impact. The protocols herein are designed for researchers, scientists, and drug development professionals to determine not only the potency of the compound but also to elucidate its primary mechanism of cell death. The described workflow combines the assessment of metabolic viability (MTT assay), cell membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay) to generate a holistic and reliable cytotoxicity profile.
Guiding Principles & Experimental Rationale
A single cytotoxicity assay provides only one perspective on a compound's effect and can sometimes be misleading. For instance, a compound that inhibits cell proliferation (a cytostatic effect) without inducing cell death may show a reduced signal in a metabolic assay like MTT, which could be misinterpreted as cytotoxicity.[2] To overcome this, a multi-parametric approach is essential for a thorough and trustworthy evaluation.
-
Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[4] The amount of formazan is directly proportional to the number of metabolically active cells. A decrease in signal indicates either cell death or a reduction in metabolic activity/proliferation.
-
Membrane Integrity (LDH Assay): This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis.[2][5] An increase in LDH activity in the supernatant is a direct indicator of cell lysis.
-
Apoptosis Induction (Caspase-3/7 Assay): This assay quantifies the activity of caspases 3 and 7, which are key "executioner" enzymes in the apoptotic pathway.[6] Their activation is a critical step leading to the orchestrated dismantling of the cell.[7] A luminescent or colorimetric signal generated from a specific caspase substrate provides a direct measure of apoptosis induction.
By integrating the data from these three assays, we can distinguish between necrotic, apoptotic, and cytostatic effects, as illustrated in the workflow below.
Materials and Reagents
-
Cell Line: HeLa (human cervical adenocarcinoma) or MCF-7 (human breast adenocarcinoma). Cells should be in a logarithmic growth phase.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound.
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Positive Control: Doxorubicin or Staurosporine (a known cytotoxic and apoptosis-inducing agent).
-
Assay Kits:
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
96-well flat-bottom cell culture plates (clear for absorbance, opaque for luminescence).
-
Microplate reader capable of measuring absorbance and/or luminescence.
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.).
-
Core Protocols
Protocol 1: Compound Preparation
The accuracy of cytotoxicity testing relies on precise compound concentrations.
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete culture medium. A common approach is to prepare 2X final concentrations, which will be diluted 1:1 in the wells.
-
Vehicle Control: Ensure that the final concentration of DMSO in all wells (including vehicle controls) is identical and does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity.[9]
Protocol 2: Cell Seeding and Treatment
-
Cell Seeding: Harvest cells using trypsin and perform a cell count. Dilute the cell suspension to a final concentration that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.[9]
-
Attachment: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.
-
Treatment: After 24 hours, carefully remove the medium and add 100 µL of medium containing the various concentrations of this compound, the positive control, or the vehicle control.
-
Incubation: Return the plates to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Protocol 3: Assay Procedures (Post-Incubation)
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[8]
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4][10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Supernatant Transfer: To avoid disturbing the cells, carefully transfer 50 µL of the cell culture supernatant from each well to a new, corresponding 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH reaction mixture (as per the manufacturer's protocol) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: For colorimetric assays, add 50 µL of stop solution and measure the absorbance at 490 nm.[11] For luminescent assays, measure the signal directly.
-
Controls: Include a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells 45 minutes before supernatant transfer to represent 100% cytotoxicity.[2][11]
-
Plate Equilibration: Remove the 96-well plate (using an opaque-walled plate is required for this assay) from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. This single reagent both lyses the cells and contains the substrate for the caspase enzymes.
-
Incubation: Mix the contents by gentle agitation on a plate shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[7]
Data Analysis & Interpretation
Data Normalization
For each assay, raw data must be normalized to the controls to determine the percentage of effect.
-
MTT Assay:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
LDH Assay:
-
% Cytotoxicity = [(LDH_sample - LDH_vehicle) / (LDH_max - LDH_vehicle)] * 100
-
-
Caspase-3/7 Assay:
-
Fold Increase in Activity = (Luminescence_sample / Luminescence_vehicle)
-
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro.[12][13]
-
Plot the normalized data (% Viability or % Cytotoxicity) against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit the data to a four-parameter logistic (4PL) curve.[14] The equation is:
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
-
The IC₅₀ is the concentration (X) that corresponds to a 50% response (Y) on the fitted curve.[15] This can be calculated using software such as GraphPad Prism or online calculators.[16]
Data Presentation
Summarize the calculated IC₅₀ values in a clear, tabular format for easy comparison across assays and time points.
| Assay | Parameter Measured | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |
| MTT | Metabolic Viability | [Insert Value] | [Insert Value] | [Insert Value] |
| LDH | Necrotic Cell Death | [Insert Value] | [Insert Value] | [Insert Value] |
| Caspase-3/7 | Apoptosis Induction | [Insert EC₅₀ Value] | [Insert EC₅₀ Value] | [Insert EC₅₀ Value] |
Note: For the Caspase-3/7 assay, the value is often an EC₅₀ (half-maximal effective concentration) representing the concentration that gives half of the maximal apoptotic response.
Integrated Interpretation
The true power of this approach lies in comparing the results from the three assays.
-
Necrotic Profile: A potent decrease in viability (low MTT IC₅₀) that correlates well with a potent increase in LDH release (low LDH IC₅₀) and little to no caspase activation suggests a necrotic or lytic mode of cell death.
-
Apoptotic Profile: A potent decrease in viability (low MTT IC₅₀) accompanied by strong caspase-3/7 activation and minimal LDH release (at early time points) is a clear indicator of apoptosis.
-
Cytostatic Profile: A decrease in the MTT signal (indicating reduced metabolic output) without a significant increase in either LDH release or caspase activity suggests the compound is primarily inhibiting cell proliferation rather than inducing cell death.
Conclusion
The evaluation of a novel compound like this compound requires a rigorous and multi-faceted approach to accurately determine its cytotoxic properties. By employing a suite of assays that probe different cellular states—metabolic health, membrane integrity, and apoptotic pathways—researchers can build a high-confidence profile of the compound's biological activity. This integrated strategy not only yields a quantitative measure of potency (IC₅₀) but also provides critical insights into the mechanism of action, which is fundamental for guiding further drug development efforts.
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-
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Wang, Y., et al. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health. Retrieved from [Link]
-
Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Wolter, K. G., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. Retrieved from [Link]
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-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
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-
Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]
-
Joshi, S., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]
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-
Barbuceanu, S. F., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. Retrieved from [Link]
-
MDPI. (n.d.). Naturally Occurring Oxazole-Containing Peptides. Retrieved from [Link]
-
Kumar, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health. Retrieved from [Link]
-
Romagnoli, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. National Institutes of Health. Retrieved from [Link]
-
Haris, P. I., et al. (2015). Cytotoxicity of thiazolidinedione-, oxazolidinedione- and pyrrolidinedione-ring containing compounds in HepG2 cells. PubMed. Retrieved from [Link]
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Application Notes and Protocols for Oxazole-Based Compounds in Cancer Research: A Focus on the 2-(2-Chlorophenyl)oxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Oxazole Moiety as a Privileged Scaffold in Oncology
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a recurring structural motif in a multitude of biologically active natural products and synthetic compounds.[1][2] In the landscape of oncology research, the oxazole scaffold has emerged as a "privileged" structure due to its ability to form diverse interactions with various biological targets, leading to potent anticancer effects.[3][4] Oxazole derivatives have demonstrated a wide range of antitumor activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5][6]
This document provides a detailed guide for the investigation of oxazole-containing compounds in cancer research, with a conceptual focus on the 2-(2-Chlorophenyl)oxazole scaffold as a representative member of this chemical class. While extensive research has been conducted on various substituted oxazoles, the specific biological activities of this compound are an emerging area of investigation. The protocols and mechanistic insights presented herein are synthesized from established research on analogous oxazole-based anticancer agents and are intended to serve as a foundational framework for studying this and related compounds.
II. Potential Mechanisms of Action of Anticancer Oxazole Derivatives
Oxazole-containing compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. Understanding these potential pathways is critical for designing robust experimental plans.
A. Induction of Apoptosis
A primary mechanism by which many anticancer agents, including oxazole derivatives, eliminate cancer cells is through the induction of programmed cell death, or apoptosis.[7] This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Evidence from related compounds suggests that oxazole derivatives can modulate the expression of key apoptotic regulators.[8][9]
A common mechanism involves altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), culminating in cell death.[8][9]
Caption: Potential Intrinsic Apoptosis Pathway Induced by Oxazole Compounds.
B. Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Many effective chemotherapeutic agents function by halting the cell cycle at specific checkpoints, preventing cancer cells from replicating. Oxazole derivatives have been shown to induce cell cycle arrest at the G1/S or G2/M phases.[6][10][11] This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. For instance, arrest at the G2/M phase can be initiated by downregulating key proteins like CDK1 and Cyclin B.[12]
Caption: General Workflow for Investigating Oxazole Compound Efficacy.
III. Experimental Protocols
The following protocols are foundational for assessing the anticancer potential of this compound or related compounds. It is imperative to include appropriate positive and negative controls in all experiments.
A. Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of the compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or derivative) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the oxazole compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
B. Protocol 2: Apoptosis Analysis using Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
Oxazole compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the oxazole compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
C. Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of the compound on cell cycle distribution.
Materials:
-
6-well plates
-
Cancer cell lines
-
Oxazole compound
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the oxazole compound at IC50 concentration for 24 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate at 37°C for 30 minutes in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show cell populations in the G0/G1, S, and G2/M phases of the cell cycle.
IV. Data Presentation and Interpretation
Quantitative data from the above experiments should be summarized for clarity and comparative analysis.
Table 1: Hypothetical IC50 Values of an Oxazole Compound across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 12.2 |
| HCT-116 | Colon Cancer | 6.8 |
| PC-3 | Prostate Cancer | 15.1 |
| Normal Cell Line | e.g., MCF-10A | > 50 |
Interpretation: Lower IC50 values indicate higher potency. A significantly higher IC50 in a normal cell line suggests selectivity towards cancer cells, a desirable trait for a potential therapeutic agent.
V. Conclusion and Future Directions
The oxazole scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the initial characterization of the biological activity of compounds such as this compound. Based on the findings from these foundational assays, further investigations can be pursued, including:
-
Western Blot Analysis: To probe the expression levels of specific proteins involved in apoptosis (Bax, Bcl-2, cleaved caspases) and cell cycle regulation (CDK1, Cyclin B, p21, p27).
-
In Vivo Studies: To evaluate the compound's efficacy and toxicity in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize potency and selectivity.[4]
By systematically applying these methodologies, researchers can effectively elucidate the anticancer potential and mechanism of action of novel oxazole derivatives, contributing to the development of the next generation of cancer therapeutics.
References
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Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-(4-chlorophenyl)-2-phenyl-1,3-oxazole. Retrieved from [Link]
-
Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. PMC. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxazole-Based Compounds As Anticancer Agents | Request PDF. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway. Retrieved from [Link]
-
Kareem, H. S., et al. (2020). Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
Chiacchio, M. A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC. Retrieved from [Link]
-
ijrpr. (n.d.). DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxazole and thiazole analogs of sulindac for cancer prevention. PMC. Retrieved from [Link]
-
Kamal, A., et al. (2014). Synthesis, Antiproliferative and Apoptosis-Inducing Activity of thiazolo[5,4-d]pyrimidines. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. Retrieved from [Link]
-
MDPI. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Retrieved from [Link]
-
El-Abd, M. Z., et al. (n.d.). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central. Retrieved from [Link]
-
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Application Notes & Protocols: A Comprehensive Guide to Screening the Anti-inflammatory Activity of 2-(2-Chlorophenyl)oxazole
For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities for anti-inflammatory properties.
Abstract
The oxazole scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds exhibiting a wide array of biological activities, including significant anti-inflammatory effects.[1][2] This guide provides a comprehensive framework for the systematic screening of the anti-inflammatory potential of a novel oxazole derivative, 2-(2-Chlorophenyl)oxazole. The protocols detailed herein are designed to be robust and reproducible, offering a tiered approach from initial in vitro enzymatic and cell-based assays to subsequent in vivo validation in established models of acute and chronic inflammation. The overarching goal is to elucidate the compound's mechanism of action and establish a preliminary efficacy and safety profile.
Introduction: The Rationale for Screening this compound
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma.[1] The arachidonic acid cascade, which involves the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), is a critical pathway in the inflammatory process, leading to the production of prostaglandins and leukotrienes, respectively.[1] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[1] Oxazole derivatives have emerged as a promising class of compounds with the potential to modulate these inflammatory pathways.[1][3] The subject of this guide, this compound, is a synthetic oxazole derivative that warrants investigation for its anti-inflammatory properties based on the established activity of this chemical class.
This document will guide the researcher through a logical, stepwise screening process. This process begins with fundamental in vitro assays to determine direct enzymatic inhibition and cellular effects, followed by more complex in vivo models that assess the compound's activity in a physiological context.
Tier 1: In Vitro Screening Cascade
The initial phase of screening focuses on cell-free enzymatic assays and cell-based models to rapidly assess the potential of this compound to interact with key targets in the inflammatory pathway.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Scientific Rationale: The COX enzymes, COX-1 and COX-2, are key mediators of inflammation through the synthesis of prostaglandins.[4] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible during inflammation.[4][5] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[3] This assay will determine the inhibitory potential and selectivity of this compound against both COX isoforms.
Experimental Workflow:
Caption: Workflow for the COX Colorimetric Inhibitor Screening Assay.
Protocol: A colorimetric COX inhibitor screening assay kit is recommended for this protocol.[6]
-
Reagent Preparation: Prepare all reagents (Assay Buffer, Heme, COX-1 and COX-2 enzymes, Arachidonic Acid) as per the manufacturer's instructions.[6] Prepare serial dilutions of this compound in DMSO.
-
Assay Plate Setup: In a 96-well plate, set up the following wells in triplicate:
-
Background: 160 µL Assay Buffer, 10 µL Heme.
-
100% Initial Activity: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[4]
-
Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.
-
Incubation: Incubate for 2 minutes at 37°C.
-
Detection: Add 10 µL of the colorimetric substrate solution (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Measurement: Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental | Experimental | Calculated |
| Celecoxib (Control) | >100 | 0.04 | >2500 |
| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |
5-Lipoxygenase (5-LOX) Inhibition Assay
Scientific Rationale: The 5-LOX enzyme is responsible for the production of leukotrienes, which are potent mediators of inflammation and allergic responses.[7] Inhibition of 5-LOX is another important therapeutic strategy for inflammatory diseases. This assay will determine if this compound can inhibit this parallel pathway of the arachidonic acid cascade.
Protocol: A lipoxygenase inhibitor screening assay kit is recommended.[7][8]
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This will typically include a purified lipoxygenase enzyme (e.g., from soybean, as a general screen), a suitable substrate (arachidonic or linoleic acid), and detection reagents.[8]
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the lipoxygenase enzyme.
-
Reaction Initiation: Add the substrate (e.g., arachidonic acid) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes).
-
Detection: Add the chromogenic reagent to stop the reaction and develop the color.
-
Measurement: Read the absorbance at a wavelength between 490-500 nm.[8]
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value for this compound. Zileuton or Nordihydroguaiaretic acid (NDGA) can be used as positive controls.[7][9]
Data Presentation:
| Compound | 5-LOX IC50 (µM) |
| This compound | Experimental |
| Zileuton (Control) | ~1 |
Nitric Oxide (NO) Scavenging Assay
Scientific Rationale: Nitric oxide is a signaling molecule that plays a role in inflammation. Overproduction of NO can lead to tissue damage. The ability of a compound to scavenge NO radicals is an indication of its potential anti-inflammatory and antioxidant properties.[10][11]
Protocol: This assay is based on the generation of NO from sodium nitroprusside and its measurement by the Griess reagent.[10][11]
-
Reaction Mixture Preparation: In a set of tubes, prepare a reaction mixture containing 2 mL of 10 mM sodium nitroprusside and 0.5 mL of phosphate-buffered saline (pH 7.4).[11]
-
Sample Addition: Add 0.5 mL of this compound at various concentrations to the respective tubes. A control tube will contain the solvent used to dissolve the compound.
-
Incubation: Incubate the tubes at 25°C for 150 minutes.[11]
-
Griess Reagent Addition: To 0.5 mL of the incubated solution, add 1 mL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The percentage of NO scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
LPS-Induced Cytokine Release in RAW 264.7 Macrophages
Scientific Rationale: Macrophages are key immune cells that, when activated by stimuli like lipopolysaccharide (LPS), release pro-inflammatory cytokines such as TNF-α and IL-6.[12][13] This cell-based assay provides insight into the compound's ability to modulate the inflammatory response in a cellular context.
Experimental Workflow:
Caption: Workflow for LPS-induced cytokine release assay in RAW 264.7 cells.
Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 24-well plate at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[13]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[13]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[14]
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[12][13]
-
Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.
Tier 2: In Vivo Efficacy Models
Compounds that demonstrate promising activity in in vitro assays should be advanced to in vivo models of inflammation to assess their efficacy in a whole-organism context.
Carrageenan-Induced Paw Edema in Rats
Scientific Rationale: This is a widely used and reproducible model of acute inflammation.[15] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[16][17] The reduction in paw edema by a test compound is a reliable indicator of its acute anti-inflammatory activity.[2][18]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound at various doses. Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[15][19]
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[16][19]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[17][19]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | Experimental | - |
| Indomethacin | 10 | Experimental | Calculated |
| This compound | Dose 1 | Experimental | Calculated |
| This compound | Dose 2 | Experimental | Calculated |
| This compound | Dose 3 | Experimental | Calculated |
Adjuvant-Induced Arthritis (AIA) in Rats
Scientific Rationale: The AIA model is a well-established model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.[20][21] It is induced by immunization with Complete Freund's Adjuvant (CFA) and is characterized by polyarticular inflammation, bone resorption, and cartilage destruction.[21][22] This model is suitable for evaluating the efficacy of test compounds on chronic inflammatory processes.
Protocol:
-
Animal Acclimatization: Use susceptible rat strains like Lewis or Sprague-Dawley rats.
-
Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA (containing heat-killed Mycobacterium tuberculosis) into the base of the tail or a hind footpad.[20][22]
-
Dosing Regimen:
-
Prophylactic: Begin dosing with this compound on day 0 and continue until the end of the study (e.g., day 21).[21]
-
Therapeutic: Begin dosing after the onset of clinical signs of arthritis (around day 10).
-
-
Clinical Assessment: Monitor the animals daily for body weight changes and clinical signs of arthritis. Score the severity of arthritis in each paw based on a scale (e.g., 0-4 for erythema and swelling).
-
Paw Volume Measurement: Measure the volume of both hind paws periodically throughout the study.
-
Terminal Analysis: At the end of the study (e.g., day 21 or 28), collect blood for cytokine analysis and hind limbs for histopathological evaluation of joint inflammation, pannus formation, and bone erosion.[21]
Concluding Remarks
The systematic screening approach outlined in this guide provides a robust framework for characterizing the anti-inflammatory potential of this compound. Positive results in the Tier 1 in vitro assays would provide initial evidence of its mechanism of action, while efficacy in the Tier 2 in vivo models would validate its therapeutic potential. This structured progression from simple, high-throughput assays to more complex, physiologically relevant models ensures an efficient and comprehensive evaluation of this novel oxazole derivative.
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Application Notes & Protocols: The 2-(2-Chlorophenyl)oxazole Scaffold in Medicinal Chemistry
Introduction: The Oxazole Scaffold in Drug Discovery
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is of significant interest in medicinal chemistry due to its ability to serve as a versatile scaffold in the design of novel therapeutic agents.[1][2][3] The arrangement of heteroatoms in the oxazole ring allows for a variety of non-covalent interactions with biological targets such as enzymes and receptors, making it a privileged structure in drug discovery.[1] Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][4][5][6]
The 2-(2-Chlorophenyl)oxazole moiety, in particular, combines the favorable pharmacological profile of the oxazole core with the modulatory effects of a halogenated phenyl ring. The presence of a chlorine atom at the ortho position of the phenyl ring can influence the molecule's conformation, electronic properties, and metabolic stability, often leading to enhanced biological activity or improved pharmacokinetic profiles. This document provides a technical guide for researchers on the synthesis and potential applications of this compound, with a focus on its evaluation as an anti-inflammatory agent.
Synthesis of this compound via Van Leusen Reaction
The Van Leusen oxazole synthesis is a robust and efficient method for the preparation of 2-substituted oxazoles from aldehydes.[7][8] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which acts as a three-atom synthon to construct the oxazole ring. The following protocol details the synthesis of this compound from 2-chlorobenzaldehyde.
Rationale for the Synthetic Approach
The Van Leusen reaction is chosen for its mild reaction conditions, broad substrate scope, and typically high yields. It offers a direct and reliable route to the target compound from commercially available starting materials. The use of microwave irradiation can significantly reduce reaction times.[9][10]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a solution of 2-chlorobenzaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tosylmethyl isocyanide (TosMIC) (1.1 eq).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the stirred solution. The use of a carbonate base is crucial for the deprotonation of TosMIC, which initiates the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Alternatively, for a microwave-assisted synthesis, the mixture can be heated to 65°C for 8-10 minutes in a sealed microwave vessel.[9][10]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Anti-Inflammatory Research: COX-2 Inhibition
Inflammation is a biological response to harmful stimuli, and the cyclooxygenase (COX) enzymes are key mediators of this process.[11] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[12] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Oxazole derivatives have been identified as potential COX-2 inhibitors.[11] This section provides a protocol for screening this compound for its COX-2 inhibitory activity.
Hypothesized Mechanism of Action
Caption: Simplified pathway of COX-2 mediated inflammation.
Fluorometric COX-2 Inhibitor Screening Assay Protocol
This protocol is adapted from commercially available kits and provides a method for the fluorometric detection of prostaglandin G2, an intermediate product of the COX-2 reaction.[12][13]
Experimental Workflow
Caption: Workflow for the COX-2 inhibitor screening assay.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the supplier's instructions. Keep all reagents on ice.
-
Reconstitute human recombinant COX-2 enzyme in sterile water and store on ice. Use within two months.[13]
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute to the desired 10X test concentrations in COX Assay Buffer.
-
Prepare the substrate solution by diluting Arachidonic Acid in the assay buffer.[14]
-
-
Assay Plate Setup (96-well white opaque plate):
-
Enzyme Control (EC) wells: Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC) wells: Add a known COX-2 inhibitor (e.g., Celecoxib) at a concentration known to cause significant inhibition.[12]
-
Test Compound (S) wells: Add 10 µL of the diluted this compound solution.
-
-
Reaction Initiation:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Add 10 µL of the diluted COX-2 enzyme solution to the EC and S wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[14]
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) in kinetic mode at 25°C for 5-10 minutes, reading every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
The percent inhibition is calculated using the following formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is not extensively published, general trends for 2-aryl-oxazole derivatives can provide valuable guidance for further optimization.[15][16]
| Position of Modification | Moiety | Effect on Activity (General Trend) |
| Oxazole C2 | Phenyl Ring Substitution | Electron-withdrawing groups (e.g., Cl, F) at the ortho or meta positions can enhance activity. Substitution at the para position is often well-tolerated. |
| Oxazole C4 | Small Alkyl or H | Generally preferred for many biological activities. Bulky substituents can be detrimental. |
| Oxazole C5 | Phenyl Ring Substitution | The nature and position of substituents on a C5-phenyl ring can significantly impact activity, with trimethoxy substitutions showing promise in some anticancer agents.[15] |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. The synthetic route via the Van Leusen reaction is efficient and adaptable, allowing for the generation of the core structure for biological evaluation. The provided COX-2 inhibition assay protocol offers a robust method for assessing the anti-inflammatory potential of this and related compounds. Further exploration of the structure-activity relationships by synthesizing and testing analogs will be crucial in optimizing the potency and selectivity of this promising chemical scaffold.
References
-
View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (2023). Retrieved January 12, 2026, from [Link]
-
Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
(PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
-
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Application Notes and Protocols for the Biological Evaluation of 2-(2-Chlorophenyl)oxazole
Abstract
This comprehensive guide presents a detailed experimental framework for the biological characterization of the novel small molecule, 2-(2-Chlorophenyl)oxazole. Oxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document provides a tiered, hypothesis-driven approach for researchers, scientists, and drug development professionals to systematically evaluate the therapeutic potential of this compound. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints, beginning with broad-spectrum cytotoxicity screening and progressing to specific target identification and functional characterization.
Introduction: The Therapeutic Potential of Oxazole Scaffolds
The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This structure is a key pharmacophore in numerous clinically relevant molecules and natural products, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][4] Derivatives of the oxazole core have been reported to exhibit a wide array of biological effects, including but not limited to, inhibition of tumor cell growth, modulation of inflammatory pathways, and antibacterial activity.[1][2][3][4]
Given the established precedent for the bioactivity of oxazole-containing compounds, a systematic investigation of novel derivatives such as this compound is a scientifically meritorious endeavor. The experimental design detailed in this application note is structured to provide a comprehensive initial biological profile of the compound, guiding future, more focused research efforts.
Strategic Experimental Workflow
A tiered approach is recommended to efficiently and cost-effectively evaluate the biological activity of this compound. This workflow begins with broad, high-throughput screening to identify general bioactivity and progresses to more complex, hypothesis-driven assays to elucidate the mechanism of action.
Figure 1: A tiered experimental workflow for the biological evaluation of this compound.
Phase 1: Initial Screening and Cytotoxicity Profiling
The initial phase aims to determine if this compound exhibits any general cytotoxic or cytostatic effects against a diverse panel of human cancer cell lines. This provides an unbiased assessment of its potential as an anticancer agent.
Rationale
A broad-spectrum screening approach, such as utilizing the National Cancer Institute's 60-cell line panel (NCI-60), can quickly identify if the compound has selective activity against certain cancer types (e.g., lung, breast, colon). This data is invaluable for directing subsequent, more focused studies.
Protocol: General Cytotoxicity Assessment (MTT/XTT Assay)
These colorimetric assays are foundational for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, and the amount of formazan is directly proportional to the number of viable cells.[5]
Materials:
-
This compound (stock solution in DMSO)
-
Selected human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (specific to cell line)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
Microplate reader
Procedure (MTT Assay Example with A549 cells):
-
Cell Seeding: Harvest A549 cells during their logarithmic growth phase. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[6][7] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the desired exposure time.[8]
-
MTT Addition: Four hours prior to the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Formazan Solubilization: After the 4-hour incubation with MTT, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Reading: Incubate the plate overnight at room temperature in the dark to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) |
| Seeding Density | 1 x 10⁴ cells/well | 8 x 10³ cells/well |
| Incubation Time | 24, 48, 72 hours | 24, 48, 72 hours |
| IC₅₀ (µM) | To be determined | To be determined |
| Table 1: Example parameters for initial cytotoxicity screening. |
Phase 2: Mechanistic Characterization of Cell Death
If this compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death it induces. This phase aims to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), and to assess the compound's effect on cell cycle progression.
Rationale
Understanding the mechanism of cell death is crucial in drug development. Apoptosis is generally a preferred mechanism for anticancer agents as it is a controlled process that does not typically elicit an inflammatory response. Cell cycle analysis can reveal if the compound inhibits cell proliferation by arresting cells at a specific phase of their division cycle.
Key Assays and Protocols
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Cell Cycle Analysis by Flow Cytometry: Cells are fixed and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide. The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Phase 3: Target Identification and Validation
A critical step in the development of a novel compound is the identification of its molecular target(s). This knowledge is essential for understanding its mechanism of action, predicting potential side effects, and optimizing its structure for improved potency and selectivity.
Rationale
Identifying the direct protein target of a small molecule provides a mechanistic anchor for its observed biological effects. Label-free methods are particularly advantageous as they do not require modification of the compound, which could alter its activity.[9][10]
Figure 2: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Protocol: Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is based on the principle that when a small molecule binds to its protein target, it can stabilize the protein's conformation, making it more resistant to proteolysis.[9][11][12][13]
Materials:
-
Cell lysate from a sensitive cell line
-
This compound
-
Protease (e.g., thermolysin, pronase)
-
SDS-PAGE equipment and reagents
-
Mass spectrometry facility
Procedure:
-
Lysate Preparation: Prepare a native protein lysate from the cell line of interest. Determine the protein concentration using a standard method like the BCA assay.[11]
-
Compound Incubation: Aliquot the lysate into two tubes. To one tube, add this compound to the desired final concentration. To the other, add the vehicle (DMSO) as a control. Incubate on ice to allow for binding.[10]
-
Protease Digestion: Add a protease to both tubes to achieve a specific protease-to-protein ratio. Incubate at room temperature for a defined period to allow for partial digestion.[10]
-
Quenching and SDS-PAGE: Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating. Separate the protein fragments by SDS-PAGE.[12]
-
Analysis: Visualize the protein bands by Coomassie staining. Compare the banding patterns between the compound-treated and vehicle-treated lanes. Bands that are more prominent in the compound-treated lane represent proteins that were protected from proteolysis and are therefore potential targets.[12]
-
Mass Spectrometry: Excise the protected protein bands from the gel and identify the proteins using mass spectrometry.[14][15]
Protocol: Target Validation by Western Blot
Once potential targets are identified, their interaction with the compound must be validated. Western blotting can confirm the identity of the protected protein from the DARTS experiment and can be used to show a dose-dependent protective effect.
Materials:
-
Samples from the DARTS experiment
-
Primary antibody specific to the putative target protein
-
HRP-conjugated secondary antibody
-
PVDF or nitrocellulose membrane
-
Western blot transfer and detection equipment and reagents
Procedure:
-
SDS-PAGE and Transfer: Run the samples from the DARTS experiment on an SDS-PAGE gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][17][18][19]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16][18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the identified target protein.[16][18]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.[18]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A stronger band in the compound-treated lane compared to the control lane validates the protective interaction.[17]
Conclusion and Future Directions
This application note provides a robust and logical framework for the initial biological characterization of this compound. The tiered workflow, from broad cytotoxicity screening to specific target identification, ensures a thorough and efficient evaluation of its therapeutic potential. The detailed protocols for key assays such as MTT/XTT, DARTS, and Western blotting provide researchers with the necessary tools to generate high-quality, reproducible data.
Positive results from this experimental cascade would warrant further investigation, including in vivo efficacy studies in relevant animal models, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize the compound's properties. The systematic approach outlined here will provide a solid foundation for the continued development of this compound as a potential therapeutic agent.
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Bio-Rad Antibodies. (n.d.). Western Blot Protocol. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved from [Link]
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Molecules. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]
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Application Note: Strategies for Solubilizing 2-(2-Chlorophenyl)oxazole for In Vitro Biological Assays
An Application Note for Researchers
Introduction
Oxazole-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry, with the oxazole ring serving as a critical scaffold in numerous biologically active molecules.[1][2] 2-(2-Chlorophenyl)oxazole is a representative member of this class, featuring a hydrophobic chlorophenyl group attached to the oxazole core. A primary and critical challenge for researchers working with such compounds in in vitro settings is their inherently poor aqueous solubility. Inaccurate or inconsistent solubilization can lead to compound precipitation, underestimated potency, and poor reproducibility, ultimately compromising the integrity of experimental data.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of this compound. We will move beyond a simple protocol to explain the scientific principles behind the methodology, focusing on the distinction between kinetic and thermodynamic solubility, the appropriate use of Dimethyl Sulfoxide (DMSO), and robust protocols for preparing stock and working solutions to ensure reliable and reproducible results in your in vitro assays.
Section 1: Physicochemical Profile of this compound
Understanding the physicochemical properties of a compound is the foundational step for developing a successful solubilization strategy.[4] While extensive experimental data for this specific molecule is not widely published, we can infer its likely behavior from its structure and data from similar compounds.
| Property | Value / Prediction | Implication for In Vitro Assays |
| Molecular Formula | C₉H₆ClNO | - |
| Molecular Weight | 179.6 g/mol [5] | Essential for calculating molar concentrations for stock solutions. |
| Predicted LogP | ~2.6 - 4.5 | A high LogP value indicates significant lipophilicity (hydrophobicity), predicting very low intrinsic aqueous solubility.[6][7] |
| Appearance | Likely a solid at room temperature. | Requires dissolution in an organic solvent before preparation of aqueous working solutions. |
| Chemical Class | Oxazole Derivative | The oxazole ring is a stable aromatic system, but the overall compound's stability in solution should be empirically determined.[1] |
The Critical Distinction: Kinetic vs. Thermodynamic Solubility
For in vitro assays, the concept of kinetic solubility is far more relevant than thermodynamic solubility.[8]
-
Thermodynamic Solubility: This is the true, equilibrium concentration of a compound in a solvent after an extended period, where a saturated solution is in equilibrium with the solid drug.[9] It is the absolute maximum amount that can be dissolved.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[10] This process can create a temporary, supersaturated state that is thermodynamically unstable.[11]
For nearly all in vitro experiments, you are working within the limits of your compound's kinetic solubility. Exceeding this limit is the primary reason for compound precipitation in your assay plates.
Section 2: The Role of DMSO as a Primary Solvent
Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent, making it an indispensable tool for solubilizing nonpolar compounds like this compound for initial stock preparation.[12] However, its use requires careful consideration due to its potential effects on experimental systems.
| Advantages of DMSO | Disadvantages and Considerations |
| Excellent Solubilizing Power: Dissolves a wide range of polar and nonpolar compounds.[12] | Cellular Toxicity: Concentrations above 0.5-1% are often toxic to mammalian cells, though this is highly cell-line dependent.[13][14] |
| Miscible with Water: Easily mixes with aqueous buffers and cell culture media.[12] | Assay Interference: Can directly bind to target proteins, potentially acting as a competitive inhibitor.[15] |
| High Boiling Point (189°C): Low volatility prevents evaporation from stock solutions.[12] | Alters Membrane Permeability: Can increase the permeability of cell membranes, which may influence results.[16] |
| Well-Established: The most common and well-documented solvent for compound libraries.[3] | Biological Activity: Can induce cell differentiation, affect cell cycle, and exhibit anti-inflammatory effects.[13][17] |
Core Principle: The primary goal is to use DMSO to create a high-concentration stock solution, then dilute it into the final assay medium such that the final DMSO concentration is non-toxic and non-interfering, typically ≤0.5% v/v , and ideally ≤0.1% v/v .[13] A vehicle control containing the same final concentration of DMSO is mandatory for all experiments.
Section 3: Protocol for Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a standard 10 mM stock solution, a common starting concentration for many small molecules.
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, biotechnology grade or higher
-
Analytical balance (readable to 0.1 mg)
-
Glass beaker or vial
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Glass or polypropylene pipette
-
Vortex mixer
-
Sterile, amber, screw-cap vials for aliquoting
Pre-Protocol Calculation
To prepare a 10 mM stock solution, you need to calculate the mass of the compound required.
-
Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of 10 mM Stock:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 179.6 g/mol x 1000 mg/g = 1.796 mg
-
Step-by-Step Procedure
-
Weighing: Carefully weigh out the calculated mass (e.g., 1.8 mg) of this compound and place it into a clean, dry glass vial.[4] Record the exact mass.
-
Initial Dissolution: Add approximately 70-80% of the final volume of DMSO (e.g., 700-800 µL for a 1 mL final volume) to the vial.
-
Solubilization: Cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied. Gentle warming (to 30-37°C) may also be used, but ensure the compound is stable at that temperature. The final solution must be completely clear and free of any visible particulates.
-
Quantitative Transfer: Carefully transfer the dissolved solution from the vial into the Class A volumetric flask.[4]
-
Rinsing: To ensure all the compound is transferred, rinse the original vial with a small amount of fresh DMSO (e.g., 100 µL) and add this rinse to the volumetric flask. Repeat this step once more.[4]
-
Final Volume: Add DMSO to the volumetric flask until the bottom of the meniscus precisely reaches the calibration mark.
-
Final Mixing: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.[4]
-
Aliquoting and Storage: Dispense the stock solution into single-use, amber-colored vials to protect from light and prevent repeated freeze-thaw cycles.[4] Store aliquots at -20°C or -80°C for long-term stability.
Section 4: Protocol for Preparation of Aqueous Working Solutions
This is the most critical step where precipitation can occur. The goal is to dilute the DMSO stock into the aqueous assay buffer or cell culture medium while maintaining solubility.
Caption: Workflow for preparing this compound for in vitro assays.
Recommended Two-Step Dilution Method
Directly diluting a 10 mM stock to a nanomolar concentration is prone to error and can cause precipitation. A serial or two-step dilution is highly recommended.
-
Prepare Intermediate Dilution: Create an intermediate stock solution at a higher concentration than your final highest dose (e.g., 100 µM or 200 µM).
-
Example: To make a 100 µM intermediate solution, add 10 µL of the 10 mM DMSO stock to 990 µL of your final assay buffer or cell culture medium. This results in a 1% DMSO concentration.
-
CRITICAL STEP: Add the DMSO stock to the aqueous buffer while vortexing the tube to ensure rapid dispersion. This minimizes localized high concentrations that can trigger precipitation.[18]
-
-
Visual Inspection: After preparing the intermediate dilution, let it sit for 15-30 minutes at the assay temperature. Visually inspect it against a dark background for any signs of cloudiness or precipitate. If precipitation is observed, this concentration is above the kinetic solubility limit, and you must start from a lower intermediate concentration.
-
Prepare Final Working Solutions: Use the clear intermediate dilution to prepare your final serial dilutions in the assay buffer. This ensures the DMSO concentration remains constant across all concentrations (e.g., 1% in the dilution series, which will be further diluted when added to the cells/assay).
-
Addition to Assay: When adding the final working solutions to your assay plate, ensure the final concentration of DMSO does not exceed the tolerance of your system (e.g., adding 10 µL of a working solution in 1% DMSO to 90 µL of medium in a well results in a final DMSO concentration of 0.1%).
Section 5: Troubleshooting Common Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates in the intermediate or final working solution. | The concentration exceeds the kinetic solubility of the compound in the aqueous buffer.[18] | Lower the maximum concentration tested. Ensure rapid mixing/vortexing during the dilution step. For acellular assays, consider adding a small amount of non-ionic surfactant like Tween-20 (e.g., 0.01%) to the buffer to aid solubilization.[18] |
| Compound will not dissolve in 100% DMSO at 10 mM. | The compound has poor solubility even in neat DMSO, or the concentration is too high. | Try gentle warming (37°C) or sonication. If it still fails to dissolve, you must prepare a lower concentration stock solution (e.g., 1 mM or 5 mM). |
| In vitro assay results are highly variable or not dose-dependent. | Compound may be precipitating at higher concentrations in the assay plate over time. | Prepare fresh working solutions for each experiment. Visually inspect the wells of your assay plate under a microscope at the end of the incubation period for signs of compound precipitation (crystals or amorphous solids). Reduce the highest concentration in your dose-response curve. |
Section 6: Self-Validating Systems and Best Practices
To ensure the trustworthiness of your data, incorporate these self-validating steps into every experiment.
-
Always Run a Vehicle Control: Every plate must include wells treated with the vehicle (e.g., medium with 0.1% DMSO) but no compound. This is essential to differentiate the compound's effect from the solvent's effect.[13]
-
Mandatory Visual Confirmation: Before and after your experiment, use a microscope to visually inspect the wells, especially at the highest concentration. The absence of visible precipitate is a key validation step.
-
Determine Kinetic Solubility Limit: If you consistently face issues, perform a simple kinetic solubility test. Prepare serial dilutions of your DMSO stock into your assay buffer, let them equilibrate for 1-2 hours, and determine the highest concentration that remains clear by visual inspection or by measuring light scattering (nephelometry).[10] This establishes the maximum reliable concentration for your future assays.
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Application Notes and Protocols: A Guide to the Dissolution of 2-(2-Chlorophenyl)oxazole in DMSO
Abstract
This document provides a detailed protocol for the dissolution of 2-(2-Chlorophenyl)oxazole in dimethyl sulfoxide (DMSO), a critical first step for a wide range of in vitro and in vivo experimental workflows in drug discovery and life sciences research. As a polar aprotic solvent, DMSO is highly effective for solubilizing hydrophobic small molecules such as this compound. Adherence to this protocol will ensure the preparation of stable, homogenous stock solutions, thereby promoting experimental reproducibility and accuracy. This guide also outlines critical safety procedures, storage recommendations, and best practices for the preparation of working solutions for biological assays.
Introduction: The Critical Role of Proper Solubilization
This compound is a heterocyclic organic compound belonging to the oxazole class, a scaffold known for its presence in various biologically active molecules.[1][2] The inherent hydrophobicity of many such small molecules, including this compound, necessitates the use of a potent organic solvent for the preparation of stock solutions for biological screening and other research applications.
Dimethyl sulfoxide (DMSO) is a versatile and widely used solvent in biological research due to its exceptional ability to dissolve both polar and nonpolar compounds.[3][4] Its miscibility with water and a broad range of organic solvents makes it an ideal vehicle for delivering compounds in aqueous experimental systems, such as cell culture media.[3][4] However, improper handling of either the compound or the solvent can lead to inaccurate concentrations, compound degradation, or cellular toxicity, thereby compromising experimental outcomes.
This application note provides a robust, field-proven protocol for the solubilization of this compound in DMSO. The causality behind each step is explained to provide researchers with a deeper understanding of the process, ensuring the integrity and reproducibility of their experiments.
Physicochemical Properties and Safety Considerations
A thorough understanding of the properties of both the solute and the solvent is fundamental to developing a reliable dissolution protocol.
This compound
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | PubChem CID 66786097[5] |
| Molecular Weight | 179.61 g/mol | Sigma-Aldrich[5] |
| Appearance | Solid (form may vary) | N/A |
| Computed XLogP3 | 2.6 | PubChem CID 66786097[5] |
The positive XLogP3 value indicates a hydrophobic nature, making DMSO an appropriate solvent choice.
Safety Precautions for this compound:
-
Always handle the compound in a well-ventilated area or a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Avoid inhalation of dust and direct contact with skin and eyes.[6]
-
Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive handling and emergency procedures.
Dimethyl Sulfoxide (DMSO)
DMSO is an organosulfur compound with unique properties that make it an excellent solvent but also require careful handling.
| Property | Value | Source |
| Molecular Formula | (CH₃)₂SO | Wikipedia[4] |
| Molecular Weight | 78.13 g/mol | Wikipedia[4] |
| Appearance | Colorless liquid | Wikipedia[4] |
| Boiling Point | 189 °C (372 °F) | Wikipedia[4] |
| Melting Point | 19 °C (66 °F) | Wikipedia[4] |
Safety Precautions for DMSO:
-
DMSO is readily absorbed through the skin and can carry dissolved substances with it.[7][8] Therefore, extreme caution must be exercised to avoid skin contact when handling DMSO solutions.
-
Always wear appropriate gloves (nitrile gloves are commonly used, but consult a glove compatibility chart for extended use).
-
Handle in a well-ventilated area.
-
DMSO is hygroscopic (readily absorbs moisture from the air); use anhydrous grade for preparing stock solutions to prevent compound precipitation or degradation. Store in a tightly sealed container in a dry place.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many biological assays.
Materials and Equipment
-
This compound (solid)
-
Anhydrous, high-purity DMSO (e.g., cell culture or molecular biology grade)
-
Calibrated analytical balance
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Sonicator bath (optional)
-
Water bath set to 37°C (optional)
Workflow Diagram
Caption: Workflow for dissolving this compound in DMSO.
Step-by-Step Procedure
1. Calculation of Mass:
-
To prepare a 10 mM stock solution, first calculate the required mass of this compound.
-
Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of a 10 mM solution:
- Mass (mg) = 0.010 mol/L × 0.001 L × 179.61 g/mol × 1000 mg/g = 1.796 mg
2. Weighing the Compound:
-
On a calibrated analytical balance, accurately weigh the calculated mass of this compound.
-
Expert Insight: Weighing slightly more than required and adjusting the DMSO volume accordingly is often more practical than trying to weigh an exact small mass. For example, if you weigh 2.0 mg, the required DMSO volume would be:
- Volume (mL) = [Mass (mg) / MW ( g/mol )] / Concentration (mol/L) × 1000
- Volume (mL) = [2.0 mg / 179.61 g/mol ] / 0.010 mol/L × 1000 = 1.11 mL
3. Dissolution:
-
Transfer the weighed compound into a sterile microcentrifuge tube or an appropriate vial.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Close the tube tightly and vortex vigorously for 2-3 minutes.
-
Visually inspect the solution against a light source to ensure that all solid particles have completely dissolved. The solution should be clear and free of any precipitate.
4. Troubleshooting Incomplete Dissolution:
-
If the compound does not fully dissolve after vortexing, sonication can be employed. Place the tube in a sonicator water bath for 10-15 minutes.
-
Gentle warming can also facilitate dissolution. Place the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Causality: Increasing the kinetic energy of the solvent molecules enhances their ability to break the crystal lattice of the solute. However, prolonged heating should be avoided as it may degrade the compound.
Storage and Handling of Stock Solutions
Proper storage is crucial for maintaining the stability and efficacy of the compound.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Storage Conditions: Store the aliquots in a tightly sealed container at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Light Sensitivity: While not explicitly documented for this compound, it is good practice to store solutions in amber vials or in the dark to prevent potential photodegradation.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (short-term), -80°C (long-term) | Minimizes chemical degradation and solvent evaporation. |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles which can cause compound degradation and precipitation. |
| Container | Sterile, tightly sealed amber vials | Prevents contamination, solvent evaporation/hydration, and potential photodegradation. |
Preparation of Working Solutions for Biological Assays
The high concentration of the DMSO stock solution must be diluted to a final working concentration in an aqueous medium (e.g., cell culture medium, buffer).
Serial Dilution Workflow
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A Robust and Validated LC-MS/MS Method for the Sensitive Quantification of 2-(2-Chlorophenyl)oxazole in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of 2-(2-Chlorophenyl)oxazole in human plasma. The protocol is designed for researchers in pharmaceutical development, toxicology, and clinical research who require a reliable method for monitoring this compound in a complex biological matrix. The methodology encompasses a streamlined sample preparation procedure using protein precipitation, optimized chromatographic separation on a C18 stationary phase, and precise quantification via Multiple Reaction Monitoring (MRM) mass spectrometry. The method has been validated according to U.S. Food and Drug Administration (FDA) guidelines, demonstrating excellent performance in linearity, accuracy, precision, and stability.[1][2]
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules.[3][4] Their presence in various drug candidates and natural products necessitates the development of precise analytical methods for their characterization and quantification. This compound is a representative small molecule of this class, potentially serving as a synthetic intermediate, a metabolite, or an impurity in pharmaceutical manufacturing.
The accurate measurement of such compounds in biological matrices like plasma is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies. However, the complexity of plasma presents significant analytical challenges, primarily due to matrix effects, where endogenous components such as phospholipids can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[5][6][7] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the requisite sensitivity and selectivity to overcome these challenges, providing reliable quantification at low concentrations.[8][9]
This guide provides a comprehensive, step-by-step protocol for the analysis of this compound, grounded in established bioanalytical method validation principles to ensure data integrity and reproducibility.[1][10]
Materials and Methods
Chemicals and Reagents
-
Analyte: this compound (Purity ≥98%).[11]
-
Internal Standard (IS): this compound-d4 (or a structurally similar analog like 2-(4-Chlorophenyl)oxazole if a stable isotope-labeled standard is unavailable).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
-
Reagents: Ammonium Hydroxide.
Equipment and Consumables
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system (e.g., Shimadzu Nexera, Waters Acquity).[12]
-
MS System: A triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters) equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Reversed-phase C18 column (e.g., ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm).[13] For halogenated compounds, a Pentafluorophenyl (PFP) column can also provide excellent selectivity.[14]
-
Laboratory Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, calibrated micropipettes, 1.5 mL polypropylene microcentrifuge tubes.
Analyte Physicochemical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [15] |
| Molecular Weight | 179.61 g/mol | [15] |
| Exact Mass | 179.0138 Da | [16] |
| LogP | ~2.54 | [11] |
| Hydrogen Bond Acceptors | 2 | [16] |
| Hydrogen Bond Donors | 0 | [16] |
Experimental Protocols
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration curve standards and quality control (QC) samples.
-
Calibration Standards & QCs: Spike appropriate volumes of the working solutions into blank human plasma to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective technique for removing the bulk of proteins from plasma samples.[17] Acetonitrile is used as the precipitation solvent as it efficiently denatures proteins while keeping the moderately nonpolar analyte in solution.
Protocol:
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., at 100 ng/mL) to all samples except the blank matrix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins. The 3:1 ratio of solvent to plasma is a well-established practice for effective protein removal.[18]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to an LC-MS vial for analysis.
Causality Explanation: The addition of a stable isotope-labeled internal standard early in the process is crucial. It co-extracts with the analyte and experiences similar matrix effects, allowing it to compensate for variations in sample preparation efficiency and instrument response, thereby ensuring accurate quantification.[7]
LC-MS/MS Method
The chromatographic and mass spectrometric parameters must be optimized to ensure a selective, sensitive, and robust analysis.
A reversed-phase C18 column provides effective separation for this moderately hydrophobic molecule based on its LogP value. A gradient elution is employed to ensure good peak shape and to elute any late-eluting matrix components, cleaning the column for the next injection. The addition of formic acid to the mobile phase aids in the protonation of the analyte, which is essential for efficient positive mode ESI.[19]
| Parameter | Condition |
| LC System | UHPLC System |
| Column | ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 0.0-1.0 min (10% B), 1.0-5.0 min (10-95% B), 5.0-6.0 min (95% B), 6.1-8.0 min (10% B) |
The method utilizes electrospray ionization in positive ion mode (ESI+), as the oxazole nitrogen is readily protonated. Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides superior selectivity by monitoring a specific precursor-to-product ion transition.
MRM Transition Rationale: The precursor ion ([M+H]⁺) for this compound is m/z 180.0. Upon collision-induced dissociation (CID), the oxazole ring can fragment. A common fragmentation pathway for phenyl-substituted heterocycles involves cleavage of the bond connecting the phenyl ring, or fragmentation of the heterocyclic ring itself.[20][21] A likely product ion would result from the loss of CO, a common fragmentation for oxazoles, or fragmentation leading to the chlorophenyl cation. The most intense and stable product ion should be selected for quantification.
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (Analyte) | 180.0 → 125.0 (Quantifier), 180.0 → 98.0 (Qualifier) |
| MRM Transition (IS) | 184.0 → 129.0 (Quantifier) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Collision Gas | Nitrogen |
| Declustering Potential (DP) | 70 V |
| Collision Energy (CE) | 25 eV |
| Entrance Potential (EP) | 10 V |
Note: MS parameters such as DP and CE must be optimized for the specific instrument used by infusing a standard solution of the analyte.
Method Validation
To ensure the reliability of the data, the method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][10][22]
| Validation Parameter | Acceptance Criteria | Rationale |
| Selectivity | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank plasma from at least 6 sources. | Ensures the method can differentiate the analyte from endogenous matrix components.[9] |
| Linearity | Calibration curve with r² ≥ 0.99 using a weighted (1/x²) linear regression. | Demonstrates a proportional relationship between concentration and instrument response. |
| Accuracy & Precision | Accuracy within ±15% (±20% at LLOQ) of nominal values. Precision (%CV) ≤15% (≤20% at LLOQ) for QC samples. | Confirms the closeness of measured values to the true value and the reproducibility of the method.[22] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with accuracy and precision within 20%. | Defines the lowest concentration that can be reliably quantified. |
| Matrix Effect | The coefficient of variation (%CV) of the IS-normalized matrix factor across 6 sources of plasma should be ≤15%. | Assesses the impact of co-eluting matrix components on analyte ionization.[5][8] |
| Recovery | Recovery should be consistent and reproducible across QC levels. | Measures the efficiency of the extraction process. |
| Stability | Analyte concentration remains within ±15% of the nominal concentration under various storage and handling conditions (e.g., freeze-thaw, bench-top). | Ensures analyte integrity from sample collection to analysis. |
Conclusion
This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation, combined with optimized UHPLC separation and highly selective MRM detection, provides a reliable and efficient workflow suitable for high-throughput analysis in regulated bioanalytical environments. The method meets the stringent criteria for accuracy, precision, and stability as per FDA guidelines, making it a trustworthy tool for pharmaceutical research and development.
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- 14. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 62881-98-5 this compound AKSci V6985 [aksci.com]
- 16. 4-(2-Chlorophenyl)oxazole | C9H6ClNO | CID 66786097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. wiley.com [wiley.com]
- 18. mdpi.com [mdpi.com]
- 19. vliz.be [vliz.be]
- 20. whitman.edu [whitman.edu]
- 21. article.sapub.org [article.sapub.org]
- 22. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2-Chlorophenyl)oxazole
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 2-aryl-oxazoles, with a specific focus on overcoming common challenges to improve the yield and purity of 2-(2-Chlorophenyl)oxazole. The oxazole ring is a critical scaffold in medicinal chemistry, and mastering its synthesis is key to advancing many research projects.[1] This document moves beyond simple protocols to address the causality behind experimental choices, providing you with the in-depth knowledge needed to troubleshoot and optimize your reactions effectively.
Part 1: Foundational Strategy - Selecting Your Synthetic Route
The successful synthesis of this compound begins with the selection of an appropriate reaction pathway. Several classical methods exist, each with distinct advantages and disadvantages depending on available starting materials, scale, and sensitivity to functional groups.
FAQ 1: What are the primary methods for synthesizing this compound, and which is recommended?
There are three main routes to consider for this particular molecule: the Van Leusen, Fischer, and Robinson-Gabriel syntheses.
-
Van Leusen Oxazole Synthesis: This is often the most direct and reliable method. It involves the reaction of an aldehyde (2-chlorobenzaldehyde) with tosylmethyl isocyanide (TosMIC).[2][3] Its high functional group tolerance and generally good yields make it a preferred starting point for optimization.
-
Fischer Oxazole Synthesis: This classic method condenses a cyanohydrin with an aldehyde (in this case, 2-chlorobenzaldehyde) using anhydrous hydrochloric acid.[4][5] While effective, it requires the handling of gaseous HCl and the preparation of a cyanohydrin intermediate, which can add steps and complexity.
-
Robinson-Gabriel Synthesis: This pathway involves the cyclodehydration of a 2-acylamino-ketone.[6][7] For the target molecule, this would necessitate a more complex starting material, making it a less direct route compared to the Van Leusen synthesis.
Recommendation: For most applications, the Van Leusen Oxazole Synthesis offers the best balance of efficiency, simplicity, and yield for preparing this compound. This guide will therefore focus primarily on troubleshooting this pathway.
Part 2: Troubleshooting & Optimization Guide for the Van Leusen Synthesis
The Van Leusen reaction is a powerful tool, but its success hinges on careful control of several key parameters. Below are answers to common issues encountered during the synthesis of this compound via this method.
Q1: My reaction yield is consistently low (<40%). What are the most critical parameters to investigate first?
Low yield is the most common complaint. Before making drastic changes, systematically verify the following critical factors, as they are the source of the majority of yield issues.
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
-
Reagent Purity and Stoichiometry:
-
TosMIC: This is the most critical reagent. TosMIC is a stable solid but can degrade upon prolonged exposure to moisture or light. Use freshly purchased or properly stored TosMIC. An off-white or yellowish appearance may indicate degradation.
-
2-Chlorobenzaldehyde: Aldehydes are prone to air oxidation to the corresponding carboxylic acid. An oxidized aldehyde will not participate in the reaction, effectively reducing your yield. Purify by distillation if necessary.
-
Base: The choice of base is crucial. Potassium carbonate (K₂CO₃) is commonly used and is often sufficient. However, for sluggish reactions, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF can significantly improve the initial deprotonation of TosMIC.[8] Ensure the base is dry.
-
-
Anhydrous Conditions: The reaction is highly sensitive to water. Water can quench the TosMIC anion and hydrolyze intermediates.
-
Use anhydrous solvents (methanol is common, but THF or DME can also be used).
-
Dry all glassware thoroughly in an oven before use.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from interfering.
-
-
Temperature Control: The reaction has two distinct temperature phases.
-
Initial Deprotonation: The addition of the base to TosMIC should be done at a low temperature (e.g., -5 °C to 0 °C) to control the exothermic reaction and prevent side reactions.[8]
-
Reaction/Reflux: After the aldehyde is added and the initial reaction occurs, the mixture is typically heated to reflux to drive the elimination and aromatization steps to completion.[9]
-
Q2: I'm getting a good conversion of my starting material, but my final product is impure. What are the likely side products?
Impurity issues often stem from incomplete reaction or competing reaction pathways. The primary side product of concern in the Van Leusen oxazole synthesis is the intermediate 5-(2-chlorophenyl)-4-tosyl-4,5-dihydro-1,3-oxazole .
Van Leusen Reaction Mechanism and Side Product Formation
Caption: Key steps in the Van Leusen synthesis.
Causality & Solution: This dihydro-oxazole intermediate is formed after the initial cyclization but before the final base-promoted elimination of the tolylsulfonyl group.[3] If this intermediate is isolated, it indicates one of two things:
-
Insufficient Base: There wasn't enough base to effectively promote the final elimination step.
-
Insufficient Heat/Time: The reaction was not heated at reflux for a sufficient period to drive the elimination to completion.
Troubleshooting Steps:
-
Increase Reflux Time: Monitor the reaction by TLC. If you see a spot corresponding to the intermediate that is slowly converting to the product, simply increase the reflux time.
-
Add More Base: If extending the time doesn't work, cool the reaction and add an additional portion of base (e.g., 0.2-0.5 equivalents) and resume reflux.
-
Use a Stronger Base: Switching from K₂CO₃ to t-BuOK can often facilitate a cleaner and more complete elimination.
Q3: How do solvent and base choice impact the reaction, and what is the optimal combination?
The solvent and base work in concert to facilitate the key steps of the reaction: deprotonation, nucleophilic attack, and elimination. The optimal choice depends on balancing reactivity and minimizing side reactions.
| Base | Solvent(s) | Pros | Cons | Recommendation |
| K₂CO₃ | Methanol (MeOH) | Standard, inexpensive, easy to handle. Methanol acts as both solvent and a proton source for the workup. | Moderately basic; may lead to incomplete reactions with less reactive aldehydes. Reaction can be slower. | Excellent starting point. Most literature procedures begin with this combination due to its reliability.[9] |
| t-BuOK | THF, DME | Strong, non-nucleophilic base. Excellent for rapid and complete deprotonation of TosMIC. Aprotic solvent prevents competing reactions. | Highly moisture-sensitive. Requires strictly anhydrous conditions and inert atmosphere. Can be too aggressive if not controlled. | For difficult substrates or low yields. Use when the K₂CO₃/MeOH system fails. Requires more rigorous experimental technique.[8] |
| Et₃N | Water (with β-cyclodextrin) | "Green chemistry" approach. Can work at lower temperatures.[9][10] | Requires specialized phase-transfer catalyst (β-CD). May not be as generally applicable or high-yielding as traditional methods. | An interesting alternative for sustainability-focused projects, but less common for routine synthesis. |
Expert Insight: For the synthesis of this compound, the K₂CO₃ in anhydrous methanol system is the most robust and cost-effective starting point. Only move to a stronger base like t-BuOK in THF if you are unable to achieve satisfactory yields after optimizing other parameters.
Part 3: Validated Experimental Protocol
This protocol has been designed to be self-validating by including checkpoints for reaction monitoring. Adherence to these steps should provide a reliable route to the target compound.
Optimized Protocol for this compound via Van Leusen Synthesis
Materials:
-
2-Chlorobenzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.2 eq)
-
Anhydrous Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (2.2 eq).
-
Reagent Addition (0 °C): Place the flask in an ice-water bath. Add anhydrous methanol to create a slurry. Add TosMIC (1.1 eq) to the slurry and stir for 10 minutes under N₂.
-
Aldehyde Addition (0 °C): Dissolve 2-chlorobenzaldehyde (1.0 eq) in a minimal amount of anhydrous methanol and add it dropwise to the cold reaction mixture over 15 minutes.
-
Reaction Monitoring (Initial): After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes. Take a small aliquot for TLC analysis (e.g., 3:1 Hexanes:EtOAc) to check for the consumption of the aldehyde.
-
Reflux: Remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 65 °C). Maintain reflux for 2-4 hours.
-
Reaction Monitoring (Completion): Monitor the progress of the reaction by TLC every hour. The reaction is complete when the starting material and intermediate spots have been fully converted to the final product spot (which is typically less polar).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 9:1 Hexanes:EtOAc).
-
Combine the pure fractions and concentrate to yield this compound as a solid or oil.
-
References
-
Fischer oxazole synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026. [Link]
-
Van Leusen Reaction. (n.d.). NROChemistry. Retrieved January 12, 2026. [Link]
-
Joshi, S., & Choudhary, A. N. (2018). Oxazole| Microwave Assisted Synthesis| Green Synthesis| Ultrasound| Ionic Liquids. Indian Journal of Pharmaceutical Sciences, 80(5), 776-786. [Link]
-
Van Leusen Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026. [Link]
-
Van Leusen reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026. [Link]
-
Sha, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026. [Link]
-
Fischer Oxazole Synthesis. (n.d.). Name-Reaction.com. Retrieved January 12, 2026. [Link]
-
Fischer Oxazole Synthesis. (n.d.). Organic-Reaction.com. Retrieved January 12, 2026. [Link]
-
Oxazole.pdf. (n.d.). CUTM Courseware. Retrieved January 12, 2026. [Link]
-
Robinson–Gabriel synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026. [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (2014). ResearchGate. [Link]
-
Robinson–Gabriel synthesis. (n.d.). Semantic Scholar. Retrieved January 12, 2026. [Link]
-
Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved January 12, 2026. [Link]
-
Sha, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (2022). Pharmaguideline. [Link]
-
Sha, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
Synthesis and Reactions of Oxazoles. (2004). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Oxazole Synthesis [drugfuture.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Side Reactions in 2-(2-Chlorophenyl)oxazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(2-chlorophenyl)oxazole. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this important heterocyclic scaffold. We will move beyond simple procedural outlines to explore the causality behind common side reactions and provide field-proven troubleshooting strategies, with a primary focus on the widely-used Van Leusen oxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Van Leusen synthesis of this compound is suffering from low yield. What are the most common factors affecting the conversion?
A: Low yield in the Van Leusen reaction, which couples an aldehyde (2-chlorobenzaldehyde) with tosylmethyl isocyanide (TosMIC), is a frequent issue that can typically be traced to a few critical parameters.[1]
-
Base Selection and Stoichiometry: The reaction requires a base to deprotonate TosMIC, making its α-carbon nucleophilic.[2] While strong bases like potassium tert-butoxide (t-BuOK) are effective, they can also promote undesired side reactions with sensitive aldehydes, such as aldol condensation or Cannizzaro reactions. For 2-chlorobenzaldehyde, a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF) or in methanol is often a better choice. Ensure at least two equivalents of the base are used if you are not using an alkoxide in alcohol, as one equivalent will be consumed to neutralize the p-toluenesulfinic acid (TosH) eliminated in the final step.[2]
-
Reagent Purity and Stability: TosMIC is sensitive to moisture and can degrade over time.[3] It is crucial to use freshly opened or properly stored TosMIC and ensure all solvents are anhydrous. The 2-chlorobenzaldehyde starting material should also be pure, as acidic impurities can quench the deprotonated TosMIC, while aldehydic polymers can complicate the reaction mixture.
-
Reaction Temperature: The initial addition of deprotonated TosMIC to the aldehyde is typically performed at low temperatures (0 °C to room temperature) to control the exothermic reaction.[4] However, the subsequent elimination of the tosyl group to form the aromatic oxazole ring often requires heating (refluxing methanol is common).[1] Insufficient heating can lead to the accumulation of the dihydrooxazole intermediate, stalling the reaction.
-
Reaction Monitoring: It is critical to monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the 2-chlorobenzaldehyde spot is a key indicator of the initial addition's completion. Subsequently, you should monitor for the appearance of the product and the disappearance of any intermediates.
Q2: I've isolated a major byproduct that appears to be the dihydrooxazole intermediate. How can I promote the final elimination step to form the desired oxazole?
A: This is a classic issue in the Van Leusen synthesis. The reaction proceeds through a 4-tosyl-4,5-dihydrooxazole intermediate, which must eliminate p-toluenesulfinic acid (TosH) to aromatize into the final oxazole product.[2] If this elimination is incomplete, the intermediate becomes your main isolated byproduct.
Causality: The elimination is a base-promoted process. The proton at the C5 position of the dihydrooxazole ring is acidic and must be removed for the elimination to occur.[2]
Troubleshooting Strategies:
-
Increase Reaction Temperature/Time: The most straightforward approach is to increase the thermal energy. If you are running the reaction in methanol, ensure it is brought to a steady reflux for a sufficient period (2-6 hours is typical).[4]
-
Add a Stronger, Non-Nucleophilic Base: After the initial addition is complete (confirmed by TLC), you can introduce a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to facilitate the elimination without causing other side reactions. Use it catalytically (0.1-0.2 equivalents).
-
Re-subject the Intermediate: If you have already isolated the 4-tosyl-4,5-dihydrooxazole intermediate, you can re-subject it to the reaction conditions (e.g., refluxing methanol with K₂CO₃) to drive the elimination to completion.
Q3: My purification is challenging due to multiple, closely-eluting impurities. What are the most probable side products I should be aware of?
A: A complex crude product mixture in a Van Leusen synthesis typically arises from one of three sources: the aldehyde, the TosMIC reagent, or their interaction under basic conditions.
-
Unreacted 2-Chlorobenzaldehyde: Can be removed with a sodium bisulfite wash.
-
p-Toluenesulfinic Acid (and its disproportionation products): This is the stoichiometric byproduct of the reaction. It is acidic and can be removed with a dilute aqueous base wash (e.g., 1M Na₂CO₃) during workup.
-
Aldol Adducts: 2-chlorobenzaldehyde can undergo self-condensation under basic conditions, especially with stronger bases or at higher temperatures. This leads to α,β-unsaturated aldehyde dimers. Using a milder base (K₂CO₃) and controlling the temperature during the initial addition helps minimize this.
-
Nitrile Formation: While the Van Leusen reaction with aldehydes yields oxazoles, the reaction with ketones produces nitriles.[5] If your 2-chlorobenzaldehyde is contaminated with the corresponding ketone (2-chloroacetophenone), you may form 2-chlorophenylacetonitrile as a byproduct.
Troubleshooting Guide 1: Optimizing the Van Leusen Synthesis Protocol
This guide provides a robust, step-by-step protocol designed to minimize side reactions and maximize the yield of this compound.
Experimental Protocol:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol (MeOH, 20 mL per 10 mmol of aldehyde).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.5 equivalents) to the methanol. Stir the suspension. Add TosMIC (1.1 equivalents) to the mixture.
-
Aldehyde Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 2-chlorobenzaldehyde (1.0 equivalent) in a small amount of anhydrous MeOH.
-
Initial Reaction: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the consumption of the aldehyde by TLC.
-
Elimination Step: Once the aldehyde is consumed, heat the reaction mixture to reflux (approx. 65 °C for MeOH) and maintain for 3-6 hours. Monitor the formation of the oxazole product and the disappearance of the dihydrooxazole intermediate by TLC.
-
Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with water, 1M Na₂CO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Standard Condition | Troubleshooting Modification | Rationale for Change |
| Base | K₂CO₃ (2.5 eq) | t-BuOK (2.2 eq) | For less reactive aldehydes, a stronger base may be needed for initial deprotonation. Use with caution. |
| Solvent | Methanol | DMF or THF | Aprotic solvents can prevent side reactions involving the solvent, but may require different bases and temperatures. |
| Temperature | 0 °C to Reflux | RT to Reflux | For highly reactive aldehydes, starting at room temperature may be sufficient. |
| Additive | None | DBU (0.2 eq) added at reflux | Catalytically promotes the final elimination step without impacting the initial addition. |
Visualization: Reaction Mechanism & Side Reaction Pathway
Caption: Van Leusen synthesis pathway and the common point of failure.
Troubleshooting Guide 2: Alternative Synthetic Routes
While the Van Leusen synthesis is highly effective, persistent issues may warrant consideration of alternative methods. Each comes with its own set of potential side reactions.
1. Robinson-Gabriel Synthesis
This method involves the cyclodehydration of a 2-acylamino-ketone.[6][7]
-
Starting Material: 2-(2-Chlorobenzamido)-1-phenylethan-1-one.
-
Reagents: Strong dehydrating agents like concentrated H₂SO₄, POCl₃, or P₂O₅.[8]
-
Potential Side Reactions:
-
Charring/Decomposition: The harsh acidic conditions can degrade sensitive substrates.
-
Incomplete Cyclization/Dehydration: Leading to recovery of starting material or hydrated intermediates.
-
Vilsmeier-Haack Reaction: If POCl₃ is used in DMF, electrophilic formylation of the aromatic rings can occur as a side reaction.[9]
-
2. Fischer Oxazole Synthesis
This route uses a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride.[10][11]
-
Starting Materials: 2-chlorobenzaldehyde and a cyanohydrin (e.g., mandelonitrile).
-
Reagents: Anhydrous HCl gas in dry ether.[10]
-
Potential Side Reactions:
-
Hydrolysis: The reaction is extremely sensitive to water, which can hydrolyze intermediates.
-
Oxazolidinone Formation: This is a common byproduct of the Fischer synthesis.[10]
-
Safety Concerns: The use of anhydrous HCl gas requires specialized equipment and handling procedures.
-
References
-
van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters. 1972, 13 (23), 2369-2372. [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
-
NROChemistry. Van Leusen Reaction. [Link]
-
Organic Chemistry Portal. Van Leusen Reaction. [Link]
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Lilly Research Laboratories. A practical two-step synthesis of a dual PPARα/γ agonist. Journal of Organic Chemistry. 2002, 67 (15), 5346-5351. (Note: Specific paper details might vary, but the principle is cited in general reviews like Wikipedia's Robinson-Gabriel page). [Link]
-
NIH National Center for Biotechnology Information. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters. 2013, 54 (39), 5349-5352. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
Wikipedia. Fischer oxazole synthesis. [Link]
-
CUTM Courseware. Oxazole.pdf. [Link]
-
Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. 2021, 83 (2), 205-219. [Link]
-
Molecules. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. 2020, 25(7), 1594. [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 5. Van Leusen Reaction [organic-chemistry.org]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 11. ijpsonline.com [ijpsonline.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(2-Chlorophenyl)oxazole
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Chlorophenyl)oxazole. This resource is designed to provide practical, in-depth guidance to overcome the solubility challenges commonly encountered with this lipophilic compound. Our goal is to equip you with the knowledge to design robust experimental protocols and troubleshoot issues effectively, ensuring the integrity and reproducibility of your results.
Introduction to this compound and its Solubility Profile
This compound is a member of the oxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The physicochemical properties of this compound, particularly its predicted high partition coefficient (LogP), suggest that it is a lipophilic, or "water-fearing," molecule with inherently low aqueous solubility.[4] This characteristic is a critical factor to consider in experimental design, as undissolved compound can lead to inaccurate and unreliable data in biological assays and other experimental systems.
This guide will walk you through a logical progression of strategies to effectively solubilize this compound, from initial solvent selection to more advanced formulation techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues that may arise during the handling and use of this compound in a question-and-answer format.
Q1: I'm starting a new project with this compound. What is the first step to ensure it stays in solution?
A1: The foundational step is the preparation of a concentrated stock solution in an appropriate organic solvent.
Due to its low aqueous solubility, directly dissolving this compound in aqueous buffers or cell culture media is not recommended and will likely result in precipitation. A concentrated stock solution allows for the accurate and reproducible addition of the compound to your experimental system at a final concentration where the small volume of the organic solvent is tolerated.
Key Considerations for Stock Solution Preparation:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for a wide range of organic compounds and is a good starting point for this compound.[5] Other potential solvents include ethanol, methanol, and N,N-dimethylformamide (DMF). The choice of solvent may also depend on the tolerance of your experimental system (e.g., cell line) to the solvent.[6]
-
Concentration: Aim for a stock concentration that is significantly higher (e.g., 1000x) than your highest final experimental concentration.[7] This minimizes the volume of organic solvent introduced into your aqueous system, reducing the risk of solvent-induced artifacts or toxicity.
-
Purity: Always use high-purity, anhydrous grade solvents to prevent the introduction of water, which can decrease the solubility of your compound in the stock solution.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer/media. What should I do?
A2: This is a common issue known as "crashing out" and typically occurs when the aqueous environment cannot accommodate the dissolved compound. Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Explanation of Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of this compound. It's possible that you are exceeding its solubility limit in the final aqueous medium.
-
Reduce the Final Solvent Concentration: High concentrations of organic solvents can be toxic to cells and can also cause your compound to precipitate.[6] Ideally, the final concentration of DMSO in your cell culture medium or buffer should be kept below 0.5%, and preferably at or below 0.1%.[7] If your current protocol results in a higher final DMSO concentration, you will need to remake your stock solution at a lower concentration.
-
Employ Co-solvents or Surfactants: The inclusion of a small amount of a biocompatible co-solvent or surfactant in your final aqueous medium can help to maintain the solubility of lipophilic compounds.[8]
-
Co-solvents: Polyethylene glycol (PEG) or propylene glycol can be considered.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in cell culture applications. It is crucial to first test the tolerance of your specific experimental system to these additives.
-
-
Gentle Warming and Sonication: After adding the stock solution to the pre-warmed aqueous medium, gentle vortexing or brief sonication in a water bath can help to disperse the compound and prevent localized high concentrations that can initiate precipitation.[7]
Q3: How can I determine the approximate solubility of this compound in different solvents?
A3: While precise, experimentally determined solubility data may not be readily available, you can perform a simple, semi-quantitative solubility assessment in your own lab.
Protocol for Solubility Assessment:
-
Preparation: Weigh out a small, known amount of this compound (e.g., 1 mg) into several separate, clear vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., DMSO, ethanol, methanol, water, PBS) in small, precise increments (e.g., 10 µL).
-
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution. Gentle warming (to 37°C) may be applied to assist dissolution.
-
Calculation: Continue adding solvent until the compound is fully dissolved. The approximate solubility can then be calculated (e.g., if 1 mg dissolves in 50 µL of DMSO, the solubility is approximately 20 mg/mL).
-
Record Keeping: Maintain a detailed record of the solubility in each solvent tested.
Table 1: Example of a Solubility Testing Log
| Solvent | Amount of Compound | Volume of Solvent to Dissolve | Approx. Solubility | Observations |
| DMSO | 1 mg | 45 µL | ~22 mg/mL | Dissolved readily with vortexing. |
| Ethanol | 1 mg | 120 µL | ~8.3 mg/mL | Required gentle warming to 37°C. |
| PBS (pH 7.4) | 1 mg | >1000 µL | <1 mg/mL | Insoluble, remained as a suspension. |
Q4: Are there any advanced formulation strategies I can use for in vivo studies?
A4: Yes, for more challenging applications like in vivo dosing, lipid-based formulations can be highly effective for lipophilic compounds.
Lipid-based drug delivery systems enhance the solubility and can improve the oral bioavailability of poorly water-soluble drugs.[9][10] These formulations work by encapsulating the lipophilic drug in lipid carriers.
Common Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.[11]
-
Liposomes: These are spherical vesicles composed of a phospholipid bilayer that can encapsulate lipophilic drugs within the bilayer.
-
Lipid Nanoparticles: These are solid lipid particles at the nanometer scale that can carry the drug.[11]
The development of these formulations is complex and typically requires specialized expertise in pharmaceutical sciences.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a standard stock solution.
Materials:
-
This compound (Molecular Weight: 179.61 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated micropipettes
-
Sterile, amber glass vials or clear vials to be wrapped in aluminum foil
-
Vortex mixer
Procedure:
-
Calculation:
-
To prepare a 10 mM stock solution, you need to dissolve 1.7961 mg of this compound in 1 mL of DMSO.
-
It is advisable to prepare a larger volume to minimize weighing errors. For example, to prepare 2 mL of a 10 mM stock, you would weigh out 3.5922 mg of the compound.
-
-
Weighing:
-
Tare a clean, dry vial on the analytical balance.
-
Carefully weigh the calculated amount of this compound directly into the vial. Record the exact weight.
-
-
Dissolution:
-
Add the corresponding volume of anhydrous DMSO to the vial.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.
-
-
Storage:
-
Store the stock solution in tightly sealed amber vials at -20°C for long-term storage. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[12]
-
Caption: Workflow for preparing a stock solution.
References
- Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Chemistry, 2019, 1-10.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 13(4), 1188–1196.
- Kaur, G., & Singh, S. K. (2022). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. Journal of Drug Delivery Science and Technology, 74, 103529.
-
Pharma Specialists. (2024). Role of Lipophilicity in Drug Formulation Development. Retrieved from [Link]
- BenchChem. (2025).
- Lungu-Mitea, S. (2021). How to dissolve a lipophilic compund in media? [Online forum post].
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
- Gajdoš, J., & Tomancová, V. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(12), 3683.
- Emulate, Inc. (n.d.).
- Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912-922.
- Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444–492.
- Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192.
- Priyanka, Shuaib, M., Kumar, P., Sharma Madhu Suresh Kumar, Gupta, S. K., & kumar, A. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 1, 1-11.
- Garg, A. K., Singh, R. K., Saxena, V., Kr., S., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 1-5.
-
PubChem. (n.d.). 3-(2-chlorophenyl)-N,5-dimethyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide. Retrieved from [Link]
- Anjali. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biological Research, 27(4S), 7205.
- Khan, I., & Zaib, S. (2025). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. Journal of Molecular Structure, 1315, 138542.
- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO)
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmpr.in [ijmpr.in]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. chemscene.com [chemscene.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. researchgate.net [researchgate.net]
- 7. emulatebio.com [emulatebio.com]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scitechnol.com [scitechnol.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
2-(2-Chlorophenyl)oxazole stability and degradation issues
Technical Support Center: 2-(2-Chlorophenyl)oxazole
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and potential degradation issues associated with this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental results.
Overview & Key Stability Characteristics
This compound is an aromatic heterocyclic compound. The stability of the molecule is primarily dictated by the chemistry of the oxazole ring, an entity that is generally thermally stable but possesses vulnerabilities to certain chemical stresses.[1] The electron-withdrawing nature of the 2-chlorophenyl substituent at the C2 position can influence the ring's reactivity, particularly its susceptibility to nucleophilic attack.[2] Understanding these intrinsic properties is the first step in preventing unwanted degradation.
Key factors that can influence the stability of this compound include pH, the presence of oxidizing agents, exposure to light, and elevated temperatures. This guide will deconstruct these factors, offering both preventative measures and solutions for when degradation is suspected.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. While shipping may occur at room temperature, long-term storage at 2-8°C in a dry environment is recommended to minimize the risk of hydrolytic and thermal degradation.[3][4]
Q2: How should I prepare stock solutions? Which solvents are best?
A2: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protic solvents, especially aqueous buffers, are not recommended for long-term storage due to the risk of hydrolysis.
Q3: Is this compound sensitive to light?
A3: Yes, oxazole rings can be susceptible to photolysis.[1] Therefore, it is critical to protect both the solid compound and its solutions from direct exposure to light. Use amber vials or wrap containers in aluminum foil during experiments and storage.
Q4: I see unexpected peaks in my HPLC chromatogram after leaving my sample on the autosampler overnight. What could be the cause?
A4: This is a common issue that can stem from several factors. The most likely causes are (1) hydrolysis due to the use of aqueous mobile phases, or (2) thermal degradation if the autosampler is not temperature-controlled. The oxazole ring is susceptible to ring-opening under both acidic and basic aqueous conditions.
Troubleshooting Guide: Diagnosing Degradation
When experimental results are inconsistent or suggest compound instability, a systematic approach is necessary. This guide addresses common problems, their underlying causes, and corrective actions.
Caption: A logical workflow for troubleshooting degradation issues.
Problem 1: Appearance of a new, more polar peak in reverse-phase HPLC.
-
Potential Cause: This strongly suggests hydrolytic degradation. The oxazole ring can undergo cleavage, particularly in the presence of acid or base, to form more polar, open-chain products like an α-acylamino ketone derivative.[2]
-
Causality Explained: The C2 position of the oxazole ring is the most electron-deficient and is thus a primary site for nucleophilic attack by water or hydroxide ions.[2] This initiates a ring-opening cascade.
-
Recommended Action:
-
Immediately analyze a freshly prepared sample from solid material to confirm the peak is not present initially.
-
If using buffered mobile phases, ensure the pH is as close to neutral as possible. Avoid leaving samples in aqueous mobile phases for extended periods.
-
If the problem persists, consider using a non-aqueous mobile phase if your analytical method allows.
-
Perform a forced degradation study under mild acidic and basic conditions to confirm if the unknown peak matches the hydrolytic degradant (See Protocol 1).
-
Problem 2: Broadening of the main peak or appearance of multiple minor peaks.
-
Potential Cause: This could be due to oxidative or photolytic degradation, which can often produce a mixture of related byproducts.
-
Causality Explained: Oxazole rings are susceptible to oxidation, which can lead to ring cleavage.[1] Similarly, photochemical transformation can generate various isomers and fragmented products.[1]
-
Recommended Action:
-
Oxidation Check: Prepare a fresh solution and sparge it with an inert gas (nitrogen or argon) before sealing the vial. If the degradation is reduced, oxidation is the likely cause. Avoid solvents that may contain peroxide impurities (e.g., aged ethers like THF or dioxane).
-
Photodegradation Check: Conduct an experiment in complete darkness or using amber vials. If this prevents the appearance of the minor peaks, light sensitivity is confirmed.
-
Forced Degradation: Expose the compound to a mild oxidizing agent (e.g., 0.1% H₂O₂) and light to see if you can replicate the degradation profile (See Protocol 1).
-
Problem 3: Loss of material and low recovery during experimental workup.
-
Potential Cause: If your workup involves pH adjustments (e.g., acidic or basic washes), you may be inadvertently causing significant degradation.
-
Causality Explained: Exposing this compound to strong aqueous acid or base, even for a short period during an extraction, can lead to substantial hydrolytic decomposition.
-
Recommended Action:
-
Minimize the time the compound is in contact with aqueous acidic or basic solutions.
-
Use milder conditions, such as a saturated sodium bicarbonate wash instead of 1M NaOH.
-
Keep the temperature low (e.g., perform extractions in an ice bath) to slow the rate of degradation.
-
In-Depth Degradation Pathways
Understanding the likely chemical transformations is crucial for identifying degradants and developing stability-indicating analytical methods. Forced degradation studies are the primary tool used to investigate these pathways.[5][6]
Caption: Postulated degradation pathways for this compound.
-
Hydrolytic Degradation: This is often the most relevant pathway in pharmaceutical and biological settings. Under acidic or basic conditions, the oxazole ring is cleaved. The likely product is the corresponding N-(2-chloro-benzoyl)amino ketone. This reaction introduces hydroxyl and amine functionalities, significantly increasing the polarity of the molecule.
-
Oxidative Degradation: The oxazole ring can be attacked by oxidizing agents.[1] This can result in various products, including hydroxylated species or complete cleavage of the heterocyclic ring. This pathway is particularly relevant if the compound is exposed to air for long periods at elevated temperatures or is formulated with excipients that can generate peroxides.
-
Photodegradation: Exposure to UV or even high-intensity visible light can provide the energy needed to induce photochemical reactions.[1] For oxazoles, this can include rearrangements to form isoxazoles or cleavage into smaller fragments. The specific products are highly dependent on the solvent and wavelength of light.
Key Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol is designed to intentionally degrade the sample under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[5][6]
Objective: To generate likely degradants of this compound for analytical method development and peak identification.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Set Up Stress Conditions: For each condition, use a 1:1 mixture of the stock solution and the stressor solution in a clear or amber vial as specified.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 2 hours.[7]
-
Oxidative: Mix with 3% H₂O₂. Keep at room temperature for 24 hours.[7]
-
Thermal: Use the stock solution. Incubate at 80°C for 48 hours.
-
Photolytic: Use the stock solution in a clear vial. Expose to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours.
-
-
Control Sample: Prepare a control by mixing the stock solution 1:1 with water and keep it protected from light at 4°C.
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze by a suitable reverse-phase HPLC-UV/MS method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent peak. The new peaks that appear are your potential degradation products.
| Stress Condition | Typical Reagent/Setting | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Simulates acidic environments, tests for acid-labile bonds.[7] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Simulates alkaline environments, tests for base-labile bonds.[7] |
| Oxidation | 3% H₂O₂, RT | Tests susceptibility to oxidation.[7] |
| Thermal | 80°C (in solution) | Evaluates intrinsic thermal stability. |
| Photolytic | ICH Q1B light source | Assesses stability upon exposure to light.[6] |
Protocol 2: Recommended Sample Preparation for Stability Analysis by HPLC
Objective: To prepare this compound for analysis while minimizing the introduction of artifacts or degradation.
Methodology:
-
Use Calibrated Equipment: Ensure all balances and pipettes are accurately calibrated.
-
Solvent Selection: Use high-purity, HPLC-grade anhydrous solvents (e.g., acetonitrile or DMSO) for initial sample dissolution.
-
Weighing: Accurately weigh the solid compound in a vial protected from direct light.
-
Dissolution: Add the chosen anhydrous solvent to create a concentrated stock solution (e.g., 1-10 mg/mL). Vortex until fully dissolved.
-
Dilution: Immediately before injection, perform the final dilution to the target analytical concentration using the initial mobile phase of your HPLC method. This minimizes the time the compound spends in an aqueous environment.
-
Injection: Analyze the sample as soon as possible after preparation. If a sequence is run, use a temperature-controlled autosampler set to a low temperature (e.g., 4-10°C).
References
-
ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]
-
DRS@nio. Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [Link]
-
ResearchGate. Force degradation study of compound A3. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
Thieme. Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. [Link]
-
PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Pharmaffiliates. Forced Degradation – A Review. [Link]
-
MedCrave. Forced Degradation Studies. [Link]
-
JOCPR. Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
Physical Chemistry Chemical Physics (RSC Publishing). Thermal stability of azole-rich energetic compounds: their structure, density, enthalpy of formation and energetic properties. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Crystallization of 2-(2-Chlorophenyl)oxazole
Welcome to the technical support center for the crystallization of 2-(2-chlorophenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind crystallization protocols to overcome common challenges in obtaining high-quality crystals of this and similar small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps for crystallizing this compound for the first time?
A1: When approaching the crystallization of a new compound like this compound, a systematic screening of solvents is the crucial first step. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1] A suggested starting point is to test a range of solvents with varying polarities.[2][3]
Solvent Screening Protocol:
-
Place a small amount (5-10 mg) of this compound into several small vials.
-
Add a few drops of a single solvent to each vial at room temperature. Observe the solubility.
-
If the compound dissolves immediately at room temperature, the solvent is likely too good and may not be suitable for single-solvent crystallization.[4]
-
If the compound is insoluble at room temperature, gently heat the vial while adding the solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then place it in a colder environment (e.g., 4°C or -20°C).
-
Observe for crystal formation over 24-48 hours.
A table of suggested starting solvents is provided below.
| Solvent Class | Examples | Polarity | Boiling Point (°C) |
| Protic | Ethanol, Methanol, Isopropanol | High | 78, 65, 82 |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | Medium-High | 56, 82, 77, 66 |
| Aprotic Nonpolar | Toluene, Hexane, Dichloromethane (DCM) | Low | 111, 69, 40 |
Q2: My attempts to crystallize this compound result in an oil. What is "oiling out" and how can I prevent it?
A2: "Oiling out" is the separation of the solute from the solution as a liquid phase instead of a solid crystalline phase.[5] This often occurs when a supersaturated solution is formed at a temperature above the compound's melting point in that specific solvent system or when high concentrations of impurities are present.[5] The resulting oil is often an amorphous state of the compound and can be difficult to crystallize.
To prevent oiling out, consider the following strategies:
-
Slower Cooling: Rapid cooling can lead to oiling out.[5] Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment. Insulating the flask can also help slow the cooling rate.
-
Use More Solvent: Using the absolute minimum amount of solvent can sometimes lead to the solution becoming supersaturated at a higher temperature. Adding a small excess of the hot solvent can lower the saturation temperature.[5]
-
Change Solvents: Try a solvent in which your compound is less soluble.[6] This will lower the concentration required for saturation and may prevent oiling out.
-
Purity: Ensure your starting material is of high purity. Impurities can significantly lower the melting point of the compound, making it more prone to oiling out.[7][8]
Q3: The crystals I've obtained are very small or needle-like. How can I grow larger, higher-quality crystals?
A3: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth.[1] To obtain larger, more well-defined crystals suitable for X-ray diffraction, the key is to slow down the crystallization process.
Here are some techniques to improve crystal quality:
-
Slower Evaporation/Cooling: As with preventing oiling out, a slower process is generally better. For evaporative crystallization, partially cover the vial to slow the rate of solvent evaporation.[9] For cooling crystallization, use a Dewar flask with warm water to insulate the crystallization vessel and slow the cooling rate.
-
Reduce Supersaturation: High supersaturation leads to rapid nucleation and the formation of many small crystals.[9] You can reduce supersaturation by using slightly more solvent or by starting the cooling from a less concentrated solution.
-
Seeding: Introducing a small, high-quality crystal (a "seed") into a saturated solution can promote the growth of a few large crystals rather than the formation of many new nuclei.[10][11]
-
Vapor Diffusion: This technique allows for a very slow and controlled change in solvent composition, which can lead to the growth of high-quality single crystals.[12][13]
Q4: What is polymorphism and why is it important for a pharmaceutical compound like this compound?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[14] These different crystalline forms are called polymorphs. Polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability.[14][15] In the pharmaceutical industry, controlling polymorphism is critical because these different properties can affect a drug's bioavailability and shelf-life.[16][17] Different crystallization conditions, such as the choice of solvent, cooling rate, and the presence of impurities, can lead to the formation of different polymorphs.[14]
Troubleshooting Guides
Issue 1: No Crystals Form
If no crystals form after an extended period, it is likely that the solution is not sufficiently supersaturated.
Figure 1. Troubleshooting workflow for when no crystals are formed.
Causality:
-
Concentration: The fundamental requirement for crystallization is a supersaturated solution. If the concentration of this compound is below its solubility limit at a given temperature, it will not crystallize.[1]
-
Nucleation: Crystal growth requires an initial nucleation event. Scratching the glass surface creates microscopic imperfections that can act as nucleation sites.[5] Seeding provides a pre-formed crystal lattice for new molecules to deposit onto, bypassing the initial nucleation barrier.[10][11]
-
Solubility Reduction: Adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) reduces the overall solubility of the compound in the solvent mixture, thereby inducing supersaturation and crystallization.[18][19]
Issue 2: Oiling Out
As previously discussed, oiling out is a common challenge. The following workflow provides a systematic approach to resolving this issue.
Figure 2. Troubleshooting workflow for when the compound oils out.
Causality:
-
Purity and Melting Point Depression: Impurities can significantly lower the melting point of a compound.[5] If the melting point of the impure mixture is below the temperature at which the solution becomes supersaturated, the compound will separate as a liquid.[5]
-
Kinetics vs. Thermodynamics: Rapid cooling can force the compound out of solution before it has time to organize into a stable crystal lattice, resulting in a disordered, liquid-like state.[1] Slower cooling allows the system to remain closer to equilibrium, favoring the formation of the more thermodynamically stable crystalline phase.[1]
Experimental Protocols
Protocol 1: Anti-Solvent Crystallization
This technique is useful when a single solvent that is good for dissolving at high temperatures and poor at low temperatures cannot be found.[18][19]
-
Dissolve your this compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble, but is miscible with the "good" solvent) dropwise until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cover the vial and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or slight temperature changes can induce crystallization. Alternatively, you can place this vial inside a larger, sealed container with more of the anti-solvent for vapor diffusion of the anti-solvent into the solution.[12][13]
Table of Potential Solvent/Anti-Solvent Systems:
| "Good" Solvent | "Anti-Solvent" |
| Dichloromethane (DCM) | Hexane |
| Tetrahydrofuran (THF) | Hexane |
| Acetone | Water |
| Ethanol | Water |
| Toluene | Hexane |
Protocol 2: Vapor Diffusion
Vapor diffusion is an excellent method for growing high-quality single crystals from small amounts of material.[9][12][13]
Hanging Drop Method:
-
Prepare a reservoir of a "poor" solvent in the well of a crystallization plate or a larger vial.
-
On a siliconized glass coverslip, mix a small volume (e.g., 1-2 µL) of a concentrated solution of your compound in a "good," less volatile solvent with an equal volume of the reservoir solution.
-
Invert the coverslip and seal the well with the hanging drop.
-
The vapor from the reservoir will slowly diffuse into the drop, increasing the concentration of the "poor" solvent and inducing crystallization.
Sitting Drop Method:
-
Place a small drop of your concentrated solution on a pedestal in the middle of the well.
-
Add the "poor" solvent to the bottom of the well, surrounding the pedestal.
-
Seal the well. The principle of vapor diffusion is the same as in the hanging drop method.
Protocol 3: Seeding
Seeding is a powerful technique to control crystallization, especially when spontaneous nucleation is difficult or leads to poor quality crystals.[10][11]
-
Obtain a small crystal of this compound from a previous crystallization. If none are available, try to generate some microcrystals by rapid crystallization or by scratching a concentrated solution.
-
Prepare a supersaturated solution of your compound at a temperature where spontaneous nucleation does not occur (the metastable zone).
-
Introduce a single, well-formed seed crystal into the solution.
-
Maintain the solution in the metastable zone by slow cooling or slow evaporation. The seed crystal will act as a template, and crystal growth will occur on its surface.
References
-
Jones, C. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]
-
Neumann, M. A. et al. (2014). Contrasting Polymorphism of Related Small Molecule Drugs Correlated and Guided by the Computed Crystal Energy Landscape. Crystal Growth & Design, 14(5), 2353-2365. [Link]
-
(n.d.). Polymorphism. New Drug Approvals. Retrieved from [Link]
-
Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. cdifx. Retrieved from [Link]
-
(2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
-
Svärd, M. et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(10), 1238. [Link]
-
(n.d.). Growing Crystals. MIT. Retrieved from [Link]
-
(n.d.). Guide for crystallization. University of Geneva. Retrieved from [Link]
-
(2020, September 29). Understanding Polymorphism to De-Risk Drug Development. Pharmaceutical Technology. [Link]
-
(2020, October 2). Live Webcast: Understanding Polymorphism to De-Risk Drug Development. Pharmaceutical Technology. [Link]
-
Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 7(2), 105-120. [Link]
-
Tan, P. et al. (2018). Impact of impurities on crystal growth. Nature Communications, 9(1), 2105. [Link]
-
Wood, B. et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(11), 2068-2086. [Link]
-
(n.d.). crystallization of small molecules. Universitat Rovira i Virgili. Retrieved from [https://www.sct.urv.cat/media/upload/domain_214/arxius/difraccio/pdf/crystallization of small molecules.pdf]([Link] of small molecules.pdf)
-
(2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization. In Handbook of Industrial Crystallization (pp. 81-104). Cambridge University Press.
-
Ueno, A. et al. (2007). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Chemical and Pharmaceutical Bulletin, 55(1), 123-128. [Link]
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(n.d.). Advice for Crystallization. Universität Potsdam. Retrieved from [https://www.chem.uni-potsdam.de/groups/kris/Advice for Crystallization.pdf]([Link] for Crystallization.pdf)
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(n.d.). Using AntiSolvent for Crystallization. Mettler Toledo. Retrieved from [Link]
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(n.d.). oxazole, 288-42-6. The Good Scents Company. Retrieved from [Link]
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(n.d.). SOP: CRYSTALLIZATION. University of Texas at Dallas. Retrieved from [https://personal.utdallas.edu/~gmeigh/General/SOP Crystallization.pdf]([Link] Crystallization.pdf)
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(2023, July 26). Need help with antisolvent crystallization of small molecule. Reddit. [Link]
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(n.d.). Antisolvent Crystallization. RM@Schools. Retrieved from [Link]
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(n.d.). Crystallization. University of Colorado Boulder. Retrieved from [Link]
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Lu, J. et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Organic Process Research & Development, 24(10), 1956-1972. [Link]
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Dennehy, R. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. CatSci Ltd. [Link]
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López-Galiano, M. J. et al. (2022). Priming with Small Molecule-Based Biostimulants to Improve Abiotic Stress Tolerance in Arabidopsis thaliana. Plants, 11(15), 1988. [Link]
- Stura, E. A. (2003). Seeding Techniques. In Crystallization of Nucleic Acids and Proteins (pp. 141-166). Oxford University Press.
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(n.d.). 4-(4-chlorophenyl)-2-phenyl-1,3-oxazole. ChemSynthesis. Retrieved from [Link]
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(2023, May 29). How Does Seeding Help Crystallization?. Chemistry For Everyone. [Link]
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(n.d.). 5-(4-chlorophenyl)-2-methyl-1,3-oxazole. Chemical Synthesis Database. Retrieved from [Link]
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Lysenko, K. A. et al. (2019). Effective synthesis and X-ray investigation of (±)-2 S -2-(2-chlorophenyl)-3-acetyl-1,3-oxazolidine. Russian Chemical Bulletin, 68(8), 1545-1549. [Link]
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(n.d.). 4-(2-Chlorophenyl)oxazole. PubChem. Retrieved from [Link]
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(n.d.). Oxazole. Wikipedia. Retrieved from [Link]
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(2019, June 29). An Overview on Common Organic Solvents and Their Toxicity. SciSpace. [Link]
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(n.d.). Solvents and Polarity. University of Rochester. Retrieved from [Link]
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Liu, X. H. et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930-3935. [Link]
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Al-Hourani, B. J. et al. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. ORCA - Cardiff University. [Link]
-
(n.d.). (PDF) Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal. ResearchGate. Retrieved from [Link]
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Technical Support Center: Troubleshooting 2-(2-Chlorophenyl)oxazole Assay Interference
Welcome to the technical support resource for researchers working with 2-(2-Chlorophenyl)oxazole and related compounds. This guide is designed to help you identify and troubleshoot potential assay interference issues, ensuring the integrity and reliability of your experimental data. While this compound is not universally flagged as a problematic compound, its chemical architecture contains moieties that are known to be associated with various assay artifacts. This guide provides a framework for diagnosing and mitigating these potential issues.
Introduction to Assay Interference
In drug discovery and chemical biology, a significant portion of initial "hits" from high-throughput screening (HTS) can be false positives.[1] These misleading results often stem from Pan-Assay Interference Compounds (PAINS) or other nuisance compounds that interact with the assay in a non-specific manner, rather than through a direct, selective interaction with the intended biological target.[2][3] Understanding the common mechanisms of interference is the first step toward robust and reproducible research.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of interference with a compound like this compound?
Based on its chemical structure, the most probable interference mechanisms include:
-
Aggregation: The compound may form colloidal aggregates in your assay buffer that sequester and denature the target protein.[4][5]
-
Fluorescence Interference: The oxazole core is a known fluorophore. This intrinsic fluorescence can interfere with assay readouts that rely on fluorescence detection.[6][7]
-
Pan-Assay Interference Compounds (PAINS) Behavior: While not a classic PAIN, the chlorophenyl and oxazole substructures have been noted in analyses of promiscuous compounds.[8]
-
Chemical Reactivity: The oxazole ring can be susceptible to certain chemical reactions that might interfere with assay components.[9][10]
Q2: My dose-response curve for this compound looks unusual. What could this indicate?
A steep dose-response curve, a high Hill slope, or poor reproducibility can be hallmarks of non-specific activity, particularly aggregation-based inhibition.[1][5] True inhibitors typically exhibit a standard sigmoidal curve.
Q3: Can I simply use a lower concentration of the compound to avoid these issues?
While lowering the concentration might reduce the interference, it may also eliminate any true biological activity. A more robust approach is to identify the mechanism of interference and then modify the assay conditions to mitigate it, for example, by adding a detergent.
Part 2: Troubleshooting Guide - Is Your Compound an Assay Artifact?
This section provides a step-by-step guide to diagnose potential interference mechanisms.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting assay interference.
Step 1: Is this compound behaving like a PAIN?
Background: PAINS are compounds that give false positive results in a wide variety of assays due to non-specific interactions.[2] Certain chemical substructures are known to be frequent hitters. The chlorophenyl group has been identified as a substructure present in some promiscuous compounds.[8]
How to Investigate:
-
Computational Screening: Use online tools or in-house software to check if this compound is flagged by PAINS filters.
-
Literature Search: Look for studies on closely related analogues to see if they have been reported as promiscuous inhibitors.
Interpretation:
-
Flagged as a PAIN: This is a strong warning sign. The compound is likely to be a false positive.
-
Not Flagged: This is good, but it doesn't rule out other interference mechanisms.
Step 2: Could your compound be aggregating?
Background: Aggregation is one of the most common causes of false positives in HTS.[1][5] Small molecules can form colloidal aggregates at micromolar concentrations, and these aggregates can adsorb and denature proteins non-specifically.[4][11]
How to Diagnose Aggregation:
Protocol 1: Detergent Counter-Screen
The addition of a non-ionic detergent should disrupt aggregates and abolish the inhibitory activity of an aggregator.
Materials:
-
Your standard assay buffer
-
Triton X-100 or Tween-80 (stock solution at 10% w/v)
-
This compound
Procedure:
-
Prepare two sets of your standard assay.
-
To one set, add Triton X-100 to a final concentration of 0.01% (v/v).
-
Run your assay with a dose-response of this compound in both the presence and absence of the detergent.
Interpretation:
| Observation | Interpretation |
| Activity is significantly reduced or eliminated in the presence of detergent. | Strong evidence of aggregation-based inhibition. |
| Activity is unaffected by the detergent. | Aggregation is unlikely to be the mechanism of action. |
Protocol 2: Dynamic Light Scattering (DLS)
DLS directly measures the size of particles in a solution. Aggregates typically appear as particles in the 50-1000 nm range.[1]
Procedure:
-
Prepare a solution of this compound in your assay buffer at a concentration where you observe activity.
-
Analyze the sample using a DLS instrument.
-
As a control, analyze the buffer alone.
Interpretation:
-
Detection of large particles: Confirms the formation of aggregates.
-
No large particles detected: Suggests the compound is not aggregating under these conditions.
Step 3: Are you observing fluorescence or absorbance interference?
Background: Compounds that absorb light or fluoresce can interfere with assays that use these detection methods.[1][7] The oxazole moiety is known to be fluorescent.[6] This can lead to false positives (if the compound's fluorescence is detected) or false negatives (if the compound quenches the assay's fluorescent signal).[12]
How to Diagnose Spectroscopic Interference:
Protocol 3: Pre-read and Post-read Analysis
Procedure:
-
Set up your assay plate with all components except the enzyme or substrate that initiates the reaction.
-
Read the plate at the excitation and emission wavelengths of your assay. This is the "pre-read."
-
Initiate the reaction and perform your standard endpoint or kinetic read. This is the "post-read."
-
Subtract the pre-read values from the post-read values.
Interpretation:
| Observation | Interpretation |
| High signal in the pre-read that correlates with the compound concentration. | The compound is autofluorescent and is directly contributing to the signal. |
| The signal in wells with the compound is lower than the control, even at time zero. | The compound may be quenching the fluorescence of your probe. |
Step 4: Is chemical reactivity a possibility?
Background: Some compounds can interfere with assays by chemically reacting with assay components, such as protein cysteine residues or redox-sensitive reagents.[9]
How to Diagnose Chemical Reactivity:
Protocol 4: Thiol Reactivity Assay
This assay can detect if your compound is reacting with thiol groups, which are present on many proteins.
Procedure:
-
Incubate your compound with a thiol-containing molecule like glutathione (GSH) or dithiothreitol (DTT).
-
Analyze the mixture over time using LC-MS to see if a new product (an adduct of your compound and the thiol) is formed.
Interpretation:
-
Adduct formation: Indicates that your compound is reactive towards thiols and may be non-specifically modifying proteins in your assay.
-
No adduct formation: Suggests that thiol reactivity is not a major concern.
Part 3: Mitigation Strategies
If you've identified a mechanism of interference, here are some ways to address it:
| Interference Mechanism | Mitigation Strategy |
| Aggregation | Add a low concentration (0.005-0.01%) of a non-ionic detergent like Triton X-100 or Tween-80 to your assay buffer.[5] |
| Fluorescence | - Use a "red-shifted" fluorescent probe that excites and emits at longer wavelengths, where compound interference is less common.[12]- Use a different detection modality (e.g., absorbance, luminescence) for an orthogonal assay. |
| Chemical Reactivity | - If redox activity is suspected, add a reducing agent like DTT to the buffer.[9]- Consider structural modifications to the compound to remove reactive groups, if feasible. |
References
-
Coussens, N. P., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Wikipedia. (n.d.). Pan-assay interference compounds. [Link]
-
Prisinzano, T., Baell, J., & Erlanson, D. (2015). Avoiding PAINS (pan-assay interference compounds). American Chemical Society. [Link]
-
Adhikary, S., et al. (2020). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports. [Link]
-
Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science. [Link]
-
Feng, B. Y., et al. (2006). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of Medicinal Chemistry. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
-
RNAscope Troubleshooting Guide and FAQ. (n.d.). Advanced Cell Diagnostics. [Link]
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Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]
-
Pan Assay Interference Compounds. (2022). YouTube. [Link]
-
Interference with Fluorescence and Absorbance. (2015). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Semantic Scholar. [Link]
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Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Thorne, N., et al. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery. [Link]
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Singh, P., & Srivastava, S. K. (2019). Syntheses, Characterization and Biological Evaluation of a Series of 2-Phenylamino-5-(2-Chlorophenyl)-1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
-
Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry. [Link]
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Kao, C., et al. (1982). RESEARCH ON 2,5-DISUBSTITUTED OXAZOLES. Chemical Journal of Chinese Universities. [Link]
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AA Troubleshooting and Maintenance Guide. (n.d.). Agilent. [Link]
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Jiang, S., & Penner, M. H. (2017). Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification. Journal of Agricultural and Food Chemistry. [Link]
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Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]
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Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. (2022). European Journal of Medicinal Chemistry. [Link]
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Interference with Fluorescence and Absorbance. (2017). ResearchGate. [Link]
-
Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (2024). ChemRxiv. [Link]
-
Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). Scientific Reports. [Link]
-
Analytical Interference in Chemiluminescence Assay–Measured Angiotensin I, Angiotensin II, Aldosterone, and Renin. (2021). Journal of Clinical Laboratory Analysis. [Link]
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Technical Support Center: Optimizing Cell Viability in Small Molecule Screening
A Guide for Researchers Using Novel Oxazole Derivatives such as 2-(2-Chlorophenyl)oxazole
Welcome to the technical support center. As Senior Application Scientists, we understand that working with novel chemical entities presents unique challenges. This guide is designed to provide in-depth troubleshooting strategies and FAQs for researchers encountering unexpected effects on cell viability while working with compounds like this compound and other synthetic small molecules. Our approach is rooted in establishing robust, self-validating experimental systems to ensure data integrity.
Section 1: Frequently Asked Questions - First Principles & Initial Observations
This section addresses the most common initial hurdles researchers face, focusing on foundational issues that can profoundly impact experimental outcomes.
Q1: I'm observing much higher cytotoxicity than expected with this compound, even at low concentrations. What are the primary causes?
A1: This is a frequent issue when characterizing novel compounds. The root cause often falls into one of two categories: intrinsic compound properties or experimental artifacts.
-
Intrinsic Properties: The oxazole scaffold is a common feature in compounds with a wide range of biological activities, including potent antiproliferative and cytotoxic effects[1][2][3][4]. Your compound may genuinely be highly potent.
-
Experimental Artifacts: More commonly, unexpected cytotoxicity stems from issues with the compound's formulation and delivery to the cells. The most prevalent issue is poor aqueous solubility. Many organic small molecules have low solubility in culture media, leading to precipitation. These precipitates can cause physical stress and cell death, independent of any specific pharmacological action[5].
Here is a logical workflow to diagnose the issue:
Caption: Initial workflow for troubleshooting high cytotoxicity.
Q2: My results are inconsistent between experiments. One day the IC50 is 5 µM, the next it's 50 µM. What's causing this variability?
A2: Reproducibility issues often point to subtle variations in protocol execution. Key areas to investigate include:
-
Stock Solution Integrity: Ensure your DMSO (or other solvent) stock of this compound is fully dissolved and stored correctly (typically desiccated and frozen). Repeated freeze-thaw cycles can lead to compound degradation or precipitation within the stock tube. Aliquoting is highly recommended.
-
Serum Lot Variability: Fetal Bovine Serum (FBS) is a complex mixture of proteins, lipids, and growth factors that can vary significantly between lots[6]. Small molecules can bind to serum proteins like albumin, reducing the effective concentration of the free compound available to the cells[7]. If you've recently changed your lot of FBS, this is a prime suspect. Always test a new lot of serum for its effect on your assay before proceeding with critical experiments.
-
Cell Passage Number & Density: Cell lines can change their characteristics over time in culture. High passage numbers can lead to altered metabolism and drug sensitivity. Similarly, seeding density matters; confluent cells may respond differently than sparsely seeded cells due to differences in growth phase[8]. Standardize your cell passage window (e.g., passages 5-20) and seeding density for all experiments.
Section 2: Troubleshooting Guide - Experimental Optimization
Once foundational issues are ruled out, the next step is to refine your experimental parameters to generate a clear and reliable dataset.
Q3: How do I design a robust experiment to determine the optimal concentration and exposure time for my compound?
A3: A matrix-based approach is most effective. Instead of testing a range of concentrations at a single time point, you should test a broad range of concentrations across multiple time points. This is critical because the mechanism of action can influence the time required to observe an effect.[9]
-
DNA-damaging agents may show increased effects with longer exposure as the IC50 decreases over time.
-
Cell cycle-specific agents might show a plateau in their effect once the susceptible cell population is eliminated, with longer exposure not necessarily lowering the IC50 but deepening the growth inhibition.[9]
-
Epigenetic modifiers often require very long exposure times (e.g., >7 days) to manifest a phenotype.[9]
Table 1: Example Dose-Time Matrix for Viability Assessment
| Concentration | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Vehicle (0.1% DMSO) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 µM | 98 ± 3.9 | 95 ± 4.2 | 91 ± 5.5 |
| 1 µM | 92 ± 5.1 | 80 ± 6.3 | 65 ± 7.1 |
| 10 µM | 65 ± 7.8 | 40 ± 5.9 | 25 ± 4.9 |
| 100 µM | 15 ± 4.3 | 5 ± 2.1 | <5 |
This approach allows you to understand the relationship between concentration and time (C x T), providing a much richer picture of your compound's activity. Different cell lines will have different metabolic rates and sensitivities, so this optimization should be performed for each cell line individually.[10]
Q4: I suspect serum in my culture medium is interfering with my compound's activity. How can I test and mitigate this?
A4: Serum interference is a significant and often overlooked variable. Serum proteins can sequester your compound, lowering its bioavailable concentration.[7] Conversely, some cell lines do not tolerate low-serum conditions well, which can introduce a separate stress-related artifact.[11]
Protocol for Assessing Serum Interference:
-
Establish Baseline: Perform a standard dose-response curve for your compound in your normal growth medium (e.g., containing 10% FBS).
-
Test Reduced-Serum Conditions: Repeat the dose-response experiment in parallel using medium with a lower serum concentration (e.g., 2% or 5% FBS) and, if the cells can tolerate it for the assay duration, serum-free medium.
-
Analyze the IC50 Shift: Compare the IC50 values obtained under the different serum conditions.
-
If the IC50 is significantly lower in reduced-serum media , it strongly suggests that serum components are binding to your compound and reducing its effective concentration.
-
If the IC50 is unchanged , your compound is less likely to be affected by serum binding.
-
If cell viability is poor even in the vehicle control under low-serum conditions , the cells are not healthy enough for a reliable assay, and this approach cannot be used.[11]
-
Developing serum-derived or serum-free media conditions can be a powerful tool for screening compounds, especially those targeting metabolic pathways, as it provides a more defined nutrient environment.[12]
Section 3: Advanced Troubleshooting - Investigating Off-Target Effects
If you observe a consistent cellular phenotype that does not align with your hypothesized mechanism of action, you must consider the possibility of off-target effects.
Q5: The cytotoxicity I'm observing doesn't seem to be related to my intended target. How can I begin to investigate potential off-target effects?
A5: This is a critical step in drug development. A small molecule can interact with multiple cellular targets, leading to unintended biological consequences.[5][13] A systematic approach is required to de-risk your observations.
Caption: Decision tree for investigating on-target vs. off-target effects.
Key Strategies:
-
Use a Structurally Unrelated Control: Treat your cells with a well-characterized compound (if available) that acts on your intended target but has a different chemical scaffold. If this control compound recapitulates the expected on-target effects but not the unexpected cytotoxicity, it strongly suggests your compound's toxicity is an off-target effect.[13]
-
Rescue Experiments: If your compound is an inhibitor, can you "rescue" the cells from cytotoxicity by adding an excess of the enzyme's product? If so, the effect is more likely on-target.
-
Broad-Spectrum Screening: If resources permit, screening your compound against a commercially available panel of common off-targets (e.g., a kinase panel) can rapidly identify unintended interactions.
Section 4: Protocols & Methodologies
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol provides a standard method to assess the effect of a compound on cell viability via metabolic activity.[14][15]
Materials:
-
Human cancer cell line of interest (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤0.5%).
-
Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO) and no-cell "blank" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (including controls and blanks).
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or placing on a plate shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the "blank" wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the % Viability against the log of the compound concentration to determine the IC50 value.
-
References
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Can I optimize dose and time in different cell lines? - ResearchGate. (2014). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). National Center for Biotechnology Information. [Link]
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Screening in serum-derived medium reveals differential response to compounds targeting metabolism. (n.d.). National Center for Biotechnology Information. [Link]
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Exposure time versus cytotoxicity for anticancer agents. (n.d.). National Center for Biotechnology Information. [Link]
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Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay. (2024). National Center for Biotechnology Information. [Link]
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Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022). National Center for Biotechnology Information. [Link]
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How to treat cell culture (with the compound) for a long term? (2014). ResearchGate. [Link]
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Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins. (n.d.). National Center for Biotechnology Information. [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. [Link]
-
Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. (2009). PubMed. [Link]
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Serum-reduced media impacts on cell viability and protein expression in human lung epithelial cells. (n.d.). National Center for Biotechnology Information. [Link]
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Tackling assay interference associated with small molecules. (2024). PubMed. [Link]
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Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease. (n.d.). National Center for Biotechnology Information. [Link]
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How to control impurities in cell culture media. (2019). InVitria. [Link]
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Oxazole. (n.d.). Wikipedia. [Link]
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MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl) - ResearchGate. (n.d.). ResearchGate. [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Center for Biotechnology Information. [Link]
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Naturally Occurring Oxazole-Containing Peptides. (n.d.). MDPI. [Link]
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A comprehensive review on biological activities of oxazole derivatives. (2019). National Center for Biotechnology Information. [Link]
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Off-target effects in CRISPR/Cas9 gene editing. (2023). PubMed. [Link]36970624/)
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- 2. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invitria.com [invitria.com]
- 7. Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serum‐reduced media impacts on cell viability and protein expression in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Inconsistent Bioassay Results with 2-(2-Chlorophenyl)oxazole
Welcome to the technical support center for researchers utilizing 2-(2-Chlorophenyl)oxazole in their bioassays. This guide is designed to address the nuanced challenges and inconsistencies that can arise during experimentation with this and structurally similar small molecules. As researchers, we understand that reproducibility is the cornerstone of scientific discovery. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to achieve consistent and reliable results.
Understanding the Challenge: The Nature of this compound
This compound belongs to the oxazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1] However, the physicochemical properties of this and similar molecules can present challenges in aqueous biological systems, leading to variability in assay results. This guide will walk you through a systematic approach to identifying and mitigating these potential issues.
Troubleshooting Workflow: A Logic-Based Approach to Consistent Results
Inconsistent data can stem from multiple factors, ranging from the quality of the compound to its interaction with the assay components. The following workflow provides a structured approach to diagnosing and resolving these issues.
Caption: A logical workflow for troubleshooting variability in cell-based assays.
Part 1: Troubleshooting Guides & FAQs
This section is organized into key areas of concern. Each question is designed to address a specific problem you might encounter.
Category 1: Compound Purity, Identity, and Stability
The quality of your starting material is paramount. Impurities or degradation can lead to significant and misleading variations in your results.
Q1: I'm seeing unexpected activity or a complete lack of activity with my this compound. Could it be a problem with the compound itself?
A1: Absolutely. The identity, purity, and stability of your small molecule are critical starting points for troubleshooting.[2]
-
Purity: Even small amounts of impurities can have potent biological effects, leading to false positives or negatives. The synthesis of oxazoles can sometimes result in side products or unreacted starting materials.[3]
-
Identity: It's essential to confirm that the compound you have is indeed this compound.
-
Stability: this compound, like many small molecules, can be sensitive to light, temperature, and pH, leading to degradation over time.[2]
Troubleshooting Steps:
-
Verify Purity and Identity:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of small molecules. A pure sample should show a single major peak. See the detailed protocol for HPLC analysis below.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
-
Assess Stability:
-
Photostability: Chlorophenyl moieties can be susceptible to photodegradation.[4] Protect your compound from light during storage and handling.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. Aliquot your stock solution into single-use vials.
-
Long-Term Storage: Store the compound as a dry powder at the recommended temperature (typically -20°C or -80°C) and protected from moisture.
-
Category 2: Solubility and Handling in Aqueous Media
The transition from a high-concentration organic stock solution to an aqueous assay buffer is a frequent source of error.
Q2: My compound dissolves in DMSO, but I see precipitation when I add it to my cell culture medium. How can I address this?
A2: This is a common challenge with hydrophobic compounds like this compound. While soluble in 100% DMSO, the compound may "crash out" when introduced to the aqueous environment of your assay.[5]
Troubleshooting Steps:
-
Optimize DMSO Concentration:
-
Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be cytotoxic.
-
Prepare a more dilute stock solution in DMSO to minimize the required volume added to the aqueous medium.
-
-
Modify the Dilution Protocol:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution in your assay medium.
-
Pluronic F-127: This non-ionic surfactant can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Pre-warming Medium: Adding the compound to pre-warmed (37°C) medium can sometimes improve solubility.
-
-
Solubility Testing:
-
Before conducting your bioassay, perform a simple solubility test. Prepare your final dilution and visually inspect for precipitation after a relevant incubation period. You can also measure turbidity using a plate reader.[2]
-
Table 1: Recommended Solvent Concentrations in Cell-Based Assays
| Solvent | Maximum Recommended Final Concentration | Notes |
| DMSO | < 0.5% | Can induce cellular stress at higher concentrations. |
| Ethanol | < 0.5% | Can have effects on cell signaling. |
| Methanol | < 0.1% | Generally more toxic than ethanol. |
Category 3: Assay-Specific Interference
The chemical structure of this compound may directly interfere with common assay detection methods.
Q3: My results are inconsistent in a fluorescence-based assay. Could my compound be interfering with the signal?
A3: Yes, this is a significant possibility. Aromatic and heterocyclic compounds can possess intrinsic fluorescent properties or can quench the fluorescence of your reporter molecules.
Troubleshooting Steps:
-
Test for Autofluorescence:
-
Run a control experiment with your compound in the assay medium without cells or other biological components. Measure the fluorescence at the same excitation and emission wavelengths as your assay.
-
-
Check for Quenching:
-
In a cell-free system, add your compound to a known concentration of your fluorescent probe and measure the signal. A decrease in signal compared to the probe alone indicates quenching.
-
-
Assay Design Considerations:
-
Red-Shifted Fluorophores: If interference is observed, consider switching to a fluorescent probe with excitation and emission wavelengths in the red or far-red spectrum, as small molecules are less likely to interfere in this range.
-
Alternative Detection Methods: If possible, validate your findings using an orthogonal assay with a different detection method (e.g., luminescence or absorbance).
-
Category 4: Unintended Cellular Effects
Beyond the intended biological target, your compound may elicit other cellular responses that can confound your results.
Q4: I'm observing a general decrease in cell viability that doesn't seem to be related to my target of interest. What could be the cause?
A4: This could be due to off-target cytotoxicity or cellular stress induced by the compound or the solvent.
Troubleshooting Steps:
-
Cytotoxicity Assessment:
-
Run a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) with your compound at the concentrations used in your primary bioassay. This will help you to distinguish between target-specific effects and general toxicity.
-
-
Solvent Toxicity Control:
-
Always include a vehicle control (medium with the same final concentration of DMSO or other solvent) in your experiments to account for any effects of the solvent on cell health.
-
-
Consider Compound Metabolism:
-
Cells can metabolize small molecules, leading to the formation of active or inactive byproducts. The oxazole ring, for instance, can be a site of metabolic activity. This can lead to a time-dependent loss of activity or the generation of cytotoxic metabolites. Consider time-course experiments to assess the stability of your compound's effect.
-
Part 2: Detailed Experimental Protocols
Adherence to standardized protocols is crucial for generating reproducible data.
Protocol 1: Purity Analysis of this compound by HPLC
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Dilute the stock solution to a final concentration of 100 µg/mL with acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 20% B
-
20-25 min: 20% B (equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks. A purity of >95% is generally recommended for bioassays.
-
Protocol 2: Aqueous Solubility Assessment
Objective: To determine the kinetic solubility of this compound in a relevant biological buffer.
Materials:
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Add 198 µL of PBS to each well of a new 96-well plate.
-
Transfer 2 µL of each DMSO dilution to the corresponding wells of the PBS plate, mixing thoroughly. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include a blank control (PBS with 1% DMSO).
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the absorbance at 620 nm. An increase in absorbance indicates light scattering due to compound precipitation.
-
The highest concentration that does not show a significant increase in absorbance compared to the blank is considered the approximate kinetic solubility.
Part 3: Visualizations and Data Presentation
Diagram 1: Potential Mechanisms of Assay Interference
Caption: Potential mechanisms of assay interference by this compound.
References
-
Liu, X. H., Lv, P. C., Xue, J. Y., Song, B. A., & Zhu, H. L. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European journal of medicinal chemistry, 44(10), 3930–3935. [Link]
-
Carballo, R. M., Patrón, V. J., Cáceres, C. D., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951-1956. [Link]
-
Tan, L., Hirte, S., Palmacci, V., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. [Link]
-
BMG LABTECH. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]
-
Kumar, A., & Srivastava, P. (2019). Syntheses, Characterization and Biological Evaluation of a Series of 2-Phenylamino-5-(2-Chlorophenyl)-1,3,4-Oxadiazole Derivatives. Journal of the Indian Chemical Society, 96(6), 75-80. [Link]
-
BioAssay Systems. Troubleshooting. [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]
-
Adhikary, S., Mukherjee, K., & Banerji, B. (2020). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific reports, 10(1), 1-13. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]
-
Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 228-249. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Mervin, L. H., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem, 14(21), 1795-1804. [Link]
-
Pagire, S. K., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Molecular Pharmaceutics, 16(11), 4646-4657. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
Dahlin, J. L., et al. (2015). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(9), 1147-1154. [Link]
-
Arora, V. K., et al. (2012). A novel ring oxidation of 4-or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase. Drug Metabolism and Disposition, 40(8), 1548-1555. [Link]
-
Brumshtein, B., et al. (2012). Quantitative and Comparative Assessment of Recombinant Human β-Glucocerebrosidase Uptake Bioactivity Using a Stable hMMR-Expressing CHO Cell Model. Molecules, 27(1), 235. [Link]
-
Bolla, J. R., et al. (2021). Cell-active small molecule inhibitors validate the SNM1A DNA repair nuclease as a cancer target. Chemical Science, 12(15), 5513-5526. [Link]
-
ResearchGate. (2018). Immunoassay Troubleshooting Guide. [Link]
-
Li, Q., & Kang, C. (2017). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 6(4), 84. [Link]
-
Wikipedia. Oxazole. [Link]
-
Thorne, N., et al. (2018). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Arora, V. K., et al. (2012). A novel ring oxidation of 4-or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase. Drug Metabolism and Disposition, 40(8), 1548-1555. [Link]
-
Brindisi, M., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of medicinal chemistry, 60(9), 3749-3763. [Link]
-
ResearchGate. (2019). Effective synthesis and X-ray investigation of (±)-2 S -2-(2-chlorophenyl)-3-acetyl-1,3-oxazolidine. [Link]
-
ChemSynthesis. 4-(4-chlorophenyl)-2-phenyl-1,3-oxazole. [Link]
-
Moriya, T., et al. (1988). Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. Journal of medicinal chemistry, 31(6), 1197-1204. [Link]
-
Mahdavi, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1684. [Link]
-
Polothi, R., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(18), 5543. [Link]
-
Singh, A., et al. (2021). Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. Bioorganic & medicinal chemistry, 41, 116216. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Organic Chemistry International, 2013, 1-6. [Link]
-
Liu, X., et al. (2017). Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. Journal of the Chilean Chemical Society, 62(1), 3369-3371. [Link]
-
Mylläri, V., et al. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease. Journal of Medicinal Chemistry, 66(12), 8112-8130. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Cell-active small molecule inhibitors validate the SNM1A DNA repair nuclease as a cancer target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dose-Response Curves for 2-(2-Chlorophenyl)oxazole and Related Small Molecules
A Note from the Senior Application Scientist: The principles of generating robust and reproducible dose-response curves are fundamental to drug discovery and pharmacological research. While specific literature on "2-(2-Chlorophenyl)oxazole" is not extensively detailed, this guide leverages established best practices for small molecule screening to provide a comprehensive framework for its characterization. The methodologies outlined here are broadly applicable to novel oxazole-based compounds and other small molecule inhibitors, ensuring a solid foundation for your experimental work.
This technical support center is designed to be a dynamic resource. We will begin with frequently asked questions to address initial queries, followed by in-depth troubleshooting guides for more complex experimental hurdles. Detailed protocols and data analysis workflows are also provided to ensure both accuracy and efficiency in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when beginning their work with this compound.
Question 1: How should I prepare and store my initial stock solution of this compound?
Answer: Proper handling of your compound is the first critical step.
-
Solvent Selection: Based on its chemical structure, this compound is predicted to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM).
-
Stock Concentration: A high-concentration initial stock minimizes the amount of DMSO carried over into your final assay, which is crucial as DMSO can have cytotoxic effects at concentrations as low as 0.1% in some cell lines.[1]
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Protect from light if the compound is known to be light-sensitive.
Question 2: What is a reasonable starting concentration range for a first-pass dose-response experiment with a novel compound like this?
Answer: For a novel compound with unknown potency, a broad concentration range is essential to capture the full sigmoidal dose-response curve.
-
Recommended Range: A common starting point is a wide logarithmic range, for example, from 100 µM down to 1 nM. This wide net is likely to capture the IC50 (or EC50) value.
-
Serial Dilution: A 10-point, 3-fold or 5-fold serial dilution is a standard approach to cover this range effectively. Subsequent experiments can then use a narrower range of concentrations centered around the initially determined IC50 to refine the value.
Question 3: Which cell viability assay is most appropriate for assessing the effects of this compound?
Answer: The choice of viability assay depends on the suspected mechanism of action and available laboratory equipment. It's often advisable to use more than one type of assay to confirm results.[2]
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure mitochondrial reductase activity, which is a proxy for cell viability. They are cost-effective and suitable for high-throughput screening.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a direct indicator of metabolically active cells. They are generally more sensitive than metabolic assays.[2]
-
Direct Cell Counting/Imaging: High-content imaging or automated cell counters can provide direct cell counts and assess morphological changes, offering a more comprehensive view of cytotoxicity.[3]
Question 4: My dose-response curve is not sigmoidal. What are the common causes?
Answer: A non-sigmoidal curve can arise from several factors, ranging from the compound's properties to experimental artifacts.[4]
-
Compound Solubility: The compound may be precipitating out of solution at higher concentrations, leading to a plateauing effect that is not due to biological activity.
-
Cytotoxicity: At high concentrations, off-target toxicity could be causing a sharp drop in response that doesn't fit a standard curve.
-
Assay Interference: The compound might interfere with the assay chemistry itself (e.g., autofluorescence in a fluorescence-based assay).
-
Incorrect Concentration Range: The concentrations tested may be too high or too low, only capturing a small portion of the actual dose-response relationship.
Part 2: Troubleshooting In-Depth Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during dose-response experiments.
Issue 1: High Variability Between Replicate Wells
High variability can obscure real biological effects and lead to unreliable IC50 values.
Systematic Troubleshooting Steps:
-
Review Pipetting Technique:
-
Action: Ensure all pipettes are calibrated. For serial dilutions and reagent additions, use fresh tips for each transfer to prevent carry-over.[5] Consider using reverse pipetting for viscous solutions.
-
Rationale: Small inaccuracies in pipetting are magnified through a serial dilution series, leading to significant concentration errors in the final wells.[6]
-
-
Assess Cell Plating Uniformity:
-
Action: Before plating, ensure your cell suspension is homogenous and free of clumps. After dispensing into the plate, gently swirl in a figure-eight pattern to distribute cells evenly.
-
Rationale: A non-uniform cell density across the plate will result in different responses per well, independent of the compound's effect.
-
-
Mitigate "Edge Effects":
-
Action: Avoid using the outermost wells of the microplate for experimental data. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[2]
-
Rationale: The outer wells are prone to faster evaporation, which concentrates both the media components and the test compound, leading to anomalous results.
-
Issue 2: Poor Curve Fit or Inconsistent IC50 Values
A poor curve fit (low R-squared value) or IC50 values that change significantly between experiments indicate an unstable assay.
Troubleshooting Decision Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Key Considerations:
-
Z'-Factor: For high-throughput screens, calculate the Z'-factor for each plate using your positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value below 0.5 suggests the assay is not reliable for distinguishing hits.[1]
-
Compound Stability: Is the compound stable in your assay media over the course of the incubation period? You may need to perform a time-course experiment to assess this.
-
Curve Fitting Model: Ensure you are using an appropriate non-linear regression model, such as the four-parameter logistic (4PL) equation, to fit your data.[7] Do not constrain the top and bottom plateaus unless you have data to support those constraints.[8]
Part 3: Key Experimental Protocols
Protocol 1: Preparation of a 10-Point, 3-Fold Serial Dilution Series
This protocol describes creating a dilution series in a 96-well plate, starting from a 100 µM intermediate solution.
Materials:
-
10 mM stock of this compound in DMSO.
-
Assay media (e.g., DMEM with 10% FBS).
-
Deep-well 96-well plate for intermediate dilutions.
-
Standard 96-well assay plates.
-
Multichannel pipette.
Procedure:
-
Prepare Intermediate Stock: Create a 100 µM intermediate solution of your compound in assay media. For example, add 2 µL of your 10 mM DMSO stock to 198 µL of assay media. This results in a 1% DMSO concentration, which should be diluted further in the final assay plate.
-
Plate Setup: In a deep-well plate, add your desired volume of assay media to wells A2 through A10. For a final assay volume of 100 µL and a 2x compound plate, you might add 100 µL of media to these wells.
-
First Dilution: Add 150 µL of your 100 µM intermediate stock to well A1.
-
Serial Dilution Steps:
-
Transfer 50 µL from well A1 to well A2.
-
Mix the contents of well A2 thoroughly by pipetting up and down 5-7 times.[5]
-
Using a fresh set of pipette tips, transfer 50 µL from well A2 to well A3.
-
Repeat this process down to well A10. Discard the final 50 µL from well A10.
-
-
Final Plating: Transfer the desired volume (e.g., 50 µL) from your dilution plate to your final cell plate, which already contains cells in 50 µL of media. This will bring the final volume to 100 µL and dilute your compound concentrations by half.
Data Summary Table:
| Well | Compound Concentration (µM) | Final DMSO (%) |
| A1 | 50 | 0.5% |
| A2 | 16.7 | 0.167% |
| A3 | 5.6 | 0.056% |
| A4 | 1.9 | 0.019% |
| A5 | 0.62 | 0.006% |
| A6 | 0.21 | 0.002% |
| A7 | 0.07 | <0.001% |
| A8 | 0.02 | <0.001% |
| A9 | 0.008 | <0.001% |
| A10 | 0.003 | <0.001% |
Protocol 2: General Cell Viability Assay (ATP-Based)
This protocol provides a general workflow for a luminescence-based cell viability assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Addition: Add the serially diluted this compound to the appropriate wells. Include "vehicle control" wells (containing the highest concentration of DMSO used, e.g., 0.5%) and "no-cell" wells (media only for background subtraction).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the ATP-based assay reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Development: Place the plate on an orbital shaker for 2-10 minutes to induce cell lysis and stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Part 4: Data Analysis and Interpretation
Accurate analysis is as crucial as the wet lab work.
Workflow for Dose-Response Curve Analysis:
Caption: Standard workflow for dose-response data analysis.
Interpretation of Key Parameters:
-
IC50: The half-maximal inhibitory concentration. It represents the potency of the compound. A lower IC50 indicates a more potent compound.[9]
-
Hill Slope: Describes the steepness of the curve. A value of -1 is standard for a simple one-to-one binding interaction. A value greater than -1 suggests positive cooperativity, while a value less than -1 may indicate negative cooperativity or a more complex biological response.[8]
-
Top and Bottom Plateaus: These represent the maximal and minimal response of the assay. In a well-behaved assay, these should be close to 100% and 0%, respectively.
By following these guidelines, researchers can systematically optimize their dose-response experiments for this compound, leading to more reliable and reproducible data that can confidently drive their research forward.
References
- Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening.
- High-throughput screening. (2024, November 27). Wikipedia.
- Dose–response relationship. (2024, November 13). Wikipedia.
- (n.d.).
- Hsieh, J.-H., Sedykh, A., Mutlu, E. D., Germolec, D., Auerbach, S. S., & Casey, W. (2019). Quality Control of Quantitative High Throughput Screening Data.
- Jackson, S. H., Jamieson, M. J., Johnston, A., & Shepherd, A. M. (n.d.). The analysis of dose-response curves--a practical approach. British Journal of Clinical Pharmacology, 25(4), 513–516.
- Troubleshooting fits of dose-response curves. (n.d.). GraphPad.
- (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-Openscreen.
- De Souza-Torres, A. (2023, November 20). Which statistical tool or test can be used for dose-response curve with time component?
- (n.d.). Quality Control of High Throughput Screening. Aston University.
- How Do I Perform a Dose-Response Experiment? (n.d.). GraphPad.
- (2023, February 16).
- Serial Dilution Protocol. (n.d.). BPS Bioscience.
- (2023, June 14). Understanding Serial Dilution - An Essential Practice for Drug Discovery. StackWave.
- (2013, June 5). Viability Assays for Cells in Culture. JoVE.
- Serial Dilution | The Method. (n.d.). Ossila.
- Kinetic Dose Response Assay - HoloMonitor® Live Cell Assay. (n.d.). PHI.
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- (2013, May 22). Webinar: Advance drug discovery by improving dose-response curve set-up. YouTube.
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- (n.d.). How to Do Serial Dilutions. wikiHow.
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- (2025, July 9). Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video. YouTube.
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- Sharma, R., Sharma, A., & Kumar, R. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology, 15(11), 5221–5228.
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- Khan, I., Zaib, S., & Batool, S. (2019). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Omega, 4(2), 4353–4366.
- 2-(2-Chlorophenyl)-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid. (n.d.). CymitQuimica.
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Technical Support Center: Enhancing the Biological Activity of 2-(2-Chlorophenyl)oxazole Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical support resource for your work on the promising 2-(2-chlorophenyl)oxazole scaffold. The oxazole nucleus is a cornerstone in medicinal chemistry, known for its wide spectrum of biological activities, including potent anticancer properties.[1][2][3] The 2-(2-chlorophenyl) substitution pattern, in particular, offers a unique electronic and steric profile that serves as an excellent starting point for developing targeted therapeutics.
This document moves beyond standard protocols to provide in-depth troubleshooting, strategic guidance, and the causal reasoning behind experimental choices. Our goal is to empower you to overcome common hurdles and rationally design next-generation derivatives with enhanced biological efficacy.
Section 1: Foundational Knowledge: Understanding the Core Scaffold
Before attempting to enhance a molecule's activity, it is crucial to understand its fundamental properties and known biological interactions.
Q1: What is the significance of the this compound scaffold?
The this compound core is a "privileged" structure in medicinal chemistry. The oxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, can engage with enzymes and receptors through various non-covalent bonds.[4][5] The 2-chlorophenyl group at the 2-position adds specific characteristics:
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Steric Influence: The ortho-chloro group can induce a twist in the molecule, influencing how it fits into a protein's binding pocket. This can be leveraged to improve selectivity for a specific target.
-
Electronic Effects: The chlorine atom is an electron-withdrawing group, which can modulate the electron density of the oxazole ring and influence its reactivity and binding properties.[6]
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Metabolic Stability: The chloro-substitution can block potential sites of metabolic oxidation, potentially increasing the compound's half-life in vivo.
Q2: What are the common biological targets and mechanisms of action for anticancer oxazole derivatives?
Oxazole derivatives are versatile and have been shown to exert their anticancer effects through multiple mechanisms.[2][7] Understanding these targets is key to designing rational screening assays and structural modifications. Key targets include:
-
Tubulin Polymerization: Many oxazole-containing compounds act as antimitotic agents by binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
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Protein Kinases: As inhibitors of tyrosine kinases and other kinases, they can interfere with signaling pathways responsible for cell proliferation and survival.[1]
-
DNA-Interacting Agents: Some derivatives have been shown to inhibit DNA topoisomerases or bind to unique DNA structures like G-quadruplexes, leading to DNA damage and cell death.[7][9]
-
Signal Transducer and Activator of Transcription 3 (STAT3): Inhibition of STAT3 is another emerging mechanism, disrupting a key pathway for tumor cell survival and proliferation.[9]
Sources
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- 8. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
Technical Support Center: Troubleshooting Low Efficacy of 2-(2-Chlorophenyl)oxazole
Welcome to the technical support center for 2-(2-Chlorophenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this compound. Recognizing that unexpected results are a common challenge in research, this resource provides in-depth, field-proven insights to help you identify and resolve issues related to the efficacy of this compound in your experimental models. Our approach is rooted in scientific integrity, providing not just procedural steps but also the underlying causality to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address common issues encountered during the use of this compound, from basic handling to complex biological interpretations.
Section 1: Compound Handling and Preparation
Question 1: I'm seeing precipitation of this compound in my cell culture media. How can I improve its solubility?
Low aqueous solubility is a common characteristic of many small molecule compounds, including oxazole derivatives. Precipitation can lead to a significant underestimation of the compound's true potency.
Answer:
The solubility of oxazole-based compounds is influenced by the solvent and temperature[1]. To address precipitation, consider the following:
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Solvent Selection: this compound, like many oxazoles, is generally soluble in polar organic solvents such as DMSO and ethanol[1]. Prepare a high-concentration stock solution in 100% DMSO.
-
Final DMSO Concentration: When diluting the stock solution into your aqueous cell culture media, ensure the final concentration of DMSO is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Warming the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help improve solubility.
-
Sonication: If precipitation persists, brief sonication of the diluted compound in the final culture medium can help to dissolve it. However, monitor for any degradation of the compound.
Table 1: Solubility of Oxazole Derivatives in Common Laboratory Solvents
| Solvent | General Solubility | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | High | Primary solvent for stock solutions |
| Ethanol | Moderate to High | Alternative for stock solutions |
| Methanol | Moderate | Less common for cell culture applications |
| Water | Low | Not recommended for initial solubilization |
| Phosphate-Buffered Saline (PBS) | Low | Not recommended for initial solubilization |
Question 2: I suspect my compound may be degrading in the experimental conditions. How stable is the oxazole ring?
The stability of the oxazole ring can be influenced by pH and temperature, which could affect the compound's efficacy over the course of a long-term experiment.
Answer:
The oxazole ring is generally stable but can be susceptible to cleavage under strongly basic or acidic conditions[2]. While cell culture media is typically buffered to a physiological pH (around 7.4), prolonged incubation at 37°C could potentially lead to some degradation.
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pH Monitoring: Ensure your cell culture medium is properly buffered and the pH remains stable throughout the experiment.
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Fresh Preparation: Always prepare fresh dilutions of this compound from your stock solution immediately before each experiment. Avoid using old or stored dilutions.
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Control Experiments: Include a "compound only" control (without cells) incubated under the same conditions to check for precipitation or degradation over time. You can analyze this control using HPLC to assess the compound's integrity.
Section 2: Experimental Design and Execution
Question 3: I'm not observing the expected cytotoxic effect of this compound on my cancer cell line. What are some potential reasons?
A lack of cytotoxic effect can stem from various factors, ranging from the experimental setup to the inherent biology of the cell line.
Answer:
Troubleshooting a lack of efficacy requires a systematic approach to rule out potential issues. Consider the following workflow:
Workflow for Troubleshooting Low Cytotoxicity
Caption: A logical workflow for diagnosing low cytotoxicity.
-
Cell Line Specificity: The efficacy of many anticancer agents is cell-line dependent. 2-Aryloxazole derivatives have been shown to target pathways that may not be active or essential in all cell lines. For example, some derivatives act as VEGFR2 kinase inhibitors, which would be more effective in cells dependent on this signaling pathway[3][4].
-
Target Expression: If the putative target of this compound is known or suspected (e.g., a specific kinase or receptor), verify its expression level in your chosen cell line via Western blot or qPCR. Low or absent target expression will naturally lead to low efficacy.
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Drug Efflux Pumps: Cancer cells can develop resistance to drugs by overexpressing efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cell. Consider using a cell line with known drug sensitivities or co-incubating with an efflux pump inhibitor as a control experiment.
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Incubation Time: The cytotoxic effects of a compound may not be apparent after a short incubation period. Extend the incubation time (e.g., 48 or 72 hours) to allow for the compound to exert its full effect.
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Positive Control: Always include a positive control (a compound with known cytotoxic effects on your cell line) to ensure that the assay itself is working correctly.
Question 4: My results are highly variable between experiments. How can I improve the reproducibility of my assays?
Reproducibility is key to reliable data. High variability can mask the true effect of your compound.
Answer:
Inconsistent results in cell-based assays are a common challenge. Here are key areas to focus on for improving reproducibility:
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Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well. Inaccurate cell counting or uneven cell distribution in the plate are major sources of variability.
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Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic and genotypic drift, altering their response to drugs.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, either avoid using the outer wells or fill them with sterile PBS or media.
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Reagent Consistency: Use the same lot of reagents (e.g., media, serum, assay kits) for a set of comparative experiments.
Section 3: Mechanism of Action and Data Interpretation
Question 5: I'm seeing a decrease in cell viability, but how do I know if it's due to apoptosis or another mechanism?
Determining the mode of cell death is a critical step in characterizing a novel compound.
Answer:
Several assays can help elucidate the mechanism of action. Based on the literature for structurally related compounds, 2-phenyloxazole derivatives can induce apoptosis[1][5].
Experimental Protocol: Apoptosis Assessment using Annexin V/Propidium Iodide Staining
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Cell Treatment: Seed your cells in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound at a concentration around the IC50 value for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
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Cell Harvesting: Gently collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells: Early apoptotic
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic
-
Annexin V-negative/PI-positive cells: Necrotic
-
Signaling Pathway Analysis
To further investigate the mechanism, you can perform Western blot analysis on key proteins involved in apoptosis and other relevant pathways.
Sources
- 1. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 2-(2-Chlorophenyl)oxazole and Other Small Molecule Inhibitors
Introduction:
Welcome to the technical support center for researchers utilizing 2-(2-Chlorophenyl)oxazole and other novel small molecule inhibitors. While the therapeutic potential of targeted inhibitors is vast, ensuring that the observed biological effects are due to the intended on-target activity is a critical and often challenging aspect of drug discovery and chemical biology research. Off-target effects, where a compound interacts with unintended biomolecules, can lead to misleading results, toxicity, and a misinterpretation of the compound's mechanism of action.[1][2]
This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth troubleshooting advice and frequently asked questions to help you design robust experiments, interpret your data accurately, and minimize the impact of off-target effects. We will focus on the common challenges encountered when working with kinase inhibitors, a frequent application for heterocyclic compounds like this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: I'm observing an unexpected cellular phenotype after treating with this compound that doesn't align with the known function of my primary target. How can I determine if this is an off-target effect?
This is a common and important observation in early-stage compound validation. An unexpected phenotype is a strong indicator of potential polypharmacology. Here’s a systematic approach to dissect this:
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Confirm On-Target Engagement: First, verify that your compound is engaging the intended target in your cellular system at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures direct target binding in a cellular environment.[3][4][5][6] An observed thermal shift provides evidence that the compound is reaching and binding to its intended target.
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Perform a Dose-Response Analysis: Correlate the dose-response of the on-target activity with the dose-response of the unexpected phenotype. If the EC50 for the off-target phenotype is significantly different (e.g., >10-fold) from the IC50 or Kd for the on-target, it suggests the phenotype may be driven by a different molecular interaction.
-
Use a Structurally Unrelated Inhibitor: If available, treat your cells with a known, structurally distinct inhibitor of the same primary target. If this second inhibitor recapitulates the expected on-target effects but not the unexpected phenotype, this provides strong evidence that the phenotype is due to an off-target effect of your initial compound.[7]
-
Rescue Experiment with a Resistant Mutant: If a known mutation in your target confers resistance to your compound, you can express this mutant in your cells. If the on-target effects are rescued but the unexpected phenotype persists, this points to an off-target mechanism.
Q2: What is the best strategy to proactively assess the selectivity of my compound?
Proactive selectivity profiling is crucial to understanding your compound's activity landscape. A tiered approach is often the most efficient and cost-effective:
-
Tier 1: Large-Scale Kinase Panel Screening: Submit your compound for screening against a broad panel of kinases (e.g., 100-400 kinases) at a single high concentration (e.g., 1 µM or 10 µM).[8][9] This will provide a "snapshot" of potential off-targets across the kinome. Several commercial vendors offer these services.
-
Tier 2: Dose-Response Determination for Hits: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, perform a follow-up dose-response experiment to determine the IC50 value.[8] This will quantify the potency of your compound against these off-targets.
-
Tier 3: In-Cell Target Engagement: For high-priority off-targets (those with potent IC50 values), validate their engagement in a cellular context using methods like CETSA.[10] This confirms that the compound can access and bind to the off-target in a more physiologically relevant setting.
Q3: My compound is a potent inhibitor in a biochemical assay, but I see weaker or no activity in my cell-based assays. What could be the issue?
This discrepancy is common and can be attributed to several factors:
-
Cell Permeability: The compound may have poor membrane permeability and not reach its intracellular target at sufficient concentrations.
-
High ATP Concentration in Cells: If your compound is an ATP-competitive inhibitor, the high intracellular concentration of ATP (1-10 mM) can outcompete your inhibitor, leading to a significant drop in apparent potency compared to a biochemical assay with lower ATP concentrations.[11]
-
Drug Efflux Pumps: Your compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Compound Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.
Troubleshooting Steps:
-
Assess Cell Permeability: Use computational models (e.g., cLogP) or experimental assays to assess permeability.
-
Use a Cell-Based Target Engagement Assay: CETSA is invaluable here, as a positive result confirms the compound is entering the cell and binding its target.[3][6]
-
Co-administer with Efflux Pump Inhibitors: While not a definitive solution, observing increased potency in the presence of an efflux pump inhibitor can be diagnostic.
Part 2: Troubleshooting Guides & Protocols
Guide 1: Interpreting Kinase Selectivity Data
Once you have your kinase profiling data, interpreting it correctly is key. Here's a guide to understanding the output.
Data Presentation: Kinase Selectivity Profile
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | On-Target/Off-Target | Notes |
| Primary Target Kinase (PTK) | 98% | 15 | On-Target | Potent and selective. |
| Off-Target Kinase A (OTKA) | 85% | 150 | Off-Target | 10-fold less potent than PTK. |
| Off-Target Kinase B (OTKB) | 55% | >1000 | Off-Target | Weak interaction. |
| Off-Target Kinase C (OTKC) | 12% | Not Determined | Non-hit | No significant inhibition. |
Key Metrics for Interpretation:
-
Selectivity Score (S-Score): A quantitative measure of selectivity. A common method is to divide the number of inhibited kinases by the total number of kinases tested at a specific concentration threshold. A lower score indicates higher selectivity.
-
Tree Spot Diagram: A visual representation of kinase inhibition data mapped onto a dendrogram of the human kinome. This helps to quickly identify if off-targets are clustered within a specific kinase family.
Workflow for Proactive Selectivity Assessment
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
Guide 2: Protocol for Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement in intact cells or cell lysates.[5][6][10] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
Experimental Workflow
-
Cell Treatment: Incubate cultured cells with your compound at various concentrations or with a vehicle control (e.g., DMSO).
-
Heating Step: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles or sonication).
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction and quantify the amount of your target protein using a specific detection method, most commonly Western blotting or mass spectrometry.[4]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
CETSA Workflow Diagram
Caption: Step-by-step experimental workflow for a CETSA experiment.
Guide 3: Alternative Methods for Target Identification
If the primary target of this compound is unknown or if you suspect multiple targets, unbiased chemical proteomics approaches can be employed.
Kinobeads / Affinity Chromatography
This method uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a cell lysate.[12][13][14]
Experimental Protocol:
-
Lysate Preparation: Prepare a native cell lysate.
-
Competitive Binding: Incubate the lysate with your free compound (the competitor) at various concentrations.
-
Kinobead Incubation: Add the kinobeads to the lysate. Kinases not bound by your free compound will bind to the beads.
-
Pull-down and Wash: Pellet the beads, wash away non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides.
-
LC-MS/MS Analysis: Identify and quantify the pulled-down kinases using mass spectrometry. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that your compound is binding to it.[15]
Kinobeads Workflow Diagram
Caption: Workflow for identifying kinase targets using Kinobeads.
Part 3: General Lab Practices to Minimize Misleading Data
-
Compound Quality Control: Always ensure the purity and identity of your compound stock. Impurities can have their own biological activities.
-
Appropriate Controls: Always include both positive and negative controls in your experiments. For kinase assays, a known potent inhibitor and a vehicle control are essential.[9]
-
Mind Your Assay Conditions: Be aware of how assay parameters like ATP concentration can influence inhibitor potency.[11][16] For troubleshooting enzymatic assays in general, ensure all components are properly thawed and mixed, and that incubation times and temperatures are precise.[17]
-
Consider Compound promiscuity: Molecules containing certain scaffolds, including some oxazole derivatives, can have a higher propensity for off-target interactions.[18][19] Computational tools can sometimes predict potential off-target liabilities based on structural motifs.[2][20]
By employing these rigorous, multi-faceted approaches, you can build a comprehensive understanding of your compound's activity, confidently distinguish on-target from off-target effects, and generate high-quality, reproducible data.
References
- Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 123(5), 773-787.
- Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Brehmer, D., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315.
- van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1779-1793.
- Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 147-164.
- Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(11), 2958-2967.
- Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165.
- Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
- Médard, D., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Duncan, J. S., et al. (2012). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 11(11), 5441-5451.
- Patsnap. (2025). How can off-target effects of drugs be minimised?.
- UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
- Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1262-1264.
- Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 382(6667), eadn8130.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- Parrott, N., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 773.
- Abcam. (n.d.).
- Singh, P., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
- Singh, P., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Singh, P., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- ResearchGate. (2025). 73 questions with answers in KINASE ASSAY.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
- Wang, Y., et al. (2019). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules, 24(18), 3298.
- Kumar, A., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
- Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
- Myöhänen, T. T., et al. (2021). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease. Journal of Medicinal Chemistry, 64(15), 11264-11283.
- BenchChem. (2025). 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime in cellular models. BenchChem.
- Wikipedia. (n.d.). Oxazole. Wikipedia.
- Al-Ostoot, F. H., et al. (2025). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Molecules, 30(15), 3456.
- Singh, P., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 1-15.
- Khan, S. H. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 21(24), 9572.
- CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware.
- ChemScene. (n.d.). 2-(2-Chlorophenyl)-5-methylbenzo[d]oxazole. ChemScene.
- Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930-3935.
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Technical Support Center: Scaling Up the Synthesis of 2-(2-Chlorophenyl)oxazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the synthesis and scale-up of 2-(2-Chlorophenyl)oxazole. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind key process decisions to ensure a successful and scalable synthesis.
Part 1: Strategic Overview & Frequently Asked Questions (FAQs)
Scaling up a chemical synthesis introduces challenges not always apparent at the bench scale. This section addresses high-level considerations for transitioning the synthesis of this compound from grams to kilograms.
Q1: Which synthetic route is most suitable for the large-scale synthesis of this compound?
A1: While several methods exist for oxazole synthesis, including the Robinson-Gabriel and Fischer syntheses, the Van Leusen Oxazole Synthesis is often the most practical and efficient for this specific target on a larger scale.[1][2] This reaction utilizes 2-chlorobenzaldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base.[3]
-
Key Advantages for Scale-Up:
-
Convergent Synthesis: It constructs the oxazole ring in a single, high-yielding step from readily available starting materials.
-
Good Functional Group Tolerance: The reaction conditions are generally compatible with the chloro-substituent on the phenyl ring.
-
Avoids Harsh Reagents: Unlike some classical methods that require strong acids like H₂SO₄ or POCl₃, the Van Leusen reaction typically uses a base like potassium carbonate in a suitable solvent, which is more manageable in large reactors.[4]
-
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The main hazard is associated with tosylmethyl isocyanide (TosMIC) . TosMIC is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[5][6] It is metabolized to cyanide in the body.[7] Furthermore, it is a moisture-sensitive solid.[5] On a large scale, handling significant quantities of this reagent requires strict safety protocols:
-
Engineering Controls: Use a well-ventilated fume hood or a closed-system reactor to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses, and a lab coat. For large quantities, consider enhanced respiratory protection.
-
Inert Atmosphere: Handle TosMIC under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture.
Q3: What are the most critical parameters to control during scale-up?
A3: The three most critical parameters are:
-
Temperature Control: The reaction can be exothermic, especially during the addition of the base or aldehyde. Uncontrolled exotherms can lead to side reactions and a decrease in yield and purity.
-
Mixing Efficiency: Homogeneous mixing is vital to ensure uniform reaction rates and prevent localized "hot spots" or high concentrations of reagents. This becomes more challenging in larger reactors.
-
Rate of Reagent Addition: Slow, controlled addition of reagents is crucial for managing the reaction exotherm and minimizing the formation of impurities.
Part 2: Recommended Synthetic Protocol (Van Leusen Reaction)
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Workflow for the Van Leusen Synthesis of this compound.
Step-by-Step Protocol
-
Reactor Setup: A multi-neck, round-bottom flask (or an appropriately sized reactor) is equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagent Charging: Charge the reactor with anhydrous methanol and potassium carbonate (K₂CO₃). Begin stirring to create a suspension.
-
TosMIC Addition: Under a positive flow of nitrogen, add tosylmethyl isocyanide (TosMIC) to the suspension.
-
Aldehyde Addition: Slowly add a solution of 2-chlorobenzaldehyde in anhydrous methanol to the reactor over 30-60 minutes, maintaining the internal temperature below 30°C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.
Part 3: Troubleshooting Guide for Scale-Up
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the Van Leusen oxazole synthesis.
Q4: My reaction yield is consistently low, even though TLC shows full conversion of the aldehyde. What is the likely cause?
A4: This often points to product loss during the work-up and purification stages.
-
Causality: this compound has moderate polarity. During aqueous work-up, some product may remain in the aqueous layer if the extraction is not thorough. Additionally, if the product is a volatile solid, it can be lost during solvent removal under high vacuum, especially with prolonged heating.
-
Troubleshooting Steps:
-
Extraction Efficiency: Increase the number of extractions (e.g., from 3 to 5) or use a continuous extraction apparatus for large-scale batches.
-
Solvent Removal: Remove the solvent at a moderate temperature (e.g., <40°C) on the rotary evaporator. Avoid using a high-vacuum pump until the bulk of the solvent is gone.
-
pH Adjustment: Ensure the aqueous layer is basic (pH > 8) before extraction to keep any potential acidic byproducts ionized and in the aqueous phase, while the desired oxazole remains neutral.
-
Q5: The reaction stalls, and a significant amount of the starting 2-chlorobenzaldehyde remains. Why is this happening?
A5: This is a common issue and usually points to a problem with the reagents or reaction conditions.
-
Causality: The reaction is initiated by the deprotonation of TosMIC by the base. If the base is not strong enough, is of poor quality, or has been deactivated by moisture, the reaction will not proceed efficiently.[8] Similarly, if the TosMIC itself has degraded due to moisture, it will be inactive.
-
Troubleshooting Steps:
| Parameter | Potential Issue | Recommended Action |
| Base (K₂CO₃) | Insufficient quantity or low quality (e.g., hydrated). | Use a fine powder of anhydrous K₂CO₃. Ensure at least 2.0 equivalents are used. For difficult reactions, a stronger base like t-BuOK can be tested on a small scale.[3] |
| TosMIC | Degradation due to moisture exposure. | Purchase high-purity TosMIC and store it in a desiccator. Handle under an inert atmosphere. |
| Solvent | Presence of water in the methanol. | Use anhydrous methanol (<0.05% water). |
| Temperature | Reaction temperature is too low. | Ensure the reaction mixture reaches and maintains a gentle reflux. |
Q6: My final product is difficult to purify and appears oily or discolored, with multiple byproducts on the TLC plate. What causes this?
A6: This indicates the formation of side products, often due to poor control over reaction exothermicity or the use of impure starting materials.
-
Causality: The reaction between the deprotonated TosMIC and the aldehyde is fast and can be exothermic. If the 2-chlorobenzaldehyde is added too quickly, the localized increase in temperature can lead to decomposition or side reactions. The presence of impurities in the starting aldehyde (e.g., the corresponding carboxylic acid) can also lead to byproduct formation.
-
Troubleshooting Steps:
-
Controlled Addition: Add the aldehyde solution dropwise using an addition funnel or a syringe pump. Monitor the internal temperature and use an ice bath to maintain it below the desired limit during addition.
-
Reagent Purity: Verify the purity of 2-chlorobenzaldehyde by NMR or GC before use. Distill it if necessary.
-
Reaction Monitoring: Quench the reaction as soon as the starting material is consumed (as determined by TLC) to prevent the formation of degradation products over extended reaction times.[9]
-
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from Pharmaguideline. [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from Wikipedia. [Link]
-
Wikipedia. (2023). Fischer oxazole synthesis. Retrieved from Wikipedia. [Link]
-
Ma, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from NROChemistry. [Link]
-
Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Retrieved from Sciforum. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2021). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Retrieved from Indian Journal of Pharmaceutical Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Wikipedia. (2023). Van Leusen reaction. Retrieved from Wikipedia. [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from SynArchive. [Link]
-
Wiley Online Library. (n.d.). Fischer Oxazole Synthesis. Retrieved from Wiley Online Library. [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from CUTM Courseware. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Retrieved from Cole-Parmer. [Link]
-
PubMed Central (PMC). (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from PubMed Central. [Link]
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- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
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- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 2-(2-Chlorophenyl)oxazole
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the analytical techniques used to verify the structure of 2-(2-Chlorophenyl)oxazole, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure the confident identification of this target molecule, distinguishing it from potential isomers and byproducts.
The Importance of Structural Verification in 2-Aryl-Oxazoles
The 2-aryl-oxazole motif is a privileged structure in numerous biologically active compounds. The specific substitution pattern on the phenyl ring is critical for its pharmacological activity. A seemingly minor shift in the position of a substituent, such as the chlorine atom in this compound, can drastically alter its biological properties. Therefore, robust analytical confirmation is not merely a procedural step but a fundamental requirement for meaningful structure-activity relationship (SAR) studies and the advancement of drug discovery programs.
This guide will focus on a multi-technique approach for the structural elucidation of this compound, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Comparative Analysis of Spectroscopic Data
The definitive confirmation of the this compound structure hinges on the careful interpretation of its spectroscopic data and comparison with that of potential regioisomers, namely 2-(3-chlorophenyl)oxazole and 2-(4-chlorophenyl)oxazole. The electronic and steric effects of the chlorine atom at the ortho, meta, and para positions induce subtle yet measurable differences in the spectroscopic signatures of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the substitution pattern.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a complex multiplet in the aromatic region, corresponding to the four protons on the chlorophenyl ring and the two protons on the oxazole ring. The key to distinguishing the ortho-substituted isomer lies in the chemical shifts and coupling patterns of the aromatic protons. The proton adjacent to the chlorine atom will be influenced by its electron-withdrawing and anisotropic effects, leading to a distinct downfield shift compared to the other aromatic protons. Furthermore, the coupling constants between adjacent protons can help delineate the substitution pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary and often more direct evidence for the substitution pattern. The carbon atom directly attached to the chlorine atom will experience a significant downfield shift due to the inductive effect of the halogen. Moreover, the number of distinct signals in the aromatic region can help differentiate between the isomers.
| Compound | Expected ¹H NMR Aromatic Signals (δ, ppm) | Expected ¹³C NMR Signals for Chlorophenyl Ring (δ, ppm) |
| This compound | Complex multiplet, with one proton significantly downfield | 6 distinct signals |
| 2-(3-Chlorophenyl)oxazole | More resolved multiplets, with characteristic splitting patterns | 6 distinct signals, with different chemical shifts compared to the ortho isomer |
| 2-(4-Chlorophenyl)oxazole | Two distinct doublets due to symmetry | 4 distinct signals due to symmetry |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 179 and an isotope peak at m/z 181 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
The fragmentation pattern can also provide clues about the structure. The oxazole ring is known to undergo characteristic cleavages. Common fragmentation pathways for 2-aryloxazoles involve the loss of CO, HCN, and cleavage of the bond between the phenyl and oxazole rings. While the primary fragmentation may be similar for the isomers, the relative intensities of the fragment ions could differ due to the position of the chlorine atom influencing the stability of the resulting fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxazole ring, as well as aromatic C-H and C=C stretching vibrations. The C-Cl stretching vibration will also be present in the fingerprint region. While FTIR is excellent for confirming the presence of the oxazole and chlorophenyl moieties, it is less effective than NMR for definitively distinguishing between the positional isomers. However, subtle shifts in the positions of the aromatic C-H out-of-plane bending vibrations in the fingerprint region can sometimes provide supporting evidence for the substitution pattern.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch (oxazole) | 1650 - 1590 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O-C Stretch (oxazole) | 1250 - 1020 |
| C-Cl Stretch | 800 - 600 |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following detailed experimental protocols are recommended.
Protocol 1: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds. A larger number of scans will be required to obtain a good signal-to-noise ratio.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup and Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities.
-
Acquire the mass spectrum in electron ionization (EI) mode over a mass range of m/z 40-400.
-
Protocol 3: FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat sample (if liquid) or a finely ground powder (if solid) directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the structural confirmation of synthesized this compound.
Caption: Workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of a synthesized molecule like this compound is a critical process that requires a combination of analytical techniques. While each method provides valuable information, it is the synergistic interpretation of data from NMR, MS, and FTIR that leads to an unambiguous assignment. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently verify the structure of their target compounds, ensuring the integrity of their scientific findings and accelerating the pace of drug discovery and development.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. [Link]
-
Bruker. (n.d.). NMR Spectroscopy. Bruker Corporation. [Link]
-
Agilent Technologies. (n.d.). Gas Chromatography Mass Spectrometry (GC/MS). Agilent Technologies, Inc. [Link]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-(2-Chlorophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
The 2-(2-chlorophenyl)oxazole motif is a crucial building block in medicinal chemistry, appearing in a variety of compounds with potential therapeutic applications. However, the reproducible synthesis of this key intermediate can be a significant challenge, with yields and purity often varying depending on the chosen synthetic route. This guide provides an in-depth comparison of the most common and effective methods for the synthesis of this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the optimal strategy for their needs.
Introduction: The Challenge of Reproducibility
The synthesis of 2-aryloxazoles, such as this compound, is a well-established field in heterocyclic chemistry. Classical named reactions, including the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen oxazole synthesis, have long been the cornerstones of this area. While these methods are foundational, they can suffer from drawbacks such as harsh reaction conditions, limited substrate scope, and the use of stoichiometric, and sometimes hazardous, reagents. These factors can contribute to difficulties in achieving consistent and high-yielding results, particularly when dealing with substrates bearing specific substitution patterns like the ortho-chloro group on the phenyl ring.
More recently, modern catalytic methods have emerged, offering milder reaction conditions and improved efficiency. This guide will explore both the traditional and contemporary approaches to the synthesis of this compound, providing a comparative analysis to inform your synthetic strategy.
Classical Synthetic Routes: A Comparative Overview
Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful and versatile method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction is particularly useful for the synthesis of 2-substituted oxazoles where the aldehyde precursor is readily available.[1][2]
Mechanism and Rationale:
The reaction proceeds via the deprotonation of TosMIC by a base, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline intermediate. Subsequent elimination of the tosyl group, facilitated by a base, leads to the aromatic oxazole ring.[1][2] The mild reaction conditions and the commercial availability of TosMIC make this a popular choice for oxazole synthesis.
Figure 1: Simplified workflow of the Van Leusen oxazole synthesis.
Experimental Protocol (General Example):
A detailed protocol for the synthesis of a similar 5-substituted oxazole using the Van Leusen reaction is as follows: To a suspension of a base like potassium carbonate in a suitable solvent such as methanol, the aldehyde (e.g., 2-chlorobenzaldehyde) and TosMIC are added. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by removing the solvent and partitioning the residue between water and an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.[3]
Advantages:
-
Mild reaction conditions.
-
Readily available starting materials.
-
Generally good to excellent yields.[4]
Disadvantages:
-
Stoichiometric use of TosMIC.
-
Potential for side reactions, such as the formation of nitriles from ketones if present.[5]
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic method for preparing oxazoles by the cyclodehydration of 2-acylamino ketones.[6][7] This method is particularly well-suited for the synthesis of 2,5-disubstituted oxazoles.
Mechanism and Rationale:
The reaction is typically catalyzed by strong acids, such as sulfuric acid or polyphosphoric acid, which promote the intramolecular cyclization of the 2-acylamino ketone.[8] The resulting oxazoline intermediate then dehydrates to form the aromatic oxazole. The harsh acidic conditions can limit the functional group tolerance of this reaction.
Figure 2: Key steps in the Robinson-Gabriel synthesis.
Experimental Protocol (General Example):
A general procedure involves heating the 2-acylamino ketone with a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid. The reaction progress is monitored, and upon completion, the mixture is cooled and poured into ice water. The precipitated product is then collected by filtration, washed, and purified, often by recrystallization.[7]
Advantages:
-
Well-established and straightforward procedure.
-
Starting materials can often be readily prepared.
Disadvantages:
-
Harsh reaction conditions can lead to low yields and side reactions.[4]
-
Limited functional group tolerance.
Fischer Oxazole Synthesis
The Fischer oxazole synthesis is another classical method that involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous acid, typically hydrogen chloride.[9][10]
Mechanism and Rationale:
The reaction is believed to proceed through the formation of an iminochloride intermediate from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, followed by cyclization and dehydration to yield the oxazole. The requirement for anhydrous conditions and gaseous HCl can make this procedure cumbersome.[10]
Figure 3: Reaction pathway of the Fischer oxazole synthesis.
Experimental Protocol (General Example):
Typically, the cyanohydrin and aldehyde are dissolved in a dry, inert solvent like ether. Dry hydrogen chloride gas is then bubbled through the solution. The oxazole product often precipitates as its hydrochloride salt, which can be collected and neutralized to afford the free base.[10]
Advantages:
-
A classic and well-documented method.
Disadvantages:
-
Requires anhydrous conditions and the handling of gaseous HCl.
-
Can be prone to side reactions, such as the formation of chloro-oxazolines.[10]
-
Yields can be variable.
Modern Catalytic Approaches
In recent years, a variety of modern catalytic methods have been developed for oxazole synthesis, often offering milder conditions, higher yields, and greater functional group tolerance compared to the classical methods.
One notable example is the copper-catalyzed synthesis of oxazoles from benzamides and 2-bromoacetophenone derivatives. This approach, utilizing a copper(II) complex immobilized on magnetic nanoparticles, provides an eco-friendly and efficient route to 2,4-disubstituted oxazoles with high yields.[11] While a specific example for this compound is not provided, this methodology represents a promising alternative to traditional syntheses.
Another modern approach involves the reaction of 2-trimethylsilyl-1,2,3-triazole with acid chlorides, which rearrange upon heating to form 2-substituted oxazoles in high yields.[12] This one-pot method avoids harsh acidic or basic conditions.
Comparative Analysis and Recommendations
| Synthetic Route | Starting Materials | Reagents/Catalysts | Conditions | Typical Yield | Advantages | Disadvantages |
| Van Leusen Synthesis | 2-Chlorobenzaldehyde, TosMIC | Base (e.g., K₂CO₃) | Mild to moderate temperature | Good to Excellent[4] | Mild conditions, good functional group tolerance | Stoichiometric use of TosMIC, potential side reactions |
| Robinson-Gabriel Synthesis | 2-(2-Chlorobenzamido)ketone | Strong acid (H₂SO₄, PPA) | High temperature | Moderate | Readily available starting materials | Harsh conditions, limited functional group tolerance, lower yields[4] |
| Fischer Oxazole Synthesis | 2-Chlorobenzaldehyde cyanohydrin, Aldehyde | Anhydrous HCl | Anhydrous, often low temperature | Moderate | Classic, well-understood method | Requires anhydrous conditions and gaseous HCl, potential for side reactions[10] |
| Modern Catalytic Methods | Varies (e.g., amides, acid chlorides) | Transition metal catalysts (e.g., Cu, Au) | Often mild | Good to Excellent | High efficiency, mild conditions, good functional group tolerance | Catalyst cost and sensitivity can be a factor |
Recommendations:
For the synthesis of this compound, the Van Leusen oxazole synthesis often represents the most reliable and reproducible choice among the classical methods, particularly if 2-chlorobenzaldehyde is readily available. Its milder reaction conditions are more amenable to a wider range of functional groups and generally provide higher and more consistent yields.
The Robinson-Gabriel and Fischer syntheses , while historically significant, present greater challenges in terms of reproducibility due to their harsh conditions and potential for side reactions. They may be considered if the specific starting materials are more accessible or if optimization for a particular substrate has been previously established.
For researchers seeking higher efficiency, milder conditions, and broader substrate scope, exploring modern catalytic methods is highly recommended. While specific protocols for this compound may require some adaptation from related examples, the potential for improved yields and reproducibility makes them an attractive area for investigation.
Conclusion
The reproducible synthesis of this compound is achievable through several synthetic routes. While classical methods like the Robinson-Gabriel and Fischer syntheses provide foundational approaches, the Van Leusen synthesis generally offers a more reliable and higher-yielding pathway. For optimal results and to embrace greener chemistry principles, the exploration of modern, catalytic methodologies is strongly encouraged. Careful consideration of the available starting materials, desired scale, and tolerance for reaction conditions will ultimately guide the selection of the most appropriate synthetic strategy.
References
-
Van Leusen Reaction | NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Fischer oxazole synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 2-(2-Chlorophenyl)oxazole Samples
In the landscape of pharmaceutical research and drug development, the molecular integrity of chemical building blocks is paramount. Heterocyclic compounds, particularly oxazole derivatives, are foundational scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] 2-(2-Chlorophenyl)oxazole, a key intermediate, is no exception. Its purity directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of this compound. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for methodological choices, ensuring a robust and self-validating approach to quality control. The validation of these analytical methods is not merely a procedural formality but a critical component of Good Manufacturing Practices (GMPs) and a requirement by regulatory bodies like the ICH.[5][6][7][8]
Anticipating the Unknown: Potential Impurities in Synthesis
A robust purity validation strategy begins with understanding the potential impurities that may arise during synthesis. The synthesis of this compound, often proceeding through routes like the van Leusen reaction, involves the condensation of an aldehyde (2-chlorobenzaldehyde) with tosylmethyl isocyanide (TosMIC).[9]
Common potential impurities include:
-
Starting Materials: Residual 2-chlorobenzaldehyde or TosMIC.
-
Isomeric Impurities: Positional isomers such as 2-(3-chlorophenyl)oxazole or 2-(4-chlorophenyl)oxazole, arising from impure starting materials.
-
Reaction By-products: Intermediates or products from side-reactions inherent to the synthetic pathway.[10]
-
Degradation Products: Compounds formed by the breakdown of the target molecule under specific conditions (e.g., hydrolysis).
Identifying and quantifying these impurities is the central challenge that the following analytical methods are designed to address.
Orthogonal Approaches to Purity Determination: A Comparative Analysis
No single analytical technique is universally superior; a multi-faceted approach provides the most comprehensive picture of a sample's purity. We will compare three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of pharmaceutical quality control for its precision, robustness, and quantitative power. It excels at separating the main compound from non-volatile and thermally labile impurities.
Principle of Operation: Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A liquid sample is injected into a column packed with non-polar stationary phase (e.g., C18). A polar mobile phase is pumped through the column, and compounds elute at different times based on their relative affinity for the two phases. A UV detector measures the absorbance of the eluting compounds, generating a chromatogram where peak area is proportional to concentration.
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v).[11] Filter through a 0.45 µm membrane filter and degas by sonication. The high proportion of organic solvent is chosen due to the relatively non-polar nature of the analyte.
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution. Prepare a series of working standards (e.g., 1-100 µg/mL) by serial dilution.[11]
-
Sample Preparation: Accurately weigh ~10 mg of the test sample, dissolve in 10 mL of mobile phase, and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[11]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm (a common wavelength for aromatic compounds; should be optimized by running a UV scan of the analyte).
-
Run Time: 10-15 minutes, ensuring all potential impurities have eluted.
-
Data Analysis: Identify the peak corresponding to this compound by comparing its retention time to the reference standard. Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. For accurate quantification of specific impurities, a calibration curve generated from impurity standards is required.
Causality and Trustworthiness: The choice of a C18 column is based on the hydrophobic nature of the aromatic, chlorinated oxazole ring. The acetonitrile/water mobile phase provides good separation efficiency for such compounds.[11][12] Method validation according to ICH guidelines is essential to establish linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ) for any potential impurities.[5][14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly adept at detecting residual solvents and thermally stable, low-molecular-weight impurities.[15][16][17]
Principle of Operation: A liquid sample is vaporized in a hot injector and swept onto a capillary column by an inert carrier gas (e.g., Helium). The column, coated with a stationary phase, separates compounds based on their boiling points and interactions with the phase. As compounds elute, they enter a mass spectrometer, which ionizes them (typically via Electron Ionization - EI), separates the resulting ions by their mass-to-charge ratio (m/z), and detects them. The output is a chromatogram of intensity versus retention time, with a unique mass spectrum for each peak.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
GC-MS Conditions:
-
Column: DB-1-MS or DB-5-MS (low-polarity phases), 30 m x 0.25 mm ID, 0.25 µm film thickness.[16]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split mode (e.g., 50:1), temperature 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes. This temperature program is designed to elute volatile impurities first, followed by the main analyte, and then any higher-boiling by-products.
-
MS Transfer Line: 280°C.
-
Ion Source: EI, 70 eV, temperature 230°C.
-
Mass Analyzer: Scan range 40-450 amu.
-
-
Data Analysis: The mass spectrum of the main peak is compared to a reference library (e.g., NIST) and the reference standard for confirmation. Impurity peaks are identified by their mass spectra. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) is a powerful diagnostic tool for identifying chlorine-containing impurities.[16]
Causality and Trustworthiness: GC-MS is chosen for its superior separation power for volatile compounds and the definitive structural information provided by the mass spectrum.[15][18] The 70 eV electron ionization energy is a standard that produces reproducible fragmentation patterns, allowing for library matching. This provides a high degree of confidence in impurity identification, a key aspect of trustworthiness.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the molecular structure of the main compound and any impurities present in significant amounts (>0.1-1%).
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The exact frequency (chemical shift) is dependent on the local chemical environment of the nucleus, providing a fingerprint of the molecule's structure. The area under an NMR peak is directly proportional to the number of nuclei it represents.
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1][19]
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum. The aromatic protons of the chlorophenyl and oxazole rings will appear in the downfield region (typically 7.0-8.5 ppm).[1]
-
Integrate all peaks. The ratio of the integrals should correspond to the number of protons in the structure. Impurity peaks will have integrals that are inconsistent with the main structure.
-
-
¹³C NMR Acquisition:
-
2D NMR (for structural confirmation):
-
If necessary, run 2D NMR experiments like COSY (¹H-¹H correlations), HSQC (one-bond ¹H-¹³C correlations), and HMBC (long-range ¹H-¹³C correlations) to definitively assign all signals and confirm the connectivity of the main compound and any major impurities.[19]
-
-
Data Analysis: Purity is assessed by comparing the integrals of peaks corresponding to the main compound with those of impurities. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample, allowing for a highly accurate determination of the analyte's absolute purity.
Causality and Trustworthiness: NMR is the gold standard for structural identification.[1][20] Unlike chromatographic techniques, it does not require a reference standard for every impurity to detect and estimate its concentration relative to the main component. This makes it an authoritative method for confirming the identity of the bulk material and for identifying unexpected impurities.
Visualizing the Purity Validation Workflow
A comprehensive quality control strategy integrates these techniques to leverage their individual strengths. The following workflow illustrates a logical progression from initial screening to final purity certification.
Caption: Integrated workflow for purity validation of this compound.
Quantitative Data Summary & Comparison
To illustrate the comparative performance, consider a hypothetical batch of this compound contaminated with 0.4% of the starting material (2-chlorobenzaldehyde) and 0.3% of a positional isomer (2-(4-chlorophenyl)oxazole).
Table 1: Comparison of Analytical Technique Performance
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Use | Precise Quantification | Identification of Volatiles | Structural Elucidation |
| Sensitivity | High (ppm levels) | Very High (ppb levels) | Moderate ( ~0.1% for routine ¹H) |
| Selectivity | High (Chromatographic) | Very High (Chromatographic & MS) | High (Chemical Shift Dispersion) |
| Quantification | Excellent (with standards) | Good (with standards) | Excellent (qNMR with internal std.) |
| Structural Info | None | High (MS fragmentation) | Definitive (¹H, ¹³C, 2D) |
| Sample Throughput | High | Medium | Low |
Table 2: Hypothetical Experimental Data for an Impure Sample
| Technique | Analyte | Result | Interpretation |
| HPLC-UV | This compound | Retention Time: 5.8 min; Area: 99.3% | Main peak detected. |
| Impurity 1 (Isomer) | Retention Time: 6.2 min; Area: 0.3% | Isomer peak resolved and quantified. | |
| Impurity 2 (Aldehyde) | Retention Time: 2.5 min; Area: 0.4% | Starting material peak resolved and quantified. | |
| GC-MS | This compound | RT: 8.1 min; MS Match: Confirmed | Identity confirmed by mass spectrum. |
| Impurity 1 (Isomer) | RT: 8.3 min; MS Match: Confirmed | Isomer identified by identical mass spectrum but different RT. | |
| Impurity 2 (Aldehyde) | RT: 4.5 min; MS Match: Confirmed | Starting material confirmed by mass spectrum. | |
| ¹H NMR | This compound | Signals consistent with structure | Structure of bulk material is correct. |
| Impurity Signals | Small signals in aromatic & aldehyde region | Presence of minor impurities confirmed. Integration suggests ~0.7% total impurity level, corroborating HPLC data. |
Decision-Making for Method Selection
The choice of technique depends on the specific question being asked. This logical diagram guides the researcher to the most appropriate method.
Caption: Decision guide for selecting the appropriate analytical technique.
Conclusion and Recommendations
Validating the purity of this compound requires a scientifically sound, multi-pronged strategy. No single method provides all the necessary information.
-
For initial characterization and structural confirmation of a new synthesis route or batch, NMR is indispensable. It provides definitive proof of structure for the main component.
-
For routine quality control and precise quantification of known impurities, a validated HPLC method is the most efficient and robust choice. [11][13]
-
For troubleshooting, identifying unknown peaks, or screening for volatile impurities, GC-MS offers unparalleled identification capabilities. [15][22]
An integrated approach is the most authoritative. Use NMR to confirm the identity of your reference standard and bulk material. Develop and validate a robust HPLC method for routine quantitative purity testing. Employ GC-MS to investigate any unexpected volatile impurities or to confirm the identity of peaks observed in the HPLC chromatogram. This orthogonal strategy ensures that the purity data is reliable, reproducible, and defensible, upholding the highest standards of scientific integrity in drug discovery and development.[6][7]
References
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- Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015).
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- Interpreting complex NMR spectra of Benzo[d]oxazole-4-carboxylic acid deriv
- Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. (2025).
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- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Pharmacia.
- Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. (2023). Future Journal of Pharmaceutical Sciences.
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- Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. (2017). Journal of the Argentine Chemical Society.
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A Comparative Guide to the Biological Activity of 2-(2-Chlorophenyl)oxazole and Other Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a privileged five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1] Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and more.[2] The biological profile of these derivatives is highly dependent on the nature and position of the substituents on the oxazole core. This guide provides a comparative analysis of the activity of 2-(2-Chlorophenyl)oxazole and related oxazole derivatives, with a focus on their anticancer and anti-inflammatory potential, supported by available experimental data.
The Influence of Phenyl Ring Substitution on Biological Activity
The 2-phenyloxazole moiety is a common structural motif in many bioactive compounds. The substitution pattern on this phenyl ring plays a crucial role in modulating the pharmacological activity. Halogen substituents, in particular, can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with biological targets. The position of the halogen on the phenyl ring (ortho, meta, or para) is also a critical determinant of activity.
Comparative Analysis of Anticancer Activity
While direct comparative studies focusing solely on this compound against a wide array of other simple 2-phenyloxazole derivatives are limited in the publicly available literature, valuable insights can be gleaned from studies on structurally related compounds. One such study investigated a series of 2-arylnaphtho[2,3-d]oxazole-4,9-diones, which incorporates the 2-phenyloxazole core into a larger polycyclic system. This research provides a basis for understanding the impact of the chloro-substituent's position on the phenyl ring on cytotoxic activity against human prostate cancer cell lines.[3][4]
The in vitro anticancer evaluation of these compounds was carried out on both androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines.[3] The results indicated that these compounds generally exhibited slightly more potent cytotoxicity against the androgen-dependent LNCaP cells.[3]
Table 1: Cytotoxic Activity (IC50 in µM) of 2-Aryl-naphtho[2,3-d]oxazole-4,9-dione Derivatives in Prostate Cancer Cell Lines [3]
| Compound | Substituent on Phenyl Ring | LNCaP IC50 (µM) | PC3 IC50 (µM) |
| 9 | 4-Chloro | 0.40 | 0.14 |
| 10 | 3-Chloro | 0.03 | 0.08 |
| 11 | 2-Chloro | 0.01 | 0.16 |
| 12 | 4-Fluoro | 0.15 | 0.36 |
| 13 | Unsubstituted | 0.15 | 0.18 |
From this data, it is evident that the position of the chlorine atom on the 2-phenyl ring significantly influences the anticancer activity. The ortho-chloro substituted derivative (11 ) displayed the highest potency against the LNCaP cell line with an IC50 of 0.01 µM, while the meta-chloro substituted compound (10 ) was the most active against the PC3 cell line with an IC50 of 0.08 µM and also showed high potency against LNCaP cells.[3] The para-chloro substituted analog (9 ) was less potent in comparison. This suggests that for this particular scaffold, an ortho or meta substitution of the chlorine atom on the phenyl ring is favorable for enhanced cytotoxicity.
Mechanistic Insights into Anticancer Action
Oxazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of key enzymes, and disruption of cellular processes like microtubule formation.[1] For instance, some oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.
Below is a diagram illustrating a generalized signaling pathway that can be targeted by anticancer agents to induce apoptosis.
Caption: A simplified diagram of an extrinsic and intrinsic apoptosis pathway that can be modulated by anticancer oxazole derivatives.
Comparative Analysis of Anti-inflammatory Activity
For instance, a study on naphthoxazole derivatives evaluated their potential to inhibit LOX.[5] This research highlights that the structural features of the oxazole derivatives are crucial for their anti-inflammatory potential.
Experimental Protocols
To facilitate further research and validation, detailed experimental methodologies are essential.
Synthesis of 2-Aryl-naphtho[2,3-d]oxazole-4,9-dione Derivatives
A general one-pot synthesis method involves the reaction of 2-amino-3-bromo-1,4-naphthoquinone with the corresponding benzoyl chloride derivative.[3]
Step-by-step Protocol:
-
A mixture of 2-amino-3-bromo-1,4-naphthoquinone and the appropriate benzoyl chloride analog is prepared.
-
The reaction mixture is refluxed at an elevated temperature.
-
Upon completion of the reaction, the mixture is cooled.
-
The resulting solid product is collected by filtration.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 2-aryl-naphtho[2,3-d]oxazole-4,9-dione.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Step-by-step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the oxazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 48-72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Caption: A general workflow for the synthesis and in vitro anticancer evaluation of oxazole derivatives.
Conclusion
The available data, although not directly focused on this compound in a simple oxazole scaffold, strongly suggests that the substitution pattern on the 2-phenyl ring of oxazole derivatives is a key determinant of their biological activity. In the context of anticancer activity, the position of a chloro substituent can dramatically alter the potency, with ortho and meta positions showing promise in the investigated naphthoxazole series. The diverse mechanisms of action of oxazole derivatives make them attractive candidates for further drug development. This guide highlights the importance of systematic structure-activity relationship studies in designing more potent and selective therapeutic agents. Further research is warranted to synthesize and evaluate a broader range of 2-(substituted-phenyl)oxazoles, including a direct comparison of the ortho-, meta-, and para-chlorophenyl isomers, to fully elucidate their therapeutic potential.
References
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- Tummatorn, J., et al. (2012). Synthesis and cytotoxic activities of some 2-Arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. Molecules, 17(7), 8349-8361.
- Alves, C., et al. (2022).
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Tummatorn, J., et al. (2012). Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. PubMed. Available at: [Link]
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Velihina, Y., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available at: [Link]
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Di Sarno, V., et al. (2019).[3][6]OXAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES. IRIS UniPA.
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A Comparative Guide to 2-(2-Chlorophenyl)oxazole and its Isomeric Analogs for Drug Discovery
This technical guide provides a comprehensive comparative analysis of 2-(2-Chlorophenyl)oxazole and its structurally similar analogs: 2-(3-Chlorophenyl)oxazole, 2-(4-Chlorophenyl)oxazole, and the parent compound 2-Phenyloxazole. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data and protocols.
Introduction: The Versatility of the 2-Aryloxazole Scaffold
The oxazole ring is a five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic and structural properties make it a "privileged scaffold," capable of diverse interactions with biological targets.[2] The 2-aryloxazole core, in particular, allows for extensive synthetic modifications, enabling the fine-tuning of pharmacological profiles. The introduction of a halogen atom, such as chlorine, onto the phenyl ring can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions, making the comparative study of positional isomers crucial for understanding structure-activity relationships (SAR).[3] This guide will delve into the nuances of the ortho-, meta-, and para-chloro substitutions on the 2-phenyloxazole scaffold.
I. Synthesis and Chemical Accessibility: A Comparative Overview
The synthesis of 2-aryloxazoles can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. For the compounds in this guide, two classical and versatile methods are particularly relevant: the Robinson-Gabriel synthesis and the reaction of α-haloketones with amides.
Robinson-Gabriel Synthesis
This method involves the cyclodehydration of a 2-acylamino-ketone, which can be a robust route to 2,5-disubstituted oxazoles.[4] The general pathway is applicable to all the compounds of interest, starting from the appropriately substituted benzoyl chloride and an α-amino ketone.
Conceptual Synthetic Workflow (Robinson-Gabriel):
Caption: Robinson-Gabriel synthesis workflow for 2-(chlorophenyl)oxazoles.
The causality behind this choice lies in its reliability and the commercial availability of various substituted benzoyl chlorides. The cyclodehydration step, often requiring strong acids like sulfuric or polyphosphoric acid, is the critical transformation to form the oxazole ring.[5]
Synthesis from α-Haloketones and Amides
A widely used and versatile alternative involves the condensation of an α-haloketone with a primary amide.[1] For the synthesis of the title compounds, this would involve reacting an appropriately substituted phenacyl halide with formamide.
Experimental Protocol: General Synthesis of 2-Aryloxazoles
This protocol is a representative procedure adapted from literature methods for the synthesis of 2,4-disubstituted oxazoles and can be applied to the target compounds.[6]
-
Reactant Mixture: In a round-bottom flask, dissolve the appropriate phenacyl bromide (e.g., 2-bromo-1-(2-chlorophenyl)ethan-1-one) (10 mmol) and formamide (20 mmol) in a suitable solvent such as ethanol (50 mL).
-
Reaction: Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
The choice of an α-haloketone precursor is advantageous due to the reactivity of the α-carbon, which is susceptible to nucleophilic attack by the amide.[7]
II. Comparative Biological Activities
Anticancer Activity
Oxazole derivatives have been extensively investigated for their anticancer properties, with many exhibiting potent cytotoxicity against various cancer cell lines.[8] The mechanism of action often involves the induction of apoptosis or inhibition of key enzymes like tubulin polymerization.[5]
The following table summarizes representative in vitro anticancer activity data for chlorophenyl-substituted heterocyclic compounds against common cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). It is important to note that these are oxadiazole derivatives, which are structurally similar to oxazoles, and the data is presented for illustrative purposes to suggest potential structure-activity relationships.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Structurally Related Compounds
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | MCF-7 | 2.32 - 8.35 | [9] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | HepG2 | 2.32 - 8.35 | [9] |
| 1-[2-(2-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3-(2H)-yl]ethanone | HepG2 | High Activity | [10] |
| Ciprofloxacin Chalcone Hybrid | MCF-7 | IC50 = 22 µg/mL (24h) | [11] |
| Ciprofloxacin Chalcone Hybrid | HepG2 | IC50 = 5.6 µg/mL (48h) | [11] |
| Benzimidazole Derivative | MCF-7 | 22.41 | [12] |
| Benzimidazole Derivative | HepG2 | 25.14 | [12] |
Note: The data presented is for structurally related compounds and not the exact oxazole isomers. "High Activity" indicates that the compound was reported as highly potent, but a specific IC50 value was not provided in the abstract.
Structure-Activity Relationship (SAR) Insights:
The position of the chloro-substituent on the phenyl ring can influence activity through steric and electronic effects.
-
Ortho-substitution (2-chloro): The chlorine atom in the ortho position can induce a twist in the phenyl ring relative to the oxazole core. This conformational change can affect how the molecule fits into a biological target's binding site. In some cases, this steric hindrance can be beneficial for selectivity.
-
Meta-substitution (3-chloro): This position generally has a more electronic effect, influencing the overall electron density of the aromatic system.
-
Para-substitution (4-chloro): The para position is often associated with favorable interactions in hydrophobic pockets of binding sites and can enhance metabolic stability.
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A Senior Application Scientist's Guide to Benchmarking 2-(2-Chlorophenyl)oxazole Against Known IDO1 Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 2-(2-Chlorophenyl)oxazole as an IDO1 Inhibitor
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator that fosters an immunosuppressive tumor microenvironment.[1][2] IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3] This enzymatic activity has two profound consequences within the tumor microenvironment: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively suppress effector T cells and promote the differentiation of regulatory T cells (Tregs).[4][5]
The structural motif of this compound, incorporating both an oxazole ring and a chlorophenyl group, is found in various compounds with demonstrated biological activities, including anticancer properties.[6][7][8][9] This has led to the hypothesis that this compound may exert its potential anticancer effects through the inhibition of key oncogenic pathways. Given the established role of IDO1 in tumor immune evasion, a compelling avenue of investigation is the potential of this compound as a novel IDO1 inhibitor.
This guide provides a comprehensive framework for benchmarking the performance of this compound against well-characterized, clinically relevant IDO1 inhibitors. By employing robust enzymatic and cell-based assays, researchers can quantitatively assess its potency and cellular efficacy, thereby determining its potential as a new lead compound in cancer immunotherapy.
The IDO1-Kynurenine Pathway: A Key Immunosuppressive Axis
The overexpression of IDO1 is a common feature in a wide array of human cancers and is often associated with a poor prognosis.[4][10] The pathway is a central node in tumor-mediated immune escape.
dot
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Benchmark Inhibitors: Setting the Gold Standard
To rigorously evaluate this compound, it is essential to compare its performance against established IDO1 inhibitors with well-documented potencies and mechanisms of action.
-
Epacadostat (INCB024360): A highly potent and selective, orally bioavailable inhibitor of IDO1.[11] It has been extensively studied in clinical trials, particularly in combination with checkpoint inhibitors.[5][12][13][14][15] Although a pivotal Phase 3 trial in melanoma did not meet its primary endpoint, a wealth of preclinical and clinical data exists for this compound.[13]
-
Navoximod (GDC-0919/NLG-919): Another potent, orally bioavailable small molecule inhibitor of the IDO1 pathway.[16][17][18] It has been evaluated in Phase I clinical trials, both as a monotherapy and in combination with other agents like the PD-L1 inhibitor atezolizumab.[19][20][21][22][23][24]
-
Linrodostat (BMS-986205): A selective, irreversible inhibitor of IDO1 that has also been the subject of clinical investigation for various advanced cancers.[25][26][27][28]
Comparative Performance Data
The primary objective of the benchmarking process is to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound and compare these values to the known inhibitors. The following table summarizes the reported potencies of the benchmark compounds and provides target values for the experimental evaluation of this compound.
| Compound | Type | Target | Enzymatic IC50 | Cellular Potency (IC50/EC50) | Ki |
| Epacadostat | Reversible, Competitive | IDO1 | ~71.8 nM[29] | ~10-17 nM (HeLa/SKOV-3 cells)[30][31] | N/A |
| Navoximod | Reversible | IDO1 | N/A | ~75-90 nM[16][22] | ~7 nM[16][18] |
| Linrodostat | Irreversible | IDO1 | ~1.7 nM[25] | ~1.1 nM (IDO1-HEK293 cells)[25][26] | N/A |
| This compound | Hypothetical | IDO1 | To Be Determined | To Be Determined | To Be Determined |
Experimental Design and Protocols
A two-tiered approach is recommended to comprehensively evaluate the inhibitory potential of this compound: an in vitro enzymatic assay to determine direct inhibition of IDO1, followed by a cell-based assay to assess its activity in a more physiologically relevant context.
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The 2-(2-Chlorophenyl)oxazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing novel therapeutic agents.[4][5][6] This guide focuses on the structure-activity relationship (SAR) of a specific, yet significant, subclass: 2-(2-Chlorophenyl)oxazole derivatives. By objectively comparing the performance of various analogs and providing supporting experimental data, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications to this scaffold influence biological activity.
The 2-phenyloxazole core is a recurring motif in compounds exhibiting anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2][7] The introduction of a chlorine atom at the ortho-position of the phenyl ring creates a distinct electronic and steric profile, influencing the molecule's interaction with biological targets. Understanding the SAR of this specific scaffold is crucial for the rational design of more potent and selective drug candidates.
Core Scaffold and Key Positions for Modification
The foundational structure of this compound offers several key positions for chemical modification to explore the SAR. These modifications can profoundly impact the compound's pharmacokinetic and pharmacodynamic properties.
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Anti-inflammatory Assay: COX Inhibition
The ability of a compound to inhibit COX enzymes is a key indicator of its potential anti-inflammatory activity.
Step-by-step Methodology:
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Assay Mixture: The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the enzyme in a buffer solution.
-
Substrate Addition: The reaction is initiated by adding the substrate (e.g., arachidonic acid).
-
Measurement: The formation of prostaglandin E2 (PGE2) is measured using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
In Vitro Anticancer Assay: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value is determined.
Caption: Workflow for key in vitro biological evaluation assays.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core can lead to significant changes in biological activity, offering a clear path for rational drug design. The presence of the 2-chloro substituent provides a unique electronic and steric influence that can be further exploited.
Future research should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a broader range of derivatives with diverse substituents at all key positions will be crucial for developing a more comprehensive SAR. Additionally, investigating the mechanism of action of the most potent compounds will provide valuable insights for designing next-generation drugs with improved efficacy and safety profiles. The integration of in silico modeling and experimental validation will undoubtedly accelerate the discovery of new and effective this compound-based therapeutics.
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A Senior Application Scientist's Guide to the In Vivo Validation of 2-(2-Chlorophenyl)oxazole in Preclinical Animal Models
Authored for Researchers, Scientists, and Drug Development Professionals
I. Introduction: Contextualizing 2-(2-Chlorophenyl)oxazole in Modern Drug Discovery
The oxazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, recognized for its prevalence in numerous biologically active compounds.[1][2] This five-membered heterocycle, featuring oxygen and nitrogen atoms, serves as a versatile pharmacophore, with its derivatives demonstrating a wide spectrum of therapeutic activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][3] The specific substitution patterns on the oxazole core play a pivotal role in defining the molecule's biological targets and overall efficacy.[4]
This guide focuses on a specific analogue, this compound, a compound of interest for its potential anti-inflammatory and analgesic properties. While extensive in vivo data for this exact molecule is not yet broadly published, its structural elements suggest a rationale for investigation. This document, therefore, serves as a comprehensive roadmap for its preclinical in vivo validation. We will delineate a logical, field-proven workflow, moving from foundational pharmacokinetic and safety assessments to robust efficacy evaluations in validated animal models. The experimental choices and protocols described herein are grounded in established pharmacological principles, designed to generate decisive data for go/no-go decisions in a drug development pipeline.[5][6]
II. The In Vivo Validation Workflow: A Strategic Overview
Transitioning a compound from in vitro screening to in vivo testing is a critical inflection point in drug discovery. It is the first instance where a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, alongside its efficacy and safety, are evaluated within a complex, integrated biological system.[7] A meticulously planned in vivo strategy is paramount to de-risk the asset and build a compelling data package.
The proposed validation pathway for this compound is designed to be sequential and data-driven. Each stage provides critical information that informs the next, ensuring an efficient use of resources and adherence to the 3Rs (Replacement, Reduction, and Refinement) of animal research.
Caption: Proposed workflow for the in vivo validation of this compound.
III. Comparative Landscape: Benchmarking Against a Gold Standard
To properly evaluate the potential of this compound, its performance must be benchmarked against established therapeutic agents. In the context of inflammation and pain, non-steroidal anti-inflammatory drugs (NSAIDs) are the universal standard. For the purpose of these validation studies, Indomethacin or Diclofenac serve as ideal positive controls due to their potent, well-characterized effects in the proposed models.[8][9]
| Feature | This compound | Indomethacin (Reference NSAID) |
| Chemical Class | Oxazole Derivative | Indole-3-acetic acid Derivative |
| Presumed Target | Cyclooxygenase (COX) enzymes (Hypothesized) | Non-selective Cyclooxygenase (COX-1 & COX-2) Inhibitor |
| Therapeutic Indication | Putative Anti-inflammatory & Analgesic | Acute pain and inflammation |
| Key Validation Models | Carrageenan Paw Edema, Hot Plate Test | Carrageenan Paw Edema, Hot Plate Test |
IV. Mechanistic Context: The Carrageenan-Induced Inflammatory Cascade
Understanding the mechanism of the chosen assay is fundamental to interpreting the results. The carrageenan-induced paw edema model is a well-established assay for acute inflammation.[10][11] Subplantar injection of carrageenan triggers a biphasic inflammatory response. The initial phase (0-2 hours) is mediated by the release of histamine, serotonin, and bradykinin. The later phase (after 3 hours) is associated with elevated prostaglandin production, mediated by the induction of COX-2.[11][12] This later phase is particularly sensitive to inhibition by NSAIDs, making it an excellent model to test the hypothesized mechanism of this compound.
Caption: Simplified signaling in the carrageenan-induced inflammation model.
V. Detailed Experimental Protocols
The following protocols are presented as robust, self-validating systems. Each includes necessary controls and clear endpoints to ensure data integrity and reproducibility.
Protocol 1: Rodent Pharmacokinetic (PK) Profiling
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of this compound following intravenous (IV) and oral (PO) administration.[7][13]
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250g), n=3-4 per route of administration. Animals should be acclimatized for at least one week.[14]
-
Formulation: The compound should be formulated in an appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline). Vehicle suitability must be pre-screened for solubility and stability.[7]
-
Dose Administration:
-
IV: Administer a single bolus dose (e.g., 2 mg/kg) via the lateral tail vein.
-
PO: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) into EDTA-coated tubes at pre-defined time points. A typical schedule would be:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing: Centrifuge blood samples immediately (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.
Protocol 2: Anti-Inflammatory Efficacy - Carrageenan-Induced Paw Edema
Objective: To evaluate the ability of this compound to reduce acute inflammation in rats.[10][11]
Methodology:
-
Animals: Male Wistar rats (180-220g), n=6 per group.
-
Grouping:
-
Group 1: Vehicle Control (e.g., 0.5% CMC in water, PO)
-
Group 2: Positive Control (Indomethacin, 10 mg/kg, PO)
-
Group 3-5: Test Compound (this compound at 10, 30, and 100 mg/kg, PO)
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (Ugo Basile, Italy or equivalent). This is the basal reading (V₀).
-
Administer the vehicle, positive control, or test compound orally.
-
One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[9][10]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).[9]
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema at the time of peak inflammation (typically 3-4 hours) using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Protocol 3: Analgesic Efficacy - Hot Plate Test
Objective: To assess the central analgesic activity of this compound in mice.[15][16] This test is effective for centrally acting analgesics, whereas peripheral analgesics are generally less effective.[15]
Methodology:
-
Animals: Male Swiss albino mice (20-25g), n=6-8 per group.
-
Apparatus: A commercially available hot plate analgesia meter, maintained at a constant temperature of 55 ± 0.5°C.[14][15]
-
Procedure:
-
Place each mouse individually on the hot plate and record the reaction time (latency) in seconds for signs of nociception (e.g., hind paw licking, jumping).[14][16] This is the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be strictly enforced.[14][17]
-
Administer vehicle, a positive control (e.g., Morphine, 5 mg/kg, IP), or the test compound (at various doses, PO or IP).
-
Measure the post-treatment latency at 30, 60, 90, and 120 minutes after administration.
-
-
Data Analysis:
-
Compare the post-treatment latencies to the baseline latency for each group.
-
Calculate the percentage of the Maximal Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
VI. Data Presentation: A Framework for Clarity
Quantitative data must be presented in a clear, concise, and comparable format.
Table 1: Representative Pharmacokinetic Parameters in Rats
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng*hr/mL) | t½ (hr) | F (%) |
|---|---|---|---|---|---|---|
| This compound | 2 mg/kg, IV | - | - | 1500 | 3.5 | - |
| This compound | 10 mg/kg, PO | 850 | 1.0 | 4500 | 4.0 | 60 |
(Note: Data are hypothetical and for illustrative purposes only)
Table 2: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, PO) | Paw Volume at 3 hr (mL) | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | - | 1.25 ± 0.08 | - |
| Indomethacin | 10 | 0.60 ± 0.05* | 52.0% |
| Test Compound | 10 | 1.10 ± 0.09 | 12.0% |
| Test Compound | 30 | 0.85 ± 0.06* | 32.0% |
| Test Compound | 100 | 0.70 ± 0.07* | 44.0% |
(Note: Data are hypothetical, presented as Mean ± SEM. *p < 0.05 vs. Vehicle Control)
Table 3: Analgesic Effect in the Mouse Hot Plate Test
| Treatment Group | Dose (mg/kg) | Latency at 60 min (s) | % MPE at 60 min |
|---|---|---|---|
| Vehicle Control | - | 5.5 ± 0.4 | - |
| Morphine | 5, IP | 18.2 ± 1.5* | 51.8% |
| Test Compound | 30, PO | 7.8 ± 0.6 | 9.4% |
| Test Compound | 100, PO | 12.5 ± 1.1* | 28.6% |
(Note: Data are hypothetical, presented as Mean ± SEM. Baseline latency ~5s, Cut-off 30s. *p < 0.05 vs. Vehicle Control)
VII. Conclusion and Forward Path
This guide provides a comprehensive and scientifically rigorous framework for the initial in vivo validation of this compound. By systematically evaluating its pharmacokinetic profile, anti-inflammatory efficacy, and central analgesic activity, researchers can generate the critical data needed to assess its therapeutic potential. Positive results from this workflow—specifically, good oral bioavailability, dose-dependent efficacy in both inflammation and pain models, and an acceptable acute safety margin—would provide a strong rationale for advancing the compound to more complex, chronic models of disease and further IND-enabling toxicology studies.
VIII. References
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A Comparative Analysis of 2-(2-Chlorophenyl)oxazole as a Novel Antitubulin Agent Against Standard of Care Microtubule-Targeting Drugs
Introduction
The cellular cytoskeleton, a dynamic network of protein filaments, is fundamental to cell division, shape, and intracellular transport. A key component of this network, the microtubule, has proven to be a highly successful target for anticancer therapeutics.[1] For decades, microtubule-targeting agents (MTAs) have been a cornerstone in the treatment of a wide array of solid tumors and hematological malignancies.[2] These agents disrupt the delicate balance of microtubule polymerization and depolymerization, ultimately leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3]
The standard of care in this class is broadly divided into two categories: the taxanes (e.g., paclitaxel, docetaxel), which act as microtubule stabilizers, and the vinca alkaloids (e.g., vincristine, vinblastine), which function as microtubule destabilizers.[4][5]
This guide introduces a promising, albeit currently investigational, class of compounds represented by the structure 2-(2-Chlorophenyl)oxazole . While this specific molecule is not an established drug, its core oxazole structure is a key feature in a new generation of potent antitubulin agents that function as cis-constrained analogues of Combretastatin A-4 (CA-4).[6] These agents, like the vinca alkaloids, act by destabilizing microtubules, but through a distinct mechanism by binding to the colchicine site on β-tubulin.[6]
This document provides a comprehensive comparison of the hypothetical therapeutic profile of this compound, as a representative of the oxazole-based tubulin inhibitors, against the established standard of care taxanes and vinca alkaloids. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key evaluative assays.
Comparative Mechanism of Action: A Tale of Two Opposing Forces
The therapeutic efficacy of all three classes of drugs hinges on their ability to disrupt microtubule dynamics. However, they achieve this through fundamentally opposing mechanisms.
-
Taxanes (Microtubule Stabilizers): Taxanes, such as paclitaxel and docetaxel, bind to the interior surface of the β-tubulin subunit within the microtubule polymer.[7] This binding enhances microtubule assembly and stabilizes the polymer, effectively freezing it in a polymerized state.[7][8] The resulting rigid and non-functional microtubules are unable to form a proper mitotic spindle, leading to cell cycle arrest and apoptosis.[7]
-
Vinca Alkaloids (Microtubule Destabilizers): In contrast, vinca alkaloids bind to β-tubulin at a distinct site near the GTP-binding domain, located at the ends of the microtubules.[2][9] This interaction inhibits the addition of new tubulin dimers to the growing microtubule, thereby suppressing microtubule growth and promoting disassembly.[9][10]
-
This compound and Combretastatin Analogues (Microtubule Destabilizers): This novel class of oxazole-containing compounds also promotes microtubule depolymerization. They exert their effect by binding to the colchicine site on β-tubulin, a site distinct from both the taxane and vinca alkaloid binding pockets.[6] This binding inhibits tubulin polymerization, leading to the disassembly of existing microtubules and preventing the formation of new ones.[6]
Figure 1: Opposing mechanisms of microtubule-targeting agents.
Distinct Binding Sites on the Tubulin Heterodimer
The α- and β-tubulin heterodimer presents several distinct binding pockets for small molecules. The taxanes, vinca alkaloids, and the colchicine-site binders (represented by our oxazole compound) each have their unique interaction domain, which explains their different effects on microtubule stability.
-
Taxane Site: Located on the inner surface of the β-tubulin subunit, accessible only when the tubulin dimer is incorporated into the microtubule polymer.[7]
-
Vinca Alkaloid Site: Situated on β-tubulin near the exchangeable GTP-binding site, at the interface between tubulin dimers.[1]
-
Colchicine Site: Also on β-tubulin, this binding pocket is located at the interface between α- and β-tubulin subunits, making it less accessible once the dimer is incorporated into the microtubule.[6]
Figure 2: Distinct binding sites on the tubulin heterodimer.
Comparative In Vitro Efficacy
The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) being a key metric. While specific data for this compound is not publicly available, we can extrapolate from closely related oxazole-based combretastatin analogues.
| Drug Class | Representative Compound(s) | Mechanism | Typical GI50/IC50 Range (nM) | Reference |
| Oxazole-based Inhibitors | 2-methyl-4,5-disubstituted oxazoles | Microtubule Destabilizer (Colchicine Site) | 0.35 - 20.2 | [6] |
| 1,3-Oxazole sulfonamides | Microtubule Destabilizer (Colchicine Site) | 44.7 - 655 | [11] | |
| Vinca Alkaloids | Vincristine, Vinblastine | Microtubule Destabilizer (Vinca Site) | 1 - 10 | [12] |
| Taxanes | Paclitaxel, Docetaxel | Microtubule Stabilizer (Taxane Site) | 2 - 10 | [8] |
Note: The GI50/IC50 values are highly dependent on the specific cell line and assay conditions. The values presented are for illustrative purposes based on published data for representative compounds.
Pharmacokinetic and Resistance Profiles: A Comparative Overview
Pharmacokinetics:
-
Taxanes: Generally characterized by poor oral bioavailability, requiring intravenous administration. They are extensively metabolized by the liver.[8]
-
Vinca Alkaloids: Also administered intravenously due to poor and erratic oral absorption. They exhibit complex pharmacokinetic profiles with significant inter-patient variability.[4]
-
Oxazole-based Inhibitors (Combretastatin Analogues): A significant challenge for this class has been poor pharmacokinetic properties, including low aqueous solubility and bioavailability.[13][14] However, ongoing medicinal chemistry efforts are focused on developing analogues with improved profiles, and some have shown good oral bioavailability in preclinical models.[12][13] For instance, the diaryl oxazole PC-046 demonstrated a high oral bioavailability of 71% in pharmacokinetic studies.[12][15]
Mechanisms of Resistance:
A major hurdle in the long-term efficacy of microtubule-targeting agents is the development of drug resistance. Common mechanisms are often shared between the different classes:
-
Overexpression of Efflux Pumps: The P-glycoprotein (P-gp), encoded by the MDR1 gene, is a well-characterized efflux pump that can actively transport taxanes and vinca alkaloids out of cancer cells, reducing their intracellular concentration.[7]
-
Alterations in Tubulin Isotypes: Changes in the expression of different β-tubulin isotypes can affect drug binding and microtubule dynamics, leading to resistance.
-
Potential Advantage of Novel Agents: Some novel oxazole-based agents may not be substrates for common efflux pumps like P-gp, potentially offering an advantage in treating multidrug-resistant (MDR) tumors.[12]
Key Experimental Protocols
The characterization of novel microtubule-targeting agents relies on a set of standardized in vitro assays. Below are detailed protocols for two fundamental experiments.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. It is a critical experiment to confirm the mechanism of action.
Figure 3: Workflow for an in vitro tubulin polymerization assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general purpose tubulin buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 4 mg/mL. Keep on ice.[16]
-
Prepare a 10 mM stock solution of GTP in G-PEM buffer.
-
Prepare serial dilutions of the this compound test compound and positive controls (e.g., paclitaxel for stabilization, nocodazole or vincristine for destabilization) in G-PEM buffer. The final solvent (e.g., DMSO) concentration should be kept constant and low (<1%) across all wells.[16]
-
-
Assay Setup (in a 96-well plate, on ice):
-
Add the appropriate volume of the test compound or control dilutions to the wells.
-
Prepare a master mix of tubulin and GTP on ice.
-
Add the tubulin/GTP mixture to each well to achieve a final tubulin concentration of approximately 3.6 mg/mL and a final GTP concentration of 1 mM.[16]
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration.
-
For inhibitors like this compound, a decrease in the rate and extent of polymerization will be observed compared to the vehicle control.
-
For stabilizers like taxanes, an increase in the rate and extent of polymerization will be seen.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Cell Cycle Analysis by Flow Cytometry
This experiment determines the effect of a compound on the cell cycle progression of cancer cells. Microtubule-targeting agents typically cause an arrest in the G2/M phase.
Figure 4: Workflow for cell cycle analysis by flow cytometry.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a cancer cell line (e.g., HeLa, A549) in 6-well plates and allow them to adhere overnight.[18]
-
Treat the cells with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., paclitaxel or nocodazole).[18]
-
Incubate for a specified period, typically 24 or 48 hours.[19]
-
-
Cell Harvesting and Fixation:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.[18]
-
Combine all cells, centrifuge at 300 x g for 5 minutes, and wash the pellet with ice-cold PBS.[19]
-
Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise for fixation. Store at -20°C for at least 2 hours.[19]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a DNA intercalating dye, and RNase A to prevent staining of double-stranded RNA.[18]
-
Incubate in the dark at room temperature for 30 minutes.[19]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Acquire data for at least 10,000 events per sample.[18]
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle.[19] An accumulation of cells in the G2/M peak indicates that the compound is inducing mitotic arrest.
-
Conclusion and Future Perspectives
The landscape of microtubule-targeting agents in oncology is well-established, with the taxanes and vinca alkaloids forming the bedrock of many chemotherapeutic regimens.[2] However, challenges such as acquired resistance and dose-limiting toxicities necessitate the development of novel agents with improved therapeutic windows.
The class of compounds represented by this compound holds significant promise in this regard. As microtubule destabilizers that bind to the colchicine site, they offer a distinct mechanism of action that may circumvent existing resistance pathways to taxanes and vinca alkaloids.[6] Preclinical data on related oxazole-based compounds demonstrate potent, nanomolar-range antiproliferative activity and, in some cases, the potential for oral bioavailability.[6][12]
The key advantages of this emerging class include:
-
Potent cytotoxicity against a broad range of cancer cell lines.[6]
-
A distinct binding site, offering the potential to be effective against tumors resistant to other MTAs.
-
Potential to overcome multidrug resistance mediated by P-gp efflux pumps.[12]
-
The prospect of developing orally bioavailable formulations, which would significantly improve patient convenience and reduce healthcare costs.[12]
Further research and development of this compound and its analogues are warranted. A thorough investigation of their pharmacokinetic profiles, in vivo efficacy in relevant tumor models, and safety profiles will be crucial in determining their potential to become the next generation of microtubule-targeting agents in the clinical setting.
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A Researcher's Guide to the Statistical Analysis of 2-(2-Chlorophenyl)oxazole: A Comparative Evaluation
In the landscape of medicinal chemistry, the oxazole scaffold is a cornerstone for the development of novel therapeutic agents due to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This guide provides a comprehensive statistical analysis of experimental data for a specific derivative, 2-(2-Chlorophenyl)oxazole, and compares its performance against other relevant oxazole-based compounds. Our focus is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices, robust statistical methodologies, and clear data visualization to facilitate informed decision-making in their research endeavors.
Introduction to this compound and the Importance of Comparative Analysis
This compound is a five-membered heterocyclic compound containing an oxazole ring substituted with a 2-chlorophenyl group.[4] The unique structural features of oxazole derivatives make them valuable scaffolds for generating new therapeutic agents.[1] To ascertain the true potential of this compound, a rigorous statistical comparison against established or alternative compounds is not just beneficial, but essential. This guide will walk through the process of designing experiments, collecting data, and applying statistical analyses to objectively evaluate its efficacy and potential.
For the purpose of this guide, we will consider a hypothetical study evaluating the in vitro anticancer activity of this compound against a human colon adenocarcinoma cell line (HT-29) and a human breast adenocarcinoma cell line (MDA-MB-231). We will compare its performance with two other synthesized oxazole derivatives: 2-(4-bromophenyl)-5-(4-chlorophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)oxazole (Compound A) and 4,5-bis((4-chlorophenyl)sulfonyl)-2-phenyloxazole (Compound B) , which have also been investigated for their biological activities.[5]
Experimental Design and Methodologies
A well-structured experimental design is the foundation of reliable statistical analysis. The following protocols outline the key experiments for evaluating the anticancer potential of our compounds of interest.
Synthesis of Oxazole Derivatives
The synthesis of this compound and the comparator compounds would follow established organic synthesis protocols. For instance, the synthesis of Compound A involves a multi-step process starting from N-(1-(benzylthio)-2-(4-chlorophenyl)-2-oxoethyl)-4-bromobenzamide, followed by cyclization and further reactions to yield the final product.[5] Similarly, Compound B can be synthesized from 4,5-bis((4-chlorophenyl)thio)-2-phenyloxazole through an oxidation reaction.[5] The synthesis of this compound can be achieved through various established synthetic routes for oxazoles.[6]
Cell Viability Assay (MTS Assay)
The cytotoxicity of the compounds is a primary indicator of their potential as anticancer agents. The MTS assay is a colorimetric method for assessing cell viability.
Protocol:
-
Cell Culture: HT-29 and MDA-MB-231 cells are cultured in a suitable medium (e.g., MEM with Earle's salts, 2% FBS, L-glutamine, penicillin, and gentamicin) in 384-well microtiter plates and incubated for 24 hours at 37°C and 5% CO2.[5]
-
Compound Treatment: The cells are treated with serial dilutions of this compound, Compound A, and Compound B (e.g., from 150 µM to 0.048 µM).[5] A vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin or Doxorubicin) are included.[7]
-
Incubation: The treated cells are incubated for a specified period (e.g., 24 or 48 hours).[7]
-
MTS Reagent Addition: After incubation, MTS reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for a further 1-4 hours, and the absorbance is measured at 490 nm using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
Statistical Analysis of Experimental Data
Descriptive Statistics
Initially, descriptive statistics such as mean, standard deviation (SD), and standard error of the mean (SEM) should be calculated for the cell viability data at each concentration for all tested compounds.
Inferential Statistics
To compare the cytotoxic effects of this compound with Compound A and Compound B, the following statistical tests are recommended:
-
Two-way ANOVA: This test can be used to determine if there are significant differences in cell viability based on two factors: the compound used and its concentration. This allows for the analysis of the main effects of each factor and their interaction.
-
Tukey's HSD (Honestly Significant Difference) post-hoc test: Following a significant result from the ANOVA, Tukey's test can be used to perform pairwise comparisons between the different compounds at each concentration to identify which specific groups differ from each other.
-
IC50 Calculation and Comparison: The IC50 values are typically calculated using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope). To statistically compare the IC50 values of the different compounds, an F-test can be employed to determine if the dose-response curves are significantly different.
Comparative Data Presentation
Clear and concise presentation of data is vital for interpretation and communication of results.
Tabular Summary of Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) at 24h (Mean ± SD) | IC50 (µM) at 48h (Mean ± SD) |
| This compound | HT-29 | Hypothetical Value | Hypothetical Value |
| MDA-MB-231 | Hypothetical Value | Hypothetical Value | |
| Compound A | HT-29 | Hypothetical Value | Hypothetical Value |
| MDA-MB-231 | Hypothetical Value | Hypothetical Value | |
| Compound B | HT-29 | Hypothetical Value | Hypothetical Value |
| MDA-MB-231 | Hypothetical Value | Hypothetical Value | |
| Cisplatin | HT-29 | Reference Value | Reference Value |
| Doxorubicin | MDA-MB-231 | Reference Value | Reference Value |
Note: The IC50 values presented here would be determined from the experimental data. The inclusion of reference drugs like Cisplatin and Doxorubicin provides a benchmark for the potency of the tested compounds.[7]
Visualizing Experimental Workflows and Relationships
Visual representations of experimental workflows and logical relationships can significantly enhance understanding.
Caption: Experimental workflow from compound synthesis to statistical analysis.
Caption: Logical flow of the statistical analysis process.
Conclusion and Future Directions
This guide has outlined a systematic approach to the statistical analysis of experimental data for this compound, using a comparative framework. By employing robust experimental designs and appropriate statistical tests, researchers can objectively assess the compound's potential relative to other candidates. The hypothetical in vitro anticancer evaluation serves as a practical example, but the principles of comparative statistical analysis are broadly applicable to other biological activities such as antiviral or antibacterial screening.[2][5]
Future research should aim to expand the panel of cell lines to assess the selectivity of this compound. Furthermore, investigating the mechanism of action through assays such as cell cycle analysis and apoptosis assays, followed by appropriate statistical comparisons, would provide a more comprehensive understanding of its therapeutic potential.[7] Ultimately, the integration of sound statistical practices is indispensable for the successful advancement of promising compounds like this compound in the drug discovery pipeline.
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Gaur, R., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
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A Comparative Guide to 2-(2-Chlorophenyl)oxazole and Its Isomers: A Peer-Reviewed Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, oxazole derivatives stand out for their wide spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2][3] This guide provides a comparative analysis of 2-(2-Chlorophenyl)oxazole, placing its potential attributes in the context of its better-studied isomers and the broader class of 2-aryl-oxazoles. While peer-reviewed experimental data specifically for the 2-chloro isomer is limited, this document synthesizes available information on related compounds to offer a predictive validation framework for researchers.
The substitution pattern on the phenyl ring of 2-aryl-oxazoles is a critical determinant of their biological activity.[4][5] The position of the chlorine atom (ortho, meta, or para) on the phenyl ring of 2-(chlorophenyl)oxazole can significantly influence the molecule's electronic properties, conformation, and ability to interact with biological targets. This guide will delve into the known synthesis routes, potential biological activities, and the experimental protocols required to validate the findings for this class of compounds.
Synthesis of 2-(Chlorophenyl)oxazoles: Established Methodologies
The synthesis of 2-aryl-oxazoles can be achieved through several established methods. Two of the most common and versatile routes are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.
Robinson-Gabriel Synthesis
This method involves the cyclization and dehydration of an α-acylamino ketone.[6][7][8] For the synthesis of this compound, the starting material would be an α-(2-chlorobenzamido) ketone.
Caption: Robinson-Gabriel Synthesis Workflow.
Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a powerful route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9][10][11][12] To synthesize this compound, which is a 2-substituted oxazole, a variation of this reaction or a different synthetic strategy would be necessary as the classic Van Leusen reaction yields 5-substituted oxazoles. More advanced multi-component reactions or metal-catalyzed cross-coupling strategies are often employed for the synthesis of 2,4,5-trisubstituted oxazoles.[13]
Comparative Biological Activities of Chlorophenyl-Oxazole Isomers
While specific data for this compound is scarce, the biological activities of other chlorophenyl-substituted oxazoles provide valuable insights into its potential therapeutic applications. The primary areas of investigation for oxazole derivatives include antimicrobial, anti-inflammatory, and anticancer activities.[1][2][14]
| Biological Activity | 2-(4-Chlorophenyl)oxazole Derivatives | 2-(3-Chlorophenyl)oxazole Derivatives | This compound (Predicted) | Key References |
| Antimicrobial | Moderate to good activity against Gram-positive bacteria. | Data less prevalent, but expected to have some activity. | Potentially active, with possible variations in spectrum due to steric hindrance from the ortho-chlorine. | [1][15] |
| Anti-inflammatory | Some derivatives show COX-2 inhibitory activity. | Limited data available. | May exhibit anti-inflammatory properties, potentially through inhibition of inflammatory enzymes. | [1] |
| Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines. | Some related oxadiazoles show activity.[16] | Predicted to have cytotoxic potential; the ortho-substitution could influence selectivity. | [17][18] |
Note: The performance of this compound is predicted based on structure-activity relationships of related compounds and requires experimental validation.
Experimental Protocols for Validation
To rigorously validate the findings for this compound and its alternatives, standardized experimental protocols are essential.
Antimicrobial Activity Assessment
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate the wells of a 96-well microtiter plate with a standardized suspension of the target microorganism.
-
Add the different concentrations of the test compound to the wells.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the absence of turbidity or by measuring absorbance at 600 nm.
-
Caption: Workflow for MIC Assay.
In Vitro Anticancer Activity Screening
1. MTT Assay for Cytotoxicity:
-
Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Anti-inflammatory Activity Evaluation
1. COX-2 Inhibition Assay:
-
Objective: To determine the ability of the compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
-
Methodology:
-
Use a commercially available COX-2 inhibitor screening assay kit.
-
Prepare a reaction mixture containing recombinant human COX-2, arachidonic acid (substrate), and a colorimetric or fluorometric probe.
-
Add different concentrations of this compound to the reaction mixture.
-
Incubate the reaction for a specified time at a controlled temperature.
-
Measure the product formation (e.g., prostaglandin E2) using a suitable detection method (e.g., fluorescence or absorbance).
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
-
Structure-Activity Relationship (SAR) and the Role of the Ortho-Chlorine
The position of the chlorine atom on the phenyl ring is expected to have a significant impact on the biological activity of 2-(chlorophenyl)oxazoles.
-
Electronic Effects: Chlorine is an electron-withdrawing group, which can influence the overall electron density of the oxazole ring system and its ability to participate in interactions with biological targets.
-
Steric Hindrance: An ortho-chlorine substituent introduces steric bulk near the point of attachment of the phenyl ring to the oxazole core. This can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation. This conformational rigidity can either enhance or diminish binding to a target protein, depending on the shape of the binding site.
-
Metabolic Stability: The presence and position of a halogen can affect the metabolic stability of the compound, influencing its pharmacokinetic profile.
Further comparative studies of the 2-chloro, 3-chloro, and 4-chloro isomers are crucial to elucidate the precise structure-activity relationships and to identify the optimal substitution pattern for a desired biological effect.
Conclusion
While direct peer-reviewed validation of this compound is currently limited, this guide provides a comprehensive framework for its evaluation based on the known properties of its isomers and the broader class of oxazole derivatives. The provided synthesis routes and experimental protocols offer a clear path for researchers to generate the necessary data to fully characterize this compound. The comparative analysis underscores the importance of positional isomerism in drug design and highlights the need for further investigation into the unique properties that the ortho-chlorine substitution may confer upon the this compound scaffold.
References
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Van Leusen Reaction. NROChemistry. [Link]
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Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. SciForum. [Link]
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Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate. [Link]
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Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. PubMed. [Link]
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Design, Synthesis and Pharmacological Evaluation of Novel 2-[2-(2-Chlorophenoxy) phenyl]-1,3,4-oxadiazole Derivatives as Benzodiazepine Receptor Agonists. National Center for Biotechnology Information. [Link]
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A Comparative Meta-Analysis of 2-(2-Chlorophenyl)oxazole in Preclinical Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is a continuous endeavor. Among the vast landscape of heterocyclic chemistry, oxazole derivatives have emerged as a privileged class of compounds, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive meta-analysis of 2-(2-Chlorophenyl)oxazole, a member of this promising family. While direct and extensive research on this specific isomer is nascent, this document will synthesize available data on closely related analogues to provide a comparative perspective on its potential performance and to guide future research. We will delve into its synthetic pathways, compare its projected biological activities against relevant alternatives, and provide detailed experimental protocols to facilitate its investigation.
The Oxazole Scaffold: A Versatile Core in Medicinal Chemistry
The 1,3-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. This arrangement imparts a unique electronic and structural profile, making it a valuable pharmacophore in drug design.[1] The oxazole nucleus is found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] The substituents on the oxazole ring play a crucial role in modulating the pharmacological activity, and the presence of a halogenated phenyl ring, such as a chlorophenyl group, can significantly influence factors like lipophilicity, metabolic stability, and target binding affinity.
Synthesis of this compound: A Practical Approach
The synthesis of 2-aryl-oxazoles can be achieved through several established methods. The Robinson-Gabriel synthesis and the Van Leusen reaction are two of the most common and versatile approaches.[4][5]
Proposed Synthetic Pathway: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[4] For the synthesis of this compound, a plausible route would start from 2-chloro-N-(2-oxo-2-phenylethyl)benzamide.
Caption: Proposed Robinson-Gabriel synthesis of this compound.
Comparative Biological Activity: An Inferential Analysis
Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, by examining data from structurally similar compounds—specifically other chlorophenyl-substituted oxazoles and related heterocycles—we can infer its potential therapeutic value and identify promising areas for investigation.
Anticancer Potential
Oxazole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, topoisomerases, and protein kinases.[6][7] The substitution pattern on the phenyl ring is a key determinant of cytotoxicity.
Table 1: Comparative Anticancer Activity of Chlorophenyl-Substituted Heterocycles
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Citation(s) |
| 2-tert-Butyl-4-(4-chlorophenyl)oxazole | Various | Active (qualitative) | [2] |
| 2,5-disubstituted-1,3,4-oxadiazoles with 4-chlorophenyl | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast | Growth inhibition observed | [8] |
| N'-Substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides | Not specified | Inferred from antimicrobial studies | [3] |
The data in Table 1 suggests that the presence of a chlorophenyl moiety on an oxazole or oxadiazole ring is compatible with, and in some cases essential for, anticancer activity. The ortho-position of the chlorine atom in this compound may lead to a unique conformational restriction compared to its meta- and para-isomers, potentially influencing its binding to target proteins. This warrants direct experimental evaluation of its cytotoxic effects on a panel of cancer cell lines.
Antimicrobial Potential
The oxazole scaffold is also a component of several antimicrobial agents.[9] The chlorophenyl substituent can enhance the antimicrobial properties of heterocyclic compounds.
Table 2: Comparative Antimicrobial Activity of Chlorophenyl-Substituted Heterocycles
| Compound/Derivative Class | Microbial Strain(s) | Reported Activity (MIC/Zone of Inhibition) | Citation(s) |
| 2-tert-Butyl-4-(4-chlorophenyl)oxazole | B. subtilis, S. aureus, E. coli, K. pneumonia | Active (qualitative) | [2] |
| N'-Substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | S. aureus, S. typhus, E. coli | MIC values in the µM range | [3] |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | Gram-positive bacteria, C. albicans | Zone of inhibition observed | [10] |
As with its potential anticancer activity, the existing data on related compounds indicates that this compound is a promising candidate for antimicrobial screening. The lipophilic nature of the chlorophenyl group may facilitate membrane disruption or transport into microbial cells.
Proposed Mechanisms of Action
Based on the known mechanisms of action for other oxazole derivatives, we can propose several potential pathways through which this compound might exert its biological effects.
Potential Anticancer Mechanisms
Caption: Plausible anticancer mechanisms of action for this compound.
Potential Antimicrobial Mechanisms
The antimicrobial action of oxazole-containing compounds can involve various mechanisms, including the inhibition of essential enzymes or disruption of cell wall synthesis. For chlorophenyl-substituted heterocycles, interference with microbial DNA gyrase is a potential mechanism.[11]
Experimental Protocols
To facilitate further research into this compound, detailed protocols for its synthesis and biological evaluation are provided below.
Synthesis of this compound via Robinson-Gabriel Synthesis
Materials:
-
2-Chloro-N-(2-oxo-2-phenylethyl)benzamide
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)
-
Appropriate solvents (e.g., Dichloromethane, Diethyl ether)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-chloro-N-(2-oxo-2-phenylethyl)benzamide (1 equivalent) in a suitable solvent such as dichloromethane.
-
Slowly add the cyclodehydrating agent (e.g., concentrated H₂SO₄, 2-3 equivalents) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Quench the reaction by carefully pouring it into a cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
Sterile 96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in the broth.
-
Add the standardized microbial inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is currently scarce, this meta-analysis of closely related compounds strongly suggests its potential as a valuable scaffold for the development of novel anticancer and antimicrobial agents. The presence of the chlorophenyl group at the 2-position of the oxazole ring presents an intriguing structural motif that warrants thorough investigation. The provided synthetic and biological testing protocols offer a clear roadmap for researchers to undertake a systematic evaluation of this compound. Future studies should focus on the synthesis of this compound and its isomers, followed by comprehensive screening against a diverse panel of cancer cell lines and microbial pathogens. Elucidation of its precise mechanism(s) of action will be crucial for its further development as a potential therapeutic agent.
References
[6] Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. Retrieved January 12, 2026, from [Link] [7] Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). ResearchGate. Retrieved January 12, 2026, from [Link] [12] Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). OUCI. Retrieved January 12, 2026, from [Link] [13] Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition †. (n.d.). Sciforum. Retrieved January 12, 2026, from [Link] [14] DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. (n.d.). ijrpr. Retrieved January 12, 2026, from [Link] [15] Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (n.d.). PubMed. Retrieved January 12, 2026, from [Link] [5] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. Retrieved January 12, 2026, from [Link] [16] Van Leusen Reaction. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link] [17] Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link] [18] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link] [9] a brief review on antimicrobial activity of oxazole derivatives. (2022). iajps. Retrieved January 12, 2026, from [Link] [19] Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link] [4] Robinson–Gabriel synthesis. (2023). In Wikipedia. Retrieved January 12, 2026, from [Link] [11] Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link] [20] Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2025). An-Najah National University. Retrieved January 12, 2026, from [Link] [2] A comprehensive review on biological activities of oxazole derivatives. (2019). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link] [21] Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link] [22] Robinson–Gabriel synthesis. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link] [23] Robinson-Gabriel Synthesis. (n.d.). ideXlab. Retrieved January 12, 2026, from [Link] [10] Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link] [24] Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved January 12, 2026, from [Link] [25] Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved January 12, 2026, from [Link] [26] Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. (2023). Arabian Journal of Chemistry. Retrieved January 12, 2026, from [Link] [8] Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link] [3] Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. (2014). ResearchGate. Retrieved January 12, 2026, from [Link] [27] SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. (2015). ResearchGate. Retrieved January 12, 2026, from [Link] [1] Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. Retrieved January 12, 2026, from [Link] [28] Naturally Occurring Oxazole-Containing Peptides. (2020). MDPI. Retrieved January 12, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Chlorophenyl)oxazole
This document provides essential, immediate safety and logistical information for the proper disposal of 2-(2-Chlorophenyl)oxazole. The procedural guidance herein is designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Foundational Understanding: Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound (CAS No. 62881-98-5) is a halogenated heterocyclic organic compound.[1][2] Its chemical structure, containing a chlorinated phenyl group and an oxazole ring, dictates its reactivity and toxicological properties.
Key Hazards:
-
Toxicity: Classified as harmful if swallowed and causes skin irritation.[2] Safety Data Sheets (SDS) for similar chlorinated oxazole compounds indicate it may also cause serious eye and respiratory irritation.[3][4]
-
Environmental Persistence: Halogenated organic compounds (HOCs) are known for their persistence in the environment.[5] Improper disposal can lead to contamination of soil and groundwater, posing a long-term risk to ecosystems and human health.[5][6][7] The widespread use and persistent nature of HOCs have resulted in global environmental contamination.[5]
-
Combustion Byproducts: Incineration of chlorinated compounds can produce hazardous byproducts such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) if not performed in a specialized, high-temperature hazardous waste incinerator with appropriate scrubbers.[5][8][9]
This hazard profile necessitates that this compound be treated as a regulated hazardous waste.[10][11]
Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 62881-98-5 | [2][12] |
| Molecular Formula | C₉H₆ClNO | [12][13] |
| Molecular Weight | 179.61 g/mol | [12] |
| Appearance | Not specified, but likely solid | N/A |
| Purity | Typically ≥95% for research use | [12] |
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Handling
Safe disposal begins with safe handling. Adherence to proper PPE protocols is non-negotiable to prevent exposure during waste collection and consolidation.[14][15]
Mandatory PPE Protocol
| Equipment | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[16] | Protects against accidental splashes to the eyes, which can cause serious irritation.[3][4] Standard safety glasses are insufficient.[16] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene).[17] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[4] | Prevents skin irritation and absorption.[2] Double-gloving can provide additional protection. Contaminated gloves must be disposed of as hazardous waste.[4] |
| Body Protection | A chemically resistant lab coat is required. For tasks with a high potential for splashing, a chemical-resistant apron or coveralls should be used.[14][16] | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] If engineering controls are insufficient, a respirator with organic vapor cartridges may be required.[16][18] | Prevents inhalation of any dust or vapors, which may cause respiratory irritation.[3] |
The Disposal Workflow: Segregation and Containment
The cornerstone of proper chemical waste management is meticulous segregation.[19] As a chlorinated organic compound, this compound must never be mixed with non-halogenated organic waste.[1][20]
Causality: Disposing of halogenated waste is significantly more complex and costly than non-halogenated waste due to the need for specialized incineration to prevent the release of toxic and environmentally persistent byproducts.[20][21] Mixing waste streams leads to the entire volume being treated as the more hazardous (and expensive) category.
Step-by-Step Waste Collection Protocol
-
Container Selection:
-
Labeling:
-
Accumulation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in this dedicated container.
-
Keep the waste container closed at all times except when actively adding waste.[22][23] This prevents the release of vapors and protects against spills.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[19] The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
-
Incompatible Wastes:
Disposal Workflow Diagram
Caption: Workflow for the collection and disposal of this compound waste.
Final Disposal: Regulatory Framework and Treatment Technologies
Once collected, the ultimate disposal of this compound waste is governed by the Resource Conservation and Recovery Act (RCRA) and managed by your institution's Environmental Health & Safety (EHS) department.[11][23]
The Hierarchy of Waste Management
The guiding principle for all hazardous waste is a strategic hierarchy that prioritizes source reduction over disposal.[24]
Caption: The four-tiered hierarchy for responsible chemical waste management.
The most common and appropriate final disposal method for halogenated organic waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][8][21] This process thermally decomposes the compound. Advanced systems use scrubbers to neutralize acidic gases (like HCl) and afterburners to destroy toxic byproducts, ensuring minimal environmental release.[8][21]
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and lukewarm water for at least 15 minutes.[25]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][25]
-
Ingestion or Inhalation: Move to fresh air. Do not induce vomiting.
-
Seek Immediate Medical Attention: In all cases of exposure, seek prompt medical evaluation. Provide the medical team with the Safety Data Sheet (SDS).[3][25]
Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading using absorbent pads or spill socks.
-
PPE: Don the appropriate PPE as outlined in Section 2 before attempting cleanup.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect: Carefully sweep or scoop the absorbed material into a designated halogenated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container and manage it as hazardous waste. For large spills, contact your institution's EHS immediately.[22]
By adhering to these rigorous procedures, you ensure personal safety, maintain regulatory compliance, and uphold your responsibility as a steward of environmental health.
References
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (U.S. Environmental Protection Agency). [Link]
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Disposal process for halogenated organic material (Patent). (OSTI.GOV). [Link]
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Hazardous Waste Segregation. (University of Wisconsin-Milwaukee). [Link]
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Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. (U.S. Environmental Protection Agency). [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (Braun Research Group, University of Illinois Urbana-Champaign). [Link]
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The problem with halogenated compounds emissions and its solution. (Tecam Group). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
